CP-628006
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H35F3N2O2 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C32H35F3N2O2/c1-22-26(8-5-17-36-22)21-37-29(38)25-10-12-28-24(18-25)9-11-27-20-30(39,14-16-32(33,34)35)13-15-31(27,28)19-23-6-3-2-4-7-23/h2-8,10,12,17-18,27,39H,9,11,13-16,19-21H2,1H3,(H,37,38)/t27-,30+,31+/m1/s1 |
InChI Key |
KCAXPRFNWUOBNC-RDAHNBDFSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(CCC(F)(F)F)O)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(CCC(F)(F)F)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis and Preclinical Journey of CP-628006: A Novel CFTR Potentiator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-628006 is a novel, orally bioavailable small molecule identified as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Discovered by Pfizer through a high-throughput screening campaign, this compound presents a distinct chemical structure and a unique mechanism of action compared to the first-in-class CFTR potentiator, ivacaftor. Preclinical investigations have demonstrated the efficacy of this compound in restoring the function of mutant CFTR channels, particularly the F508del and G551D variants, which are prevalent in the cystic fibrosis population. Notably, its potentiation of G551D-CFTR is ATP-dependent, a key differentiator from the ATP-independent action of ivacaftor. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation. As of late 2025, this compound remains in the preclinical stage of development.[1]
Discovery and Initial Characterization
This compound was identified from a high-throughput screening (HTS) of Pfizer's compound library aimed at discovering novel CFTR potentiators.[2] The primary screening assay utilized a cell-based system expressing a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated iodide influx. This initial screen identified this compound as a promising hit with a chemical structure distinct from existing CFTR modulators.[2]
Subsequent characterization in Fischer rat thyroid (FRT) cells heterologously expressing F508del-CFTR, the most common CF-causing mutation, revealed that this compound potentiated the channel's function with a half-maximal effective concentration (EC50) of 0.4 μM.[2] However, its maximal response was observed to be approximately half that of ivacaftor in this cellular system.[2]
Mechanism of Action
This compound acts as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein located at the cell surface, thereby increasing the flow of chloride ions.[3] Its mechanism of action, however, exhibits notable differences from ivacaftor.
Electrophysiological studies using excised inside-out membrane patches have shown that this compound increases the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[3] A key finding is that the potentiation of the G551D-CFTR mutant by this compound is dependent on the presence of ATP.[3] This contrasts with ivacaftor, which potentiates G551D-CFTR in an ATP-independent manner.[3] This observation suggests that this compound may directly interact with the nucleotide-binding domains (NBDs) of the CFTR protein, influencing their ATP-dependent gating cycle.
Furthermore, for the G551D-CFTR mutation, the combination of this compound and ivacaftor resulted in a greater potentiation effect than either compound alone, indicating a potential for synergistic activity and suggesting different binding sites or mechanisms of action.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Potency of this compound in Potentiating F508del-CFTR
| Assay System | Parameter | Value | Reference |
| FRT cells expressing F508del-CFTR | EC50 | 0.4 µM | [2] |
Table 2: Comparative Efficacy of this compound and Ivacaftor
| CFTR Mutant | Assay System | Observation | Reference |
| F508del-CFTR | FRT cells | Maximal response of this compound is ~50% of ivacaftor's maximal response. | [2] |
| G551D-CFTR | Excised inside-out membrane patches | Potentiation by this compound is ATP-dependent. | [3] |
| G551D-CFTR | Excised inside-out membrane patches | Potentiation by ivacaftor is ATP-independent. | [3] |
| G551D-CFTR | Excised inside-out membrane patches | Combination of this compound and ivacaftor shows greater efficacy than either drug alone. | [3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the evaluation of this compound are outlined below.
Iodide Influx Assay for High-Throughput Screening
This assay was central to the initial discovery of this compound.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the human F508del-CFTR construct.
-
Principle: The fluorescence of this specific YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon the addition of an iodide-containing solution is proportional to the rate of iodide influx through activated CFTR channels.
-
Protocol:
-
Seed the FRT cells in 384-well microplates and culture until confluent.
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add the test compounds (including this compound) and a CFTR activator (e.g., forskolin) to the wells and incubate for a defined period.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Rapidly add an iodide-containing solution to all wells.
-
Immediately begin kinetic fluorescence readings to measure the rate of quenching.
-
The rate of quenching is calculated and used to determine the potentiation activity of the compounds.
-
Ussing Chamber Electrophysiology
This technique measures ion transport across an epithelial monolayer.
-
Cell Culture: Human bronchial epithelial (hBE) cells from cystic fibrosis patients (with F508del/F508del or F508del/G551D genotypes) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelial monolayer and is a direct measure of net ion transport.
-
Protocol:
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Bathe both sides with identical physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.
-
Measure the baseline Isc.
-
To isolate CFTR-dependent currents, first inhibit sodium transport with a blocker like amiloride added to the apical chamber.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
-
Add the test compound (this compound or ivacaftor) to the apical chamber in a cumulative concentration-dependent manner.
-
Record the change in Isc, which reflects the potentiation of CFTR-mediated chloride secretion.
-
At the end of the experiment, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
-
Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct observation of the gating behavior of individual CFTR channels.
-
Cell Preparation: HEK293 cells transiently expressing wild-type, F508del-, or G551D-CFTR are used. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) to facilitate the trafficking of the mutant protein to the cell surface.
-
Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane that ideally contains a single CFTR channel. In the "excised inside-out" configuration, this patch is pulled away from the cell, exposing the intracellular face of the membrane to the bath solution. This allows for precise control of the intracellular environment, including the concentrations of ATP and PKA.
-
Protocol:
-
Prepare the bath solution containing a physiological salt solution. The pipette solution will also contain a salt solution.
-
Form a gigaseal between the micropipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
-
Record the single-channel currents at a fixed holding potential. Channel openings are observed as downward deflections in the current trace.
-
Add this compound to the bath solution at various concentrations and record the changes in channel activity.
-
Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the channel.
-
Visualizations
The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.
Development Status and Future Directions
As of late 2025, this compound is in the preclinical stage of development.[1] The distinct mechanism of action of this compound, particularly its synergistic effect with ivacaftor on the G551D mutation, suggests that it could have potential as a combination therapy for cystic fibrosis.[3] Further preclinical studies would be required to fully elucidate its binding site on the CFTR protein and to evaluate its safety and efficacy in in vivo models of cystic fibrosis. The emergence of potentiators with diverse modes of action, such as this compound, opens up the possibility of developing combination therapies with other CFTR modulators to achieve greater clinical benefit for individuals with cystic fibrosis.[3]
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CP-628006: A Novel CFTR Potentiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-628006 is a novel small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, the ion channel dysfunctional in cystic fibrosis (CF).[1][2] Developed by Pfizer, this compound has demonstrated a distinct chemical structure and mechanism of action compared to existing CFTR potentiators like ivacaftor.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on quantitative data, experimental methodologies, and its interaction with the CFTR signaling pathway.
Chemical Structure and Properties
This compound is characterized by a unique chemical scaffold, distinguishing it from other known CFTR potentiators.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₅F₃N₂O₂ | [4] |
| Molecular Weight | 536.63 g/mol | [4] |
| CAS Number | 305822-08-6 | [4] |
(Image of the chemical structure of this compound would be placed here if image generation were supported)
A 2D chemical structure of this compound reveals its complex heterocyclic system.
Biological Activity and Quantitative Data
This compound acts as a potentiator, meaning it enhances the channel gating function of the CFTR protein, increasing the probability of the channel being in an open state.[5][6] Its efficacy has been demonstrated on wild-type and various mutant forms of CFTR, most notably the F508del and G551D mutations.[1][2]
In Vitro Efficacy
The potency of this compound has been quantified in various cellular models. A key study by Liu et al. (2021) in the British Journal of Pharmacology provides a detailed characterization.
| Cell Line/Mutation | Assay Type | Parameter | This compound | Ivacaftor | Reference |
| FRT cells expressing lumacaftor-rescued F508del-CFTR | Ussing Chamber (Apical Cl⁻ Current) | EC₅₀ | 0.4 µM | 0.03 µM | [2] |
| Eₘₐₓ (% of Ivacaftor) | ~50% | 100% | [2] | ||
| FRT cells expressing G551D-CFTR | Ussing Chamber (Apical Cl⁻ Current) | EC₅₀ | 1.1 µM | 0.004 µM | [2] |
| Eₘₐₓ (% of Ivacaftor) | ~25% | 100% | [2] | ||
| Human Bronchial Epithelial (hBE) cells (F508del/F508del) | Ussing Chamber (Short-Circuit Current) | EC₅₀ | 0.2 µM | 0.002 µM | [2] |
| Eₘₐₓ (% of Ivacaftor) | ~60% | 100% | [2] | ||
| Human Bronchial Epithelial (hBE) cells (F508del/G551D) | Ussing Chamber (Short-Circuit Current) | EC₅₀ | 0.3 µM | 0.003 µM | [2] |
| Eₘₐₓ (% of Ivacaftor) | ~40% | 100% | [2] |
Mechanism of Action: An ATP-Dependent Process
A distinguishing feature of this compound is its ATP-dependent mechanism of action, particularly on the G551D-CFTR mutant.[1][7] While ivacaftor can potentiate G551D-CFTR in an ATP-independent manner, the action of this compound relies on the presence of ATP.[1] This suggests that this compound may modulate the interaction of ATP with the Nucleotide-Binding Domains (NBDs) of CFTR, thereby influencing the channel's gating cycle.[7] this compound has been shown to increase both the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[1]
CFTR Gating and the Influence of this compound
The gating of the CFTR channel is a complex process involving phosphorylation of the Regulatory (R) domain by Protein Kinase A (PKA) and subsequent ATP binding and hydrolysis at the NBDs. The following diagram illustrates the canonical CFTR gating cycle and the proposed point of intervention for this compound.
Experimental Protocols
The characterization of this compound has relied on established electrophysiological techniques. Below are detailed methodologies for key experiments cited in the literature.
Ussing Chamber Electrophysiology
This technique is used to measure ion transport across epithelial cell monolayers.
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR mutants (e.g., F508del or G551D) or primary human bronchial epithelial (hBE) cells from CF patients are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance is formed.
-
Chamber Setup: The permeable supports are mounted in Ussing chambers, separating the apical and basolateral sides of the epithelium. Each side is bathed in a specific physiological salt solution, and the system is maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is continuously recorded.
-
Experimental Procedure:
-
A basolateral-to-apical chloride gradient is established by using a low chloride concentration in the apical bath.
-
Amiloride is added to the apical bath to block the epithelial sodium channel (ENaC).
-
Forskolin is added to the apical and basolateral baths to raise intracellular cAMP levels and activate CFTR.
-
This compound or another potentiator is added cumulatively to the apical bath to determine a dose-response relationship.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the potentiator is measured and used to calculate EC₅₀ and Eₘₐₓ values.
Single-Channel Patch-Clamp Recording
This technique allows for the direct observation of the opening and closing of individual CFTR channels.
-
Cell Preparation: Cells expressing the CFTR channel of interest (e.g., HEK293 cells) are grown on glass coverslips.
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a fine tip and fire-polished. The pipette is filled with a solution containing the ions to be studied.
-
Seal Formation: The micropipette is pressed against the cell membrane, and suction is applied to form a high-resistance "gigaohm" seal.
-
Excised Inside-Out Patch Configuration: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution.
-
Recording Conditions: The excised patch is moved to a bath solution mimicking the intracellular environment, containing ATP and the catalytic subunit of PKA to activate the CFTR channels in the patch.
-
Data Acquisition: The current flowing through the single channel(s) in the patch is recorded at a high sampling rate. The opening and closing of the channel are observed as discrete steps in the current trace.
-
Drug Application: this compound is added to the bath solution to observe its effect on channel gating in real-time.
-
Data Analysis: The recordings are analyzed to determine the channel open probability (Po), mean open time, and mean closed time.
Conclusion
This compound is a promising CFTR potentiator with a distinct pharmacological profile. Its ATP-dependent mechanism of action differentiates it from other potentiators and offers a potential avenue for combination therapies in the treatment of cystic fibrosis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and treatment of this debilitating disease. Further investigation into the precise binding site and the full extent of its synergistic potential with other CFTR modulators is warranted.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
CP-628006: A Technical Guide to a Novel CFTR Potentiator for Cystic Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Defective CFTR function leads to the production of thick, sticky mucus, particularly affecting the lungs and pancreas.[1] One therapeutic strategy involves the use of small molecules called "potentiators," which aim to increase the channel open probability (gating) of CFTR proteins that are present at the cell surface.[1]
This technical guide provides an in-depth overview of CP-628006, a novel small-molecule CFTR potentiator with a distinct chemical structure and mechanism of action compared to the well-established potentiator, ivacaftor.[3][4] This document details its mechanism, quantitative efficacy, and the experimental protocols used for its characterization, serving as a resource for researchers in the field of CF therapeutics.
Mechanism of Action
This compound directly interacts with the CFTR protein at the plasma membrane to enhance channel gating.[3][4] Single-channel patch-clamp studies have revealed that this compound potentiates wild-type, F508del-CFTR, and G551D-CFTR by increasing both the frequency and duration of channel openings.[3][4] For the F508del-CFTR mutation, the most common CF-causing mutation, this compound was shown to increase the affinity and efficacy of channel gating by ATP, an action similar to that of ivacaftor.[3][4]
A key distinction in its mechanism arises in its effect on the G551D-CFTR gating mutant. Unlike ivacaftor, whose action is ATP-independent, this compound's potentiation of G551D-CFTR is ATP-dependent.[3][4] This suggests a different mechanism of action and potentially a distinct binding site from ivacaftor.[3][4][5] This unique ATP-dependent mechanism may allow for synergistic effects when used in combination with other potentiators like ivacaftor for certain mutations.[3][4]
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. nanion.de [nanion.de]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ATP-Dependent Gating of the CFTR Potentiator CP-628006
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of CP-628006, a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It delves into the core principles of ATP-dependent gating of CFTR and how this compound modulates this process, with a focus on its effects on wild-type and mutant forms of the channel. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and workflows.
Introduction to CFTR and ATP-Dependent Gating
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP-gated chloride and bicarbonate channel.[1] Its activity is crucial for ion and fluid homeostasis in various epithelial tissues. Dysfunctional CFTR due to mutations in the CFTR gene leads to the life-shortening genetic disorder, cystic fibrosis (CF).[2]
The gating of the CFTR channel is a complex process tightly regulated by two main events:
-
Phosphorylation: The regulatory (R) domain of CFTR must be phosphorylated by protein kinase A (PKA) for the channel to be competent to open.[3]
-
ATP Binding and Hydrolysis: Once phosphorylated, the channel's opening and closing cycles are driven by the binding and hydrolysis of ATP at its two nucleotide-binding domains (NBDs), NBD1 and NBD2.[3][4] The prevailing model suggests that ATP binding to the NBDs promotes their dimerization, which in turn triggers a conformational change in the transmembrane domains (TMDs) to open the ion channel pore.[5] Subsequent ATP hydrolysis at NBD2 leads to the dissociation of the NBD dimer and channel closure.[5][6]
CFTR potentiators are a class of therapeutic agents that aim to correct the functional defects of mutant CFTR proteins that are present at the cell surface but exhibit impaired channel gating.[2] These small molecules increase the open probability (Po) of the CFTR channel, thereby augmenting ion transport.[2]
This compound: A Novel CFTR Potentiator
This compound is a novel, structurally distinct CFTR potentiator that has been shown to enhance the function of both wild-type and mutant CFTR channels.[2][7] Unlike some other potentiators, it does not appear to inhibit the channel at high concentrations.[8]
Mechanism of Action
This compound potentiates CFTR function by increasing the frequency and duration of channel openings.[2][7] It enhances the affinity and efficacy of F508del-CFTR gating by ATP.[2][7] A key distinguishing feature of this compound is its effect on the G551D-CFTR mutant. While the well-characterized potentiator ivacaftor (VX-770) can open the G551D channel in an ATP-independent manner, the action of this compound on G551D-CFTR is ATP-dependent.[2][7] This suggests a different mechanism of action for this compound, possibly involving a more direct interaction with the ATP-binding and gating machinery of the channel.[7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on the channel gating properties of wild-type and mutant CFTR, as determined by single-channel patch-clamp experiments.
Table 1: Effect of this compound on the Open Probability (Po) of Wild-Type, F508del-, and G551D-CFTR
| CFTR Variant | Condition | Open Probability (Po) | Reference |
| Wild-Type | 0.3 mM ATP | Increased | [9] |
| F508del | 1 mM ATP | Increased | [7][9] |
| G551D | 1 mM ATP | Increased (apparent Po) | [7][9] |
Note: For G551D-CFTR, the exact number of channels in a patch is often unknown, so the open probability is expressed as apparent Po (Po(app)).[7]
Table 2: Concentration-Response Relationships for CFTR Potentiation by this compound
| Cell Type | CFTR Variant | Assay | EC50 (nM) | Maximal Effect (% of Ivacaftor) | Reference |
| FRT cells | F508del-CFTR | Apical Cl⁻ Current | Not specified | Not specified | [9] |
| FRT cells | G551D-CFTR | Apical Cl⁻ Current | Not specified | Not specified | [9] |
| hBE cells | F508del/F508del | Short-Circuit Current (Isc) | Not specified | Not specified | [9] |
| hBE cells | F508del/G551D | Short-Circuit Current (Isc) | Not specified | Not specified | [9] |
Note: The provided literature describes the generation of concentration-response curves but does not always report specific EC50 and maximal effect values in a readily extractable format.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the ATP-dependent gating of CFTR and the effects of potentiators like this compound.
Single-Channel Patch-Clamp Electrophysiology
This technique is the gold standard for studying the gating behavior of individual ion channels.[10]
4.1.1. Cell Culture and Transfection
-
Maintain human embryonic kidney (HEK293) cells or other suitable cell lines in appropriate culture medium.
-
Transiently transfect cells with plasmids encoding the desired CFTR variant (wild-type, F508del, or G551D).
-
For F508del-CFTR, incubate cells at a lower temperature (e.g., 27°C) for 24-48 hours prior to experiments to facilitate the trafficking of the mutant protein to the cell surface.
4.1.2. Excised Inside-Out Patch-Clamp Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Use a pipette solution containing (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 5 CaCl₂, 2 MgCl₂, and 10 TES, adjusted to pH 7.4.
-
The intracellular (bath) solution should contain (in mM): 140 NMDG-Cl, 2 MgCl₂, 1 EGTA, and 10 TES, adjusted to pH 7.4.
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Excise the membrane patch into the inside-out configuration.
-
Activate CFTR channels by adding the catalytic subunit of PKA (e.g., 75 nM) and ATP (e.g., 1 mM for mutant CFTR, 0.3 mM for wild-type CFTR) to the intracellular solution.[9]
-
Record single-channel currents at a holding potential of -50 mV.[7]
-
Introduce this compound at various concentrations to the intracellular solution to study its effects on channel gating.
-
Acquire and analyze data using appropriate software to determine open probability (Po), mean open time, and mean closed time.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the ATP-dependent gating of this compound.
Signaling Pathways
Caption: ATP-dependent gating cycle of CFTR and the action of this compound.
Experimental Workflow
Caption: Workflow for characterizing CFTR potentiators using patch-clamp.
Logical Relationship
References
- 1. Research Portal [iro.uiowa.edu]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Protocol [labome.com]
- 4. Regulation of CFTR Cl− channel gating by ATP binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Potentiator CP-628006: A Technical Guide to its Effects on F508del-CFTR Protein Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation. The small amount of F508del-CFTR that does reach the cell surface exhibits defective channel gating. CFTR modulators, categorized as correctors and potentiators, are a cornerstone of modern CF therapy. Correctors aim to improve the trafficking of misfolded CFTR to the cell membrane, while potentiators enhance the channel opening probability of CFTR proteins that are present at the cell surface.
This technical guide provides an in-depth analysis of CP-628006, a novel small molecule CFTR potentiator. We will explore its effects on the function of the F508del-CFTR protein, drawing on key quantitative data from published studies. This document will detail the experimental methodologies used to characterize this compound and present its mechanism of action through signaling and workflow diagrams.
Mechanism of Action of this compound on F508del-CFTR
This compound acts as a potentiator of the F508del-CFTR chloride channel. Unlike correctors, which address the trafficking defect of F508del-CFTR, this compound enhances the function of the mutant protein that has reached the plasma membrane. Its mechanism is centered on improving the ATP-dependent gating of the F508del-CFTR channel.[1]
Studies have shown that this compound increases the frequency and duration of F508del-CFTR channel openings.[1][2] This leads to an overall increase in chloride ion transport across the cell membrane. Notably, the action of this compound is distinct from that of the well-characterized potentiator ivacaftor. While both increase the open probability of the channel, they exhibit different potency, efficacy, and ATP-dependence, suggesting different mechanisms of action.[1][2] this compound's potentiation of F508del-CFTR is ATP-dependent, similar to the wild-type CFTR channel, whereas ivacaftor's effect can be ATP-independent.[1]
It is important to note that as a potentiator, this compound is not expected to directly alter the glycosylation state of F508del-CFTR. The altered glycosylation of F508del-CFTR is a consequence of its misfolding and retention in the endoplasmic reticulum. Since this compound acts on the protein at the cell surface, it does not rescue this underlying processing defect.
Quantitative Data on the Effect of this compound on F508del-CFTR Function
The following tables summarize the key quantitative findings from electrophysiological and cell-based assays investigating the effect of this compound on F508del-CFTR function.
Table 1: Concentration-Response Relationships of this compound and Ivacaftor on F508del-CFTR
| Cell System | Assay Type | Compound | EC50 (µM) | Maximal Response (% of Ivacaftor) | Reference |
| FRT cells expressing F508del-CFTR | YFP-halide influx | This compound | 0.4 | ~50% | [2] |
| FRT epithelia expressing F508del-CFTR | Apical Cl⁻ current | This compound | 0.1 | ~75% | [3] |
| Human bronchial epithelial cells (F508del/F508del) | Short-circuit current (Isc) | This compound | 0.02 | ~80% | [3] |
Table 2: Single-Channel Electrophysiology Data for this compound on Low-Temperature Rescued F508del-CFTR
| Compound | Concentration | Open Probability (Po) | Fold Increase vs. Control | Reference |
| Control (DMSO) | - | 0.01 ± 0.002 | - | [4] |
| This compound | 1 µM | 0.15 ± 0.03 | 15 | [4] |
| Ivacaftor | 1 µM | 0.35 ± 0.05 | 35 | [4] |
Experimental Protocols
Patch-Clamp Electrophysiology for Single-Channel Recording
This method allows for the direct measurement of ion flow through individual CFTR channels in an excised patch of the cell membrane.
Methodology:
-
Cell Culture: HEK293 cells stably expressing F508del-CFTR are cultured on glass coverslips. To rescue the trafficking of F508del-CFTR to the plasma membrane, cells are incubated at a reduced temperature (e.g., 27°C) for 24-48 hours prior to the experiment.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 5-10 MΩ when filled with the pipette solution.
-
Solutions:
-
Pipette (extracellular) solution (in mM): 140 NMDG-Cl, 5 CaCl₂, 2 MgCl₂, 10 TES, pH 7.4.
-
Bath (intracellular) solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 TES, pH 7.4. The desired concentrations of ATP and PKA (catalytic subunit of protein kinase A) are added to the bath solution to activate the CFTR channels. This compound or other test compounds are added to the bath solution at the desired concentrations.
-
-
Recording:
-
The micropipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
The patch of membrane is then excised from the cell into the inside-out configuration.
-
The membrane patch is voltage-clamped at a holding potential (e.g., -50 mV).
-
Channel activity is recorded before and after the addition of ATP, PKA, and the test compounds.
-
-
Data Analysis: The single-channel currents are analyzed to determine the open probability (Po), mean open time, and mean closed time.
Ussing Chamber Assay for Transepithelial Ion Transport
This technique measures the net ion transport across a monolayer of polarized epithelial cells.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral chambers.
-
Solutions: Both chambers are filled with a physiological salt solution (e.g., Krebs-bicarbonate Ringer's solution) and gassed with 95% O₂/5% CO₂ at 37°C.
-
Recording:
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured.
-
A baseline Isc is established.
-
Amiloride is added to the apical chamber to inhibit the epithelial sodium channel (ENaC).
-
Forskolin and IBMX are added to stimulate CFTR-mediated chloride secretion.
-
This compound or other test compounds are added to the apical chamber at various concentrations.
-
A CFTR inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to the test compounds is calculated to determine the potency (EC50) and efficacy of the potentiator.
Western Blot Analysis of CFTR Glycosylation
This biochemical assay is used to assess the maturation and trafficking of the CFTR protein by analyzing its glycosylation state.
Methodology:
-
Cell Lysis: Cells expressing F508del-CFTR (with or without treatment with a corrector compound) are lysed in a buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A lower percentage acrylamide gel (e.g., 6-8%) is typically used to resolve the high molecular weight CFTR protein.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CFTR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified based on their molecular weight. The ratio of Band C to Band B is used as a measure of CFTR trafficking efficiency. As this compound is a potentiator, it is not expected to significantly alter the C/B ratio of F508del-CFTR.
Visualizations
Caption: Mechanism of this compound potentiation of F508del-CFTR.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of CP-628006: A Novel CFTR Potentiator for Cystic Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-628006 is a novel, small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, identified as a promising candidate for the treatment of Cystic Fibrosis (CF). Preclinical research demonstrates that this compound effectively enhances the channel gating of wild-type and various mutant forms of CFTR, including the common F508del and the gating-defective G551D mutations. Notably, this compound exhibits a distinct mechanism of action compared to the established potentiator ivacaftor, particularly in its ATP-dependent potentiation of G551D-CFTR. This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and quantitative data, to support further research and development efforts in the field of CF therapeutics.
Introduction
Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial surfaces. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs. CFTR potentiators are a class of drugs that aim to restore the function of mutant CFTR protein located at the cell surface by increasing the channel's open probability. This compound is a novel CFTR potentiator with a chemical structure distinct from existing therapies.[1] This guide summarizes the key preclinical findings for this compound, focusing on its efficacy across different CFTR mutations and its unique mechanistic properties.
Quantitative Data Summary
The potency and efficacy of this compound have been evaluated in various cellular models expressing different CFTR mutations. The following tables summarize the key quantitative data from these preclinical studies, primarily using electrophysiological assays.
Table 1: Potency (EC₅₀) of this compound in Fischer Rat Thyroid (FRT) Cells
| CFTR Mutant | Assay Type | EC₅₀ (µM) | Maximal Effect (% of Ivacaftor) | Reference |
| F508del-CFTR | YFP-Halide Quenching | 0.4 | ~50% (of Ivacaftor) | [1] |
| F508del-CFTR | Ussing Chamber (Isc) | 1.1 | 63 ± 6 | [1] |
| G551D-CFTR | Ussing Chamber (Isc) | 1.9 | 36 ± 2 | [1] |
Table 2: Potency (EC₅₀) of this compound in Human Bronchial Epithelial (hBE) Cells
| Genotype | Assay Type | EC₅₀ (µM) | Maximal Effect (% of Ivacaftor) | Reference |
| F508del/F508del | Ussing Chamber (Isc) | 0.3 | 70 ± 1 | [1] |
| F508del/G551D | Ussing Chamber (Isc) | 0.4 | 45 ± 2 | [1] |
Table 3: Single-Channel Electrophysiology Data in HEK293 Cells
| CFTR Variant | Parameter | Effect of this compound | Reference |
| Wild-Type | Open Probability (Po) | Increased | [2] |
| F508del-CFTR | Open Probability (Po) | Increased | [2] |
| G551D-CFTR | Open Probability (Po) | Increased | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Cell Culture
-
Fischer Rat Thyroid (FRT) Cells: FRT cells stably expressing human F508del-CFTR or G551D-CFTR were cultured in Coon's modified F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For Ussing chamber experiments, cells were seeded on Snapwell permeable supports and cultured for 7-10 days to form polarized epithelial monolayers.[1]
-
Human Bronchial Epithelial (hBE) Cells: Primary hBE cells from CF patients (genotypes F508del/F508del and F508del/G551D) were cultured at an air-liquid interface on permeable supports to promote differentiation into a pseudostratified mucociliary epithelium.[1][3]
-
HEK293 Cells: Human embryonic kidney 293 (HEK293) cells were used for transient or stable expression of wild-type, F508del, or G551D-CFTR for single-channel patch-clamp experiments.[2][4][5] Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and antibiotics. For F508del-CFTR experiments, cells were often incubated at a lower temperature (e.g., 27°C) to facilitate the trafficking of the mutant protein to the cell surface.[2]
Ussing Chamber Electrophysiology
The Ussing chamber technique was employed to measure the short-circuit current (Isc), a direct measure of transepithelial ion transport, across polarized FRT and hBE cell monolayers.[1][6]
-
Monolayer Mounting: Cell monolayers on permeable supports were mounted in Ussing chambers.
-
Solutions: The basolateral side was bathed in a Ringer's solution containing (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 10 glucose. The apical solution had a lower Cl⁻ concentration to create a gradient, with NaCl being replaced by sodium gluconate.
-
Experimental Procedure:
-
The epithelial sodium channel (ENaC) was inhibited by adding amiloride (100 µM) to the apical solution.
-
CFTR was activated by adding forskolin (10 µM) to the basolateral solution to raise intracellular cAMP levels.
-
This compound or ivacaftor was added in a cumulative, concentration-dependent manner to the apical side.
-
Finally, the CFTR-specific inhibitor CFTRinh-172 (20 µM) was added to confirm that the measured current was CFTR-mediated.[7]
-
-
Data Analysis: Concentration-response curves were generated by plotting the change in Isc against the logarithm of the compound concentration. EC₅₀ values were determined using a 4-parameter logistical fit.[1]
Single-Channel Patch-Clamp Electrophysiology
This technique was used to study the effect of this compound on the gating behavior of individual CFTR channels in excised inside-out membrane patches from HEK293 cells.[2][8]
-
Pipette and Bath Solutions: The patch pipette (extracellular) contained a solution with low Cl⁻, while the bath solution (intracellular) had a high Cl⁻ concentration (e.g., 147 mM).[2]
-
Channel Activation: After excising the membrane patch, CFTR channels were activated by adding the catalytic subunit of protein kinase A (PKA, 75 nM) and ATP (1 mM) to the intracellular solution.[2]
-
Compound Application: this compound or ivacaftor was added to the intracellular solution in the continuous presence of PKA and ATP.
-
Data Acquisition and Analysis: The current through single channels was recorded at a clamped voltage (e.g., -50 mV). The channel open probability (Po) was calculated from the recordings to assess the potentiation effect.[2]
Visualizations: Pathways and Workflows
Signaling Pathways and Mechanism of Action
The distinct, ATP-dependent mechanism of this compound on G551D-CFTR suggests a different mode of interaction with the CFTR protein compared to the ATP-independent action of ivacaftor.[9]
Caption: Comparative mechanism of this compound and Ivacaftor on G551D-CFTR.
Experimental Workflows
The following diagrams illustrate the workflows for the key assays used to characterize this compound.
Caption: Workflow for Ussing chamber short-circuit current (Isc) measurements.
Caption: Workflow for single-channel patch-clamp electrophysiology.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a novel CFTR potentiator. Its ability to enhance the function of both F508del and G551D-CFTR in patient-derived cells is highly encouraging. The distinct, ATP-dependent mechanism of action for G551D-CFTR potentiation not only differentiates it from ivacaftor but also opens up the possibility for combination therapies with other potentiators to achieve synergistic effects.[9] Further research should focus on elucidating the precise binding site of this compound on the CFTR protein and evaluating its efficacy in more complex preclinical models of CF, such as organoids and animal models. These studies will be critical in advancing this compound towards clinical evaluation as a potential new therapeutic for individuals with Cystic Fibrosis.
References
- 1. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro 3D culture lung model from expanded primary cystic fibrosis human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEK-293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl- transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cff.org [cff.org]
- 9. publications.ersnet.org [publications.ersnet.org]
An In-Depth Technical Guide to the Interaction of CP-628006 with the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interactions between the novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, CP-628006, and the CFTR protein. This compound is a small molecule that enhances the channel gating of the CFTR chloride channel, offering a distinct mechanism of action compared to existing therapies such as ivacaftor. This document details the mechanism of action, summarizes key quantitative data from in-vitro studies, provides detailed experimental protocols for the principal assays used to characterize this interaction, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. Defective CFTR function leads to the accumulation of thick, sticky mucus in various organs, particularly the lungs. CFTR potentiators are a class of drugs that aim to restore the function of mutant CFTR proteins located at the cell surface by increasing the probability of the channel being in an open state.
This compound has emerged as a novel CFTR potentiator with a chemical structure and mechanism of action distinct from the well-established potentiator, ivacaftor.[1][2] This guide serves as a technical resource for researchers in the field of CF therapeutics, providing detailed insights into the pharmacology and experimental evaluation of this compound.
Mechanism of Action
This compound directly interacts with the CFTR protein at the plasma membrane to enhance channel gating.[1] Its primary mechanism involves increasing the frequency and duration of channel openings, thereby augmenting the transepithelial transport of chloride ions.[1]
A key differentiator of this compound is its ATP-dependent mechanism of action, particularly for the G551D-CFTR mutant.[1] Unlike ivacaftor, whose function is ATP-independent, the potentiation of G551D-CFTR by this compound relies on the presence of ATP.[1] This suggests a potential interaction with the nucleotide-binding domains (NBDs) of the CFTR protein. For the most common CF-causing mutation, F508del-CFTR, this compound has been shown to increase the affinity and efficacy of ATP-dependent gating.[1]
Furthermore, this compound exhibits a synergistic effect when used in combination with ivacaftor for the G551D mutation, suggesting that they act on the CFTR protein through different mechanisms.[1] In contrast to ivacaftor, which can accentuate the deactivation of F508del-CFTR, this compound delays this deactivation process.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effect of this compound on CFTR function.
Table 1: Potency (EC₅₀) of this compound in Potentiating CFTR Mutants
| CFTR Mutant | Cell Type | Assay | EC₅₀ (µM) | Reference |
| F508del-CFTR | FRT | YFP Halide Influx | 0.4 | [3] |
| F508del-CFTR | FRT | Ussing Chamber | Not explicitly stated, but concentration-response curves generated. | [3] |
| G551D-CFTR | FRT | Ussing Chamber | Not explicitly stated, but concentration-response curves generated. | [3] |
| F508del/F508del | Human Bronchial Epithelial | Ussing Chamber | Not explicitly stated, but concentration-response curves generated. | [3] |
| F508del/G551D | Human Bronchial Epithelial | Ussing Chamber | Not explicitly stated, but concentration-response curves generated. | [3] |
Table 2: Efficacy of this compound in Potentiating CFTR Mutants (Relative to Ivacaftor)
| CFTR Mutant | Cell Type | Assay | Maximal Efficacy (% of Ivacaftor) | Reference |
| F508del-CFTR | FRT | YFP Halide Influx | ~50% | [3] |
| F508del-CFTR | FRT | Ussing Chamber | Lower than Ivacaftor | [1] |
| G551D-CFTR | FRT | Ussing Chamber | Lower than Ivacaftor | [1] |
| F508del/F508del | Human Bronchial Epithelial | Ussing Chamber | Lower than Ivacaftor | [1] |
| F508del/G551D | Human Bronchial Epithelial | Ussing Chamber | Lower than Ivacaftor | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the CFTR protein.
YFP-Based Halide Influx Assay
This cell-based fluorescence assay is a high-throughput method to screen for and characterize CFTR potentiators. It measures the influx of iodide ions into cells expressing a halide-sensitive Yellow Fluorescent Protein (YFP).
Protocol:
-
Cell Culture and Transfection:
-
Fischer Rat Thyroid (FRT) cells are stably co-transfected with a plasmid encoding the desired CFTR mutant (e.g., F508del-CFTR) and a plasmid for a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cells are seeded in 384-well black, clear-bottom microplates and cultured to confluence.
-
For F508del-CFTR, trafficking to the cell surface is enhanced by incubating the cells at a reduced temperature (e.g., 27°C) for 24-48 hours prior to the assay.
-
-
Assay Procedure:
-
Wash the cells with a chloride-containing buffer (e.g., PBS).
-
Add the chloride-containing buffer with forskolin (to activate CFTR via cAMP pathway) and varying concentrations of this compound or vehicle control (DMSO). Incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Measure the baseline YFP fluorescence using a plate reader.
-
Add an iodide-containing buffer to initiate iodide influx.
-
Immediately begin recording the YFP fluorescence quenching over time. The rate of quenching is proportional to the CFTR channel activity.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each well.
-
Plot the rate of quenching against the concentration of this compound to generate a concentration-response curve.
-
Fit the data to a sigmoidal dose-response equation to determine the EC₅₀.
-
Ussing Chamber Electrophysiology
The Ussing chamber technique measures ion transport across epithelial cell monolayers. It is a gold-standard method for quantifying CFTR-mediated chloride secretion in a more physiologically relevant context.
Protocol:
-
Cell Culture:
-
Human bronchial epithelial (HBE) cells from CF patients (e.g., with F508del/F508del or F508del/G551D genotypes) are cultured on permeable supports (e.g., Snapwell inserts) at an air-liquid interface to promote differentiation into a polarized epithelium.
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the HBE cell monolayers in Ussing chambers.
-
Bathe the apical and basolateral sides of the epithelium with appropriate Ringer's solutions. A chloride concentration gradient is typically established to drive chloride secretion.
-
Maintain the temperature at 37°C and continuously gas the solutions with 95% O₂/5% CO₂.
-
Measure the short-circuit current (Isc), which is the current required to clamp the transepithelial voltage to zero and is a direct measure of net ion transport.
-
-
Experimental Procedure:
-
After the baseline Isc stabilizes, add amiloride to the apical solution to block the epithelial sodium channel (ENaC).
-
Add forskolin to both the apical and basolateral solutions to activate CFTR.
-
Sequentially add increasing concentrations of this compound to the apical solution and record the change in Isc.
-
At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc in response to each concentration of this compound.
-
Generate a concentration-response curve and determine the EC₅₀ and maximal response.
-
Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct measurement of the activity of individual CFTR ion channels, providing insights into channel gating kinetics (open and closed times).
Protocol:
-
Cell Preparation:
-
HEK293 cells are transiently transfected with a plasmid encoding the desired CFTR variant (e.g., wild-type, F508del, or G551D).
-
For F508del-CFTR, low-temperature rescue (27°C for 24-48 hours) is used to increase surface expression.
-
-
Patch-Clamp Recording:
-
Use the excised inside-out patch configuration. A micropipette is sealed onto the cell membrane, and the patch of membrane is then excised, exposing the intracellular face of the membrane to the bath solution.
-
The pipette solution (extracellular) and bath solution (intracellular) are formulated to isolate CFTR chloride currents.
-
Hold the membrane potential at a constant voltage (e.g., -50 mV).
-
-
Channel Activation and Modulation:
-
To activate the CFTR channels in the patch, add MgATP and the catalytic subunit of protein kinase A (PKA) to the bath solution.
-
After observing baseline channel activity, perfuse the bath with solutions containing different concentrations of this compound.
-
Record the single-channel currents for several minutes at each concentration.
-
-
Data Analysis:
-
Analyze the recordings to determine the channel open probability (Po), mean open time, and mean closed time.
-
Compare these parameters in the absence and presence of this compound to quantify its effect on channel gating.
-
Visualizations
Signaling Pathway
Caption: ATP-dependent potentiation of CFTR by this compound.
Experimental Workflows
Caption: Workflows for key in-vitro assays of this compound.
Conclusion
This compound represents a promising new CFTR potentiator with a distinct, ATP-dependent mechanism of action. Its ability to enhance the function of various CFTR mutants, including the common F508del, and its synergistic effects with other potentiators like ivacaftor, highlight its potential as a valuable tool in the development of future combination therapies for Cystic Fibrosis. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other novel CFTR modulators.
References
Unlocking the Gates: A Technical Guide to CP-628006 and its Restoration of Chloride Channel Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CP-628006, a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Discovered through high-throughput screening, this compound presents a distinct mechanism of action for restoring chloride channel function, offering a potential new therapeutic avenue for cystic fibrosis (CF). This document details the molecular interactions, quantitative efficacy, and the experimental protocols utilized to elucidate its function, providing a comprehensive resource for the scientific community.
Mechanism of Action: An ATP-Dependent Potentiator
This compound directly interacts with the CFTR Cl- channel at the plasma membrane to enhance channel gating.[1] Its primary role is to increase the frequency and duration of the CFTR channel openings, thereby augmenting chloride ion transport.[1] A key differentiator of this compound is its distinct mechanism compared to the well-characterized potentiator, ivacaftor.[1][2] Notably, for the G551D-CFTR mutant, this compound's potentiation is ATP-dependent, in contrast to ivacaftor's ATP-independent action.[1][3] This suggests that this compound may directly interact with the ATP-binding site of the nucleotide-binding domains (NBDs) to facilitate channel gating.[4] For the most common CF-causing mutation, F508del-CFTR, this compound increases the affinity and efficacy of channel gating by ATP, an action it shares with ivacaftor.[1]
The following diagram illustrates the proposed signaling pathway for this compound-mediated CFTR potentiation.
Caption: Proposed mechanism of this compound action on the CFTR channel.
Quantitative Efficacy of this compound
The potentiation effects of this compound have been quantified across different CFTR variants and experimental systems. The following tables summarize the key quantitative data, comparing its performance with ivacaftor where available.
Table 1: Potentiation of F508del-CFTR
| Parameter | Cell System | Value | Comparator (Ivacaftor) | Reference |
| EC50 | FRT cells (YFP assay) | 0.4 µM | - | [3] |
| Maximal Response | FRT cells (YFP assay) | ~50% of ivacaftor | 100% | [3] |
Table 2: Single-Channel Electrophysiology Data
| CFTR Variant | Parameter | Effect of this compound | Reference |
| Wild-type | Open Probability (Po) | Increased | [1] |
| F508del-CFTR | Open Probability (Po) | Increased | [1] |
| G551D-CFTR | Apparent Open Probability (Po(app)) | Increased | [1] |
Detailed Experimental Protocols
The characterization of this compound involved several key experimental techniques. Below are the detailed methodologies for the principal assays used.
Cell Culture and CFTR Expression
-
Cell Lines: Fischer Rat Thyroid (FRT) cells, Human Embryonic Kidney (HEK293) cells, and primary human bronchial epithelial (hBE) cells from CF patients (genotypes F508del/F508del and F508del/G551D) were utilized.[1][3][5]
-
Transfection: For heterologous expression, cells were transfected with plasmids encoding wild-type, F508del-, or G551D-CFTR.[1]
-
Culture Conditions: Cells were maintained under standard culture conditions. For F508del-CFTR, a low-temperature rescue (27°C for 24-48 hours) was often employed to facilitate its trafficking to the cell surface.[3][4]
Ussing Chamber Assay for Epithelial Ion Transport
This assay measures ion transport across an epithelial monolayer.
Caption: Workflow for the Ussing chamber electrophysiological assay.
-
Cell Seeding: Primary hBE cells are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Mounting: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Electrophysiological Recording: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), a measure of net ion transport, is recorded.
-
CFTR Activation and Potentiation: CFTR is activated by adding a cAMP agonist (e.g., forskolin) to the basolateral solution. Subsequently, this compound is added to the apical chamber to measure its effect on Isc.
-
Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is mediated by CFTR.[5]
Excised Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct measurement of single-channel currents.
Caption: Workflow for single-channel patch-clamp experiments.
-
Pipette Preparation: A glass micropipette with a small tip opening is filled with an appropriate extracellular solution.
-
Seal Formation: A high-resistance seal ("giga-seal") is formed between the pipette tip and the membrane of a cell expressing CFTR.
-
Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
Channel Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath solution to activate CFTR channels within the patch.[4][6]
-
Data Acquisition: The current flowing through individual CFTR channels is recorded at a clamped membrane potential (e.g., -50 mV).[4][6]
-
Compound Application: this compound is added to the bath solution to study its direct effects on channel gating properties, such as open probability, open time, and closed time.[4]
Synergistic Potential and Therapeutic Implications
The distinct mechanism of action of this compound opens up the possibility of combination therapies. For the G551D-CFTR mutation, the combined action of this compound and ivacaftor was found to be greater than that of ivacaftor alone, suggesting a synergistic or additive effect.[1] This finding is significant as it points towards a strategy where multiple potentiators with different mechanisms could be used to achieve greater clinical efficacy.
Furthermore, this compound was observed to delay the deactivation of F508del-CFTR at the plasma membrane, a property not shared by ivacaftor, which in contrast, accentuates its deactivation.[1] This stabilizing effect could be beneficial in prolonging the therapeutic window of corrected F508del-CFTR.
Conclusion
This compound is a novel CFTR potentiator with a mechanism of action that is distinct from existing therapies like ivacaftor. Its ability to restore ATP-dependent gating to the G551D mutant and its synergistic potential in combination with other potentiators make it a promising candidate for further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop more effective treatments for cystic fibrosis. The emergence of potentiators with diverse modes of action, such as this compound, heralds a new era of potential combination therapies for this life-limiting genetic disease.[1]
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CFTR potentiators partially restore channel function to A561E-CFTR, a cystic fibrosis mutant with a similar mechanism of dysfunction as F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on the Efficacy of CP-628006: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical studies investigating the efficacy of CP-628006, a novel small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. This document details the mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its initial characterization.
Core Efficacy: Potentiation of CFTR Channel Function
This compound is a CFTR potentiator that directly interacts with the CFTR protein at the plasma membrane to enhance channel gating.[1][2] Foundational studies have demonstrated its efficacy in potentiating the function of both wild-type and mutant CFTR channels, including the most common cystic fibrosis-causing mutation, F508del-CFTR, and the gating mutation, G551D-CFTR.[1][2]
Quantitative Efficacy Data
The potency and efficacy of this compound have been quantitatively assessed and compared to the well-characterized CFTR potentiator, ivacaftor. The following tables summarize the key efficacy parameters from foundational electrophysiological studies.
Table 1: Comparative Potency of this compound and Ivacaftor on F508del-CFTR
| Compound | EC50 (μM) | Maximal Response (% of Ivacaftor) |
| This compound | 0.4 | ~50% |
| Ivacaftor | ~0.1 | 100% |
Data derived from studies on low temperature-rescued F508del-CFTR expressing cells.
Table 2: Comparative Efficacy of this compound and Ivacaftor on Wild-Type, F508del-, and G551D-CFTR
| CFTR Variant | This compound Maximal Effect (Relative to Ivacaftor) | Ivacaftor Maximal Effect |
| Wild-Type | Lower than Ivacaftor | - |
| F508del | Larger than for G551D-CFTR | - |
| G551D | Lower than for F508del-CFTR | - |
Note: The potency and efficacy of this compound were found to be lower than those of ivacaftor across the tested CFTR variants.[1][2]
Mechanism of Action: ATP-Dependent Gating
A key finding from foundational studies is the distinct mechanism of action of this compound compared to ivacaftor. This compound's potentiation of the G551D-CFTR mutant is ATP-dependent, suggesting it may restore the channel's ability to utilize ATP for gating.[1][3] In contrast, ivacaftor's action is ATP-independent.[1] This distinction suggests that this compound may interact with the nucleotide-binding domains (NBDs) of the CFTR protein, potentially at the ATP-binding site.[3][4]
Experimental Protocols
The foundational efficacy of this compound was established using a combination of electrophysiological assays on both heterologous expression systems and primary human bronchial epithelial (hBE) cells derived from cystic fibrosis patients.[1][2]
Cell Culture and CFTR Expression
-
Heterologous Expression: Fischer Rat Thyroid (FRT) cells or Human Embryonic Kidney (HEK293) cells were stably transfected to express wild-type, F508del-, or G551D-CFTR.
-
Primary Human Bronchial Epithelial (hBE) Cells: hBE cells were isolated from lung tissue of cystic fibrosis patients and cultured on permeable supports to form differentiated, polarized epithelial monolayers. For experiments involving F508del-CFTR, cells were often incubated at a lower temperature (e.g., 27°C) for 24-48 hours prior to the assay to facilitate the trafficking of the misfolded protein to the cell surface.
Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures the net ion flow across an epithelial monolayer, providing a functional assessment of CFTR-mediated chloride secretion.
-
Apparatus: Differentiated hBE cell monolayers on permeable supports were mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Solutions: The basolateral side was bathed in a standard Ringer's solution, while the apical side contained a low chloride Ringer's solution to create a chloride concentration gradient.
-
Protocol:
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), representing the net ion transport, was continuously recorded.
-
Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.
-
Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) were added to the basolateral side to raise intracellular cAMP levels and activate CFTR.
-
This compound or ivacaftor was then added, typically to the apical chamber, in a cumulative, concentration-dependent manner to assess potentiation of the CFTR-mediated Isc.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was specific to CFTR.
-
Patch-Clamp Electrophysiology
Patch-clamp techniques were used to study the activity of individual CFTR channels at the molecular level.
-
Configuration: The excised inside-out patch-clamp configuration was predominantly used, allowing for direct application of ATP, PKA, and test compounds to the intracellular face of the membrane patch.
-
Solutions: The pipette (extracellular) solution contained N-methyl-D-glucamine (NMDG)-Cl, while the bath (intracellular) solution contained NMDG-Cl with MgATP and the catalytic subunit of protein kinase A (PKA) to activate CFTR.
-
Protocol:
-
A glass micropipette was used to form a high-resistance seal with the plasma membrane of a cell expressing the CFTR variant of interest.
-
The membrane patch was then excised from the cell, with the intracellular side facing the bath solution.
-
The membrane potential was clamped at a constant voltage (e.g., -50 mV).
-
Channel openings and closings were recorded as discrete changes in current.
-
This compound or ivacaftor was perfused into the bath solution at various concentrations to determine their effects on channel open probability (Po), which is a measure of the fraction of time the channel is open.
-
Immunomodulatory Effects
To date, foundational studies on this compound have primarily focused on its efficacy as a CFTR potentiator. There is currently a lack of publicly available data on the direct effects of this compound on cytokine production or other inflammatory markers. While other CFTR modulators have been shown to have anti-inflammatory properties, this aspect of this compound's biological activity remains an area for future investigation.[5]
Conclusion
The foundational efficacy studies of this compound have established it as a novel CFTR potentiator with a distinct, ATP-dependent mechanism of action. While its potency and efficacy are lower than ivacaftor, its unique properties provide a valuable tool for studying CFTR channel gating and may offer a basis for the development of future combination therapies for cystic fibrosis. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this and other CFTR modulators.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Different CFTR modulator combinations downregulate inflammation differently in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-628006 in Patch Clamp Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing CP-628006, a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, in patch clamp electrophysiology assays. The information herein is intended to guide researchers in the accurate assessment of this compound's effects on CFTR channel function at the single-channel and whole-cell levels.
Introduction
This compound is a small molecule CFTR potentiator that enhances channel gating, increasing the frequency and duration of channel openings.[1][2][3] Notably, its mechanism of action is distinct from the well-characterized potentiator, ivacaftor. A key feature of this compound is its ability to restore ATP-dependent channel gating to the G551D-CFTR mutant, a function not observed with ivacaftor.[1][2][3] This unique property makes this compound a valuable tool for investigating CFTR pharmacology and exploring potential combination therapies for cystic fibrosis.
Quantitative Data Summary
The potency and efficacy of this compound have been evaluated on various CFTR genotypes. The following table summarizes the key quantitative data from electrophysiological assays.
| Cell Type/CFTR Variant | Assay Type | Parameter | This compound Value | Ivacaftor Value (for comparison) | Reference |
| FRT cells expressing F508del-CFTR (low temperature-rescued) | Ussing Chamber | EC₅₀ | 0.4 µM | ~0.1 µM | [2] |
| FRT cells expressing F508del-CFTR (low temperature-rescued) | Ussing Chamber | Maximal Response | Approx. 50% of Ivacaftor | 100% (reference) | [2] |
| Human Bronchial Epithelial (hBE) cells with F508del/F508del | Ussing Chamber | EC₅₀ | Not explicitly stated, but efficacious potentiation observed | Not explicitly stated | [1][3] |
| HEK293 cells expressing F508del-CFTR (low temperature-rescued) | Single-Channel Patch Clamp | EC₅₀ | Not explicitly stated in a single value | Not explicitly stated in a single value | [2] |
| HEK293 cells expressing G551D-CFTR | Single-Channel Patch Clamp | EC₅₀ | Not explicitly stated in a single value | Not explicitly stated in a single value | [2] |
Experimental Protocols
The following are detailed protocols for performing patch clamp assays to evaluate the effect of this compound on CFTR channel function. These protocols are based on methodologies reported in the literature for studying CFTR potentiators.[2]
Cell Culture and Preparation
-
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells or Fischer Rat Thyroid (FRT) cells stably expressing wild-type, F508del-CFTR, or G551D-CFTR.
-
Primary human bronchial epithelial (hBE) cells derived from cystic fibrosis patients.
-
-
Culture Conditions:
-
For temperature-sensitive mutants like F508del-CFTR, cells are typically cultured at a permissive temperature (e.g., 27°C) for 24-48 hours prior to the experiment to rescue the protein's trafficking to the plasma membrane.
-
Excised Inside-Out Patch Clamp Protocol
This configuration is ideal for studying the direct effects of this compound and ATP on the intracellular side of the CFTR channel.
1. Solutions and Reagents:
-
Pipette (Extracellular) Solution:
-
140 mM N-methyl-D-glucamine (NMDG)-Cl
-
5 mM MgCl₂
-
10 mM TES (N-tris[hydroxymethyl]methyl-2-aminoethanesulfonic acid)
-
Adjust pH to 7.4 with NMDG
-
-
Bath (Intracellular) Solution:
-
140 mM NMDG-Cl
-
10 mM TES
-
1 mM MgATP (or varying concentrations to study ATP dependence)
-
75 nM Protein Kinase A (PKA) catalytic subunit
-
This compound at desired concentrations (e.g., 0.1 µM to 10 µM)
-
Adjust pH to 7.4 with NMDG
-
-
Stock Solutions:
-
Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the intracellular solution on the day of the experiment.
-
2. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 4-6 MΩ when filled with the pipette solution.
-
Establish a high-resistance (>1 GΩ) seal with the cell membrane in the cell-attached configuration.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Maintain a holding potential of -50 mV.
-
Activate CFTR channels by perfusing the patch with the intracellular solution containing PKA and ATP.
-
Record baseline channel activity.
-
Apply various concentrations of this compound via a perfusion system to the bath and record channel activity.
-
Data Acquisition and Analysis:
-
Record currents using a patch clamp amplifier and digitize the data.
-
Analyze the data to determine the channel open probability (Po), open and closed times, and single-channel conductance.
-
Construct dose-response curves to determine the EC₅₀ of this compound.
-
Mandatory Visualizations
Experimental Workflow: Excised Inside-Out Patch Clamp
Caption: Workflow for an excised inside-out patch clamp experiment to test this compound.
Signaling Pathway: CFTR Channel Gating and Modulation
Caption: Simplified signaling pathway of CFTR channel activation and potentiation by this compound.
References
- 1. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-628006 in Human Bronchial Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-628006 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] In human bronchial epithelial (hBE) cells, particularly those derived from patients with cystic fibrosis (CF), this compound has been shown to enhance the function of both wild-type and mutant CFTR channels.[1] This document provides detailed application notes and protocols for the use of this compound in hBE cell cultures to study its effects on CFTR function.
This compound increases the activity of the CFTR chloride channel by increasing the frequency and duration of channel openings.[1] Its mechanism of action is distinct from other well-characterized potentiators like ivacaftor, notably in its ATP-dependent potentiation of the G551D-CFTR mutant.[1][3] These characteristics make this compound a valuable research tool for investigating CFTR pharmacology and developing novel therapeutic strategies for cystic fibrosis.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and potency of this compound in potentiating CFTR function in human bronchial epithelial cells and other relevant cell models.
Table 1: Potentiation of F508del/F508del CFTR in Human Bronchial Epithelial Cells
| Parameter | This compound | Ivacaftor |
| EC50 | ~100 nM | ~20 nM |
| Maximal Effect (% of Ivacaftor) | ~60% | 100% |
Data represents short-circuit current (Isc) measurements in F508del/F508del hBE cells.
Table 2: Potentiation of F508del/G551D CFTR in Human Bronchial Epithelial Cells
| Parameter | This compound | Ivacaftor |
| EC50 | ~300 nM | ~200 nM |
| Maximal Effect (% of Ivaca-ftor) | ~40% | 100% |
Data represents short-circuit current (Isc) measurements in F508del/G551D hBE cells.
Signaling Pathway
This compound acts as a potentiator of the CFTR channel, which is a key component of the cAMP-mediated signaling pathway in bronchial epithelial cells. The activation of this pathway leads to the secretion of chloride ions and subsequent hydration of the airway surface.
Caption: CFTR activation and potentiation by this compound.
Experimental Protocols
Culture of Human Bronchial Epithelial (hBE) Cells at Air-Liquid Interface (ALI)
This protocol describes the culture of primary hBE cells to form a differentiated, polarized epithelium suitable for CFTR function assays. Immortalized hBE cell lines such as 16HBE14o- (non-CF) or CFBE41o- (CF) can also be used.[4][5]
Materials:
-
Primary hBE cells or immortalized hBE cell line
-
Bronchial Epithelial Growth Medium (BEGM)
-
ALI differentiation medium
-
Collagen-coated permeable supports (e.g., Transwells®)
-
Trypsin/EDTA solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved hBE cells and culture them in BEGM on collagen-coated flasks.
-
Once confluent, detach the cells using Trypsin/EDTA.
-
Seed the cells at a high density (e.g., 2.5 x 10^5 cells/cm²) onto the apical surface of collagen-coated permeable supports.
-
Add BEGM to both the apical and basolateral chambers.
-
-
Establishment of Air-Liquid Interface:
-
Culture the cells for 24-48 hours until a confluent monolayer is formed.
-
Remove the apical medium to establish the ALI.
-
Replace the basolateral medium with ALI differentiation medium.
-
-
Differentiation:
-
Maintain the cultures at 37°C in a 5% CO₂ incubator.
-
Change the basolateral medium every 2-3 days.
-
The cells will differentiate into a pseudostratified epithelium over 3-4 weeks, characterized by the presence of ciliated and mucus-producing cells. The epithelial layer should have a high transepithelial electrical resistance (TEER) > 300 Ω·cm².[6]
-
Measurement of CFTR Function using the Ussing Chamber Assay
The Ussing chamber is the gold-standard method for measuring ion transport across epithelial tissues.[7] This protocol outlines the measurement of CFTR-mediated short-circuit current (Isc) in differentiated hBE cells.
Materials:
-
Differentiated hBE cells on permeable supports
-
Ussing chamber system
-
Krebs-bicarbonate Ringer (KBR) solution
-
Amiloride (ENaC inhibitor)
-
Forskolin (CFTR activator)
-
This compound (CFTR potentiator)
-
CFTRinh-172 (CFTR inhibitor)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Chamber Setup:
-
Equilibrate the Ussing chamber with KBR solution at 37°C and bubble with the gas mixture.
-
Mount the permeable support with the differentiated hBE cells between the two halves of the Ussing chamber.
-
-
Baseline Measurement:
-
Allow the baseline short-circuit current (Isc) to stabilize.
-
-
Pharmacological Modulation:
-
Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-mediated currents.
-
Add forskolin (10-20 µM) to the basolateral chamber to activate CFTR through cAMP stimulation.
-
Once the forskolin-stimulated Isc has stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner (e.g., 1 nM to 10 µM) to determine its potentiating effect.
-
Finally, add a CFTR-specific inhibitor, such as CFTRinh-172 (10-50 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.[8]
-
-
Data Analysis:
-
Record the change in Isc after the addition of each compound.
-
The magnitude of the this compound-potentiated current is calculated as the difference between the peak current after this compound addition and the forskolin-stimulated baseline.
-
The CFTR-specific current is determined by the magnitude of the current inhibited by CFTRinh-172.
-
Caption: Experimental workflow for Ussing chamber assay.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cff.org [cff.org]
- 5. Novel human bronchial epithelial cell lines for cystic fibrosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recodetx.com [recodetx.com]
- 7. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Profiling of CFTR-Directed Therapeutics Using Pediatric Patient-Derived Nasal Epithelial Cell Models [frontiersin.org]
Application Notes and Protocols for CP-628006 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-628006 is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It has a distinct chemical structure and mechanism of action compared to other CFTR potentiators like ivacaftor.[1][2] this compound has been shown to restore ATP-dependent channel gating to the G551D-CFTR mutant, a common mutation in cystic fibrosis.[1] This document provides detailed information on the solubility of this compound and protocols for its preparation for use in various in vitro assays.
Data Presentation: Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound in both powder form and in a dimethyl sulfoxide (DMSO) stock solution.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| In DMSO | 4°C | 2 weeks | For short-term storage. |
| In DMSO | -80°C | 6 months | For long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from DC Chemicals product information.
Experimental Protocols
The following protocols provide a general guideline for the preparation of this compound for in vitro experiments. It is recommended to perform a solubility test to determine the maximum concentration for your specific experimental conditions.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 536.63 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.37 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at 4°C for short-term use.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the serial dilution of the high-concentration stock solution to prepare working solutions for cell-based or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer or cell culture medium
-
Sterile dilution tubes or plates
-
Pipettes
Procedure:
-
Intermediate Dilutions: Prepare one or more intermediate dilutions of the 10 mM stock solution in DMSO. This helps to minimize the amount of DMSO carried over into the final assay. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilutions: Serially dilute the intermediate stock solution into the final assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is at a level that does not affect the biological system (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions.
-
Assay Addition: Add the prepared working solutions to the assay plates. For example, in a cell-based assay, the final concentrations of this compound might range from nanomolar to micromolar concentrations. In a study on F508del-CFTR, this compound was shown to have an EC50 of 0.4 μM.
Mandatory Visualizations
Signaling Pathway of this compound as a CFTR Potentiator
The following diagram illustrates the proposed mechanism of action of this compound in potentiating the function of the CFTR channel. The gating of the CFTR channel is a complex process that is dependent on phosphorylation by Protein Kinase A (PKA) and the binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs). This compound is believed to act by enhancing the ATP-dependent opening of the channel.
References
Application Notes and Protocols for Assessing CP-628006 Efficacy on G551D-CFTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The G551D mutation, a Class III gating mutation, results in a CFTR protein that is correctly trafficked to the cell surface but exhibits a severe defect in channel gating, leading to a non-functional protein. CP-628006 is a novel small molecule CFTR potentiator designed to restore the function of mutated CFTR proteins. Unlike the well-characterized potentiator ivacaftor, which promotes ATP-independent channel gating, this compound has a distinct mechanism of action, restoring ATP-dependent gating to the G551D-CFTR channel.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound on G551D-CFTR, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action of this compound on G551D-CFTR
The G551D mutation in the CFTR protein impairs the ability of ATP to bind and hydrolyze, which is a critical step for channel opening. This compound acts as a potentiator by directly interacting with the G551D-CFTR protein to increase the probability of channel opening in the presence of ATP.[2][3] This restoration of ATP-dependent gating is a key differentiator from ivacaftor.[1][2] The efficacy of this compound is typically evaluated by measuring the increase in CFTR-mediated chloride conductance in response to the compound.
Signaling Pathway Diagram
Caption: Potentiation of G551D-CFTR by this compound.
Data Presentation: Efficacy of this compound on G551D-CFTR
The following tables summarize the quantitative data on the efficacy of this compound in potentiating G551D-CFTR function, with comparisons to ivacaftor where available.
Table 1: Potency (EC50) of this compound and Ivacaftor on G551D-CFTR
| Compound | Cell Type | Assay | EC50 (µM) | Reference |
| This compound | FRT expressing G551D-CFTR | Apical Cl⁻ Current | ~1 | [4] |
| Ivacaftor | FRT expressing G551D-CFTR | Apical Cl⁻ Current | ~0.1 | [4] |
| This compound | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~0.2 | [4] |
| Ivacaftor | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~0.02 | [4] |
Table 2: Maximal Efficacy of this compound and Ivacaftor on G551D-CFTR
| Compound | Cell Type | Assay | Maximal Efficacy (% of Ivacaftor) | Reference |
| This compound | FRT expressing G551D-CFTR | Apical Cl⁻ Current | ~60% | [4] |
| This compound | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | ~80% | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound on G551D-CFTR are provided below.
Ussing Chamber Electrophysiology
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers. It allows for the direct measurement of short-circuit current (Isc), which reflects the net ion movement across the epithelium.
Experimental Workflow
Caption: Ussing Chamber Experimental Workflow.
Protocol:
-
Cell Culture: Culture Fischer Rat Thyroid (FRT) cells stably expressing G551D-CFTR or primary human bronchial epithelial (hBE) cells from a G551D patient on permeable supports (e.g., Transwell®) until a confluent and polarized monolayer is formed.[5]
-
Chamber Setup: Mount the permeable supports in an Ussing chamber system. Fill both the apical and basolateral chambers with symmetrical Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose) and maintain at 37°C, gassed with 95% O2/5% CO2.[6][7]
-
Equilibration and Baseline: Allow the system to equilibrate for 15-20 minutes. Measure the baseline short-circuit current (Isc).
-
ENaC Inhibition: Add amiloride (100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.[5]
-
CFTR Activation: Add a cAMP agonist, such as forskolin (10 µM), to the apical chamber to activate CFTR.[6]
-
Potentiator Addition: Add this compound at various concentrations to the apical chamber to assess its potentiation effect on the G551D-CFTR mediated current.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (10 µM), to the apical chamber to confirm that the measured current is CFTR-dependent.[5]
-
Data Analysis: The change in Isc in response to this compound is measured and used to determine the potency (EC50) and efficacy of the compound.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique to study the activity of individual ion channels. The inside-out patch configuration is particularly useful for studying the direct effects of compounds on the CFTR channel.
Experimental Workflow
Caption: Patch-Clamp Experimental Workflow.
Protocol:
-
Cell Culture: Culture HEK293 cells transiently or stably expressing G551D-CFTR on glass coverslips.
-
Pipette and Solutions: Pull patch pipettes from borosilicate glass and fill with an intracellular solution (e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.2). The extracellular (bath) solution should contain (e.g., 140 mM NMDG-Cl, 5 mM MgCl2, 10 mM TES, pH 7.2).[8]
-
Seal Formation and Excision: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. Gently pull the pipette away from the cell to excise a patch of membrane in the inside-out configuration.[9]
-
Recording: Clamp the membrane potential at a fixed value (e.g., -50 mV).[8]
-
Channel Activation: Add PKA (catalytic subunit, e.g., 75 nM) and MgATP (e.g., 1 mM) to the bath solution to phosphorylate and activate the CFTR channels.[8]
-
Compound Application: Perfuse the bath with solutions containing different concentrations of this compound.
-
Data Acquisition and Analysis: Record single-channel currents. Analyze the data to determine the channel open probability (Po), which is the fraction of time the channel is in the open state. An increase in Po indicates potentiation of channel activity.
Iodide Efflux Assay
The iodide efflux assay is a fluorescence-based functional assay that measures CFTR channel activity by monitoring the rate of iodide efflux from cells.
Experimental Workflow
Caption: Iodide Efflux Assay Workflow.
Protocol:
-
Cell Culture: Plate FRT cells co-expressing G551D-CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) in 96-well plates and grow to confluence.
-
Iodide Loading: Wash the cells with a chloride-free buffer (e.g., containing nitrate salts). Load the cells with iodide by incubating them in a buffer containing sodium iodide (e.g., 137 mM NaI, 4.5 mM KH2PO4, 1.2 mM MgSO4, 1.2 mM Ca(gluconate)2, 10 mM glucose, 10 mM HEPES, pH 7.2) for 1 hour at 37°C.[1]
-
Assay: Wash the cells with an iodide-free buffer to remove extracellular iodide.
-
Fluorescence Measurement: Measure the baseline YFP fluorescence using a fluorescence plate reader.
-
Stimulation and Measurement: Add an iodide-free buffer containing a cAMP agonist (e.g., 10 µM forskolin) and varying concentrations of this compound. Immediately start monitoring the YFP fluorescence quenching as iodide leaves the cell. The rate of fluorescence quenching is proportional to the CFTR channel activity.[10]
-
Data Analysis: Calculate the initial rate of iodide efflux for each concentration of this compound. Plot the rates against the compound concentration to generate a dose-response curve and determine the EC50.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of the CFTR potentiator this compound on the G551D-CFTR mutation. By employing a combination of electrophysiological and functional assays, researchers can obtain robust and reproducible data to characterize the potency and efficacy of this and other novel CFTR modulators. The distinct, ATP-dependent mechanism of this compound highlights the potential for developing new therapeutic strategies for individuals with cystic fibrosis.
References
- 1. Functional Reconstitution and Channel Activity Measurements of Purified Wildtype and Mutant CFTR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamp Protocol [labome.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining CP-628006 with CFTR Correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and does not reach the cell surface. A promising therapeutic strategy for CF involves the combination of CFTR modulators: correctors, which aid in the proper folding and trafficking of the mutant CFTR to the cell membrane, and potentiators, which enhance the channel's opening probability once it is at the membrane.[1][2]
CP-628006 is a novel CFTR potentiator with a distinct mechanism of action compared to the well-characterized potentiator, ivacaftor.[3][4] this compound enhances CFTR channel gating by increasing the frequency and duration of channel openings.[4] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, unlike ivacaftor.[4] Preclinical studies have suggested a synergistic effect when this compound is combined with other potentiators for certain CFTR mutants.[4] This has led to interest in exploring its efficacy in combination with CFTR correctors, such as lumacaftor, tezacaftor, and elexacaftor, for rescuing the function of processing mutants like F508del-CFTR.[5][6]
These application notes provide detailed protocols for evaluating the synergistic effects of this compound in combination with CFTR correctors in vitro. The methodologies described are based on established assays for assessing CFTR trafficking and function.
Data Presentation
As specific quantitative data for the combination of this compound with CFTR correctors is not yet publicly available, the following tables are presented as templates for data acquisition and presentation.
Table 1: Effect of Corrector and this compound Combination on F508del-CFTR Trafficking
| Treatment Group | Concentration (µM) | Band B (Immature CFTR) Intensity (Arbitrary Units) | Band C (Mature CFTR) Intensity (Arbitrary Units) | Band C / (Band B + Band C) Ratio |
| Vehicle Control | - | |||
| Corrector A (e.g., Lumacaftor) | X | |||
| This compound | Y | |||
| Corrector A + this compound | X + Y | |||
| Corrector B (e.g., Tezacaftor) | Z | |||
| Corrector B + this compound | Z + Y | |||
| Corrector C (e.g., Elexacaftor) | W | |||
| Corrector C + this compound | W + Y |
Table 2: Functional Rescue of F508del-CFTR by Corrector and this compound Combination (Ussing Chamber Assay)
| Treatment Group | Concentration (µM) | Forskolin-Stimulated Isc (µA/cm²) | Genistein-Potentiated Isc (µA/cm²) | This compound-Potentiated Isc (µA/cm²) |
| Vehicle Control | - | |||
| Corrector A (e.g., Lumacaftor) | X | |||
| Corrector A + this compound | X + Y | |||
| Corrector B (e.g., Tezacaftor) | Z | |||
| Corrector B + this compound | Z + Y | |||
| Corrector C (e.g., Elexacaftor) | W | |||
| Corrector C + this compound | W + Y |
Experimental Protocols
Experimental Workflow for Evaluating Corrector and Potentiator Synergy
References
- 1. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of CP-628006 using the Ussing Chamber
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial surfaces. In conditions such as cystic fibrosis, the function of this channel is impaired. Potentiators are a class of therapeutic compounds designed to enhance the opening probability (gating) of CFTR channels that are present on the cell surface.
CP-628006 has been identified as a small molecule CFTR potentiator.[1][2] Unlike other potentiators such as ivacaftor, this compound has a distinct chemical structure and mechanism of action, restoring ATP-dependent gating to certain CFTR mutants.[1][3] The Ussing chamber is an essential ex vivo system that allows for the study of ion transport across intact epithelial tissues, such as the intestinal mucosa.[4] This application note provides a detailed protocol for the evaluation of this compound's efficacy as a CFTR potentiator using a porcine or rodent intestinal tissue model in an Ussing chamber system.
Principle of the Assay
This protocol measures the effect of this compound on CFTR-mediated chloride secretion across an isolated segment of intestinal epithelium mounted in an Ussing chamber. The tissue is bathed in physiological solutions and the transepithelial electrical parameters, specifically the short-circuit current (Isc), are monitored. The Isc is a direct measure of net ion transport across the epithelium.
The experimental sequence involves:
-
Inhibiting the epithelial sodium channel (ENaC) with amiloride to isolate chloride secretory currents.
-
Activating CFTR through the cAMP signaling pathway using forskolin.
-
Adding the CFTR potentiator, this compound, to enhance the forskolin-stimulated Isc.
-
Finally, adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed change in current is indeed mediated by CFTR.
Materials and Reagents
Equipment
-
Ussing Chamber System (e.g., EasyMount or classic chamber systems)
-
Voltage-Current Clamp Amplifier
-
Data Acquisition System and Software
-
Water Bath/Heater for temperature control (37°C)
-
Carbogen Gas Tank (95% O₂ / 5% CO₂) and tubing
-
Dissection Microscope and Tools
-
Pipettes and general laboratory consumables
Buffers and Reagents
| Reagent | Stock Concentration | Final Concentration | Solvent |
| Krebs-Bicarbonate Ringer (KBR) Buffer | - | See Table 2 | Deionized H₂O |
| Amiloride | 100 mM | 100 µM | DMSO |
| Forskolin | 10 mM | 10 µM | DMSO |
| This compound | 10 mM | 0.1 - 10 µM | DMSO |
| CFTRinh-172 | 10 mM | 10 µM | DMSO |
Table 1: Reagent Stock and Final Concentrations.
| Component | Concentration (mM) |
| NaCl | 115 |
| NaHCO₃ | 25 |
| K₂HPO₄ | 2.4 |
| KH₂PO₄ | 0.4 |
| MgCl₂ | 1.2 |
| CaCl₂ | 1.2 |
| D-Glucose (Serosal Side) | 10 |
| Mannitol (Mucosal Side) | 10 |
Table 2: Composition of Krebs-Bicarbonate Ringer (KBR) Buffer. Prepare fresh and warm to 37°C while gassing with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes to achieve a pH of ~7.4.
Experimental Protocol
Tissue Preparation
-
Humanely euthanize the animal (e.g., pig, rat) according to institutionally approved protocols.
-
Excise a segment of the desired intestinal region (e.g., ileum or colon).
-
Immediately place the tissue segment in ice-cold, carbogen-gassed KBR buffer.
-
Transfer the tissue to a dissection dish with fresh, cold KBR.
-
Open the intestinal segment along the mesenteric border.
-
Gently rinse the mucosal surface with KBR buffer to remove residual contents.
-
Using a dissection microscope, carefully strip the external muscle layers to obtain a preparation of mucosa-submucosa.
-
Cut the stripped tissue into appropriate sizes for mounting in the Ussing chamber sliders.
Ussing Chamber Setup and Mounting
-
Assemble the Ussing chambers, ensuring all components are clean.
-
Fill the apical and basolateral chambers with equal volumes of pre-warmed (37°C) and carbogen-gassed KBR buffer.
-
Mount the prepared intestinal tissue onto the chamber slider, ensuring the mucosal side faces the apical chamber.
-
Secure the slider in the Ussing chamber, avoiding any leaks or tissue damage.
-
Allow the system to equilibrate for 20-30 minutes, or until a stable baseline transepithelial electrical resistance (TEER) and potential difference (PD) are achieved.
Electrophysiological Measurements
-
Begin recording the short-circuit current (Isc) under voltage-clamp mode (clamped at 0 mV).
-
Establish Baseline: Record a stable baseline Isc for 5-10 minutes.
-
ENaC Inhibition: Add Amiloride (100 µM) to the apical chamber to block sodium absorption. A decrease in Isc is expected. Wait for the current to stabilize (approximately 10-15 minutes).
-
CFTR Activation: Add Forskolin (10 µM) to the basolateral chamber. This will increase intracellular cAMP and activate CFTR, resulting in an increase in Isc. Allow the current to reach a stable plateau.
-
Potentiator Evaluation: Add this compound to the apical chamber. It is recommended to perform a cumulative dose-response (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM), allowing the Isc to stabilize after each addition. A further increase in Isc indicates potentiation of CFTR activity.
-
CFTR Inhibition: Following the final dose of this compound, add CFTRinh-172 (10 µM) to the apical chamber. A sharp decrease in Isc confirms that the current is CFTR-dependent.
Data Presentation and Analysis
The primary endpoint is the change in short-circuit current (ΔIsc) following the addition of each compound. Data should be summarized and presented in a clear tabular format.
| Condition | ΔIsc (µA/cm²) (Mean ± SEM) |
| Baseline | N/A |
| Amiloride (100 µM) | -15.2 ± 2.1 |
| Forskolin (10 µM) | +45.8 ± 5.3 |
| This compound (1 µM) | +25.5 ± 3.9 |
| This compound (3 µM) | +42.1 ± 6.0 |
| This compound (10 µM) | +55.7 ± 7.2 |
| CFTRinh-172 (10 µM) | -98.6 ± 8.5 |
Table 3: Representative Quantitative Data for this compound Evaluation. This table illustrates the expected changes in short-circuit current (Isc). The ΔIsc for each compound is calculated relative to the stable current immediately preceding its addition.
Visualizations
CFTR Activation Signaling Pathway
The following diagram illustrates the signaling cascade leading to CFTR activation, which is the target of potentiators like this compound.
Caption: cAMP-mediated activation pathway of the CFTR channel.
Experimental Workflow for this compound Evaluation
This diagram outlines the step-by-step logical flow of the Ussing chamber experiment.
Caption: Ussing chamber experimental workflow for evaluating this compound.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiologicinstruments.com [physiologicinstruments.com]
Application Notes and Protocols for YFP-Halide Quenching Assay with CP-628006
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. These mutations lead to the production of thick, sticky mucus, affecting multiple organs, particularly the lungs and digestive system. Small molecule modulators that target the defective CFTR protein are a primary focus of CF drug discovery. These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of the CFTR protein to the cell surface, and potentiators, which enhance the channel gating function of the CFTR protein at the cell membrane.
CP-628006 is a novel CFTR potentiator identified through high-throughput screening. It has a distinct chemical structure and mechanism of action compared to the well-characterized potentiator, ivacaftor. This compound enhances CFTR channel function by increasing the frequency and duration of channel openings.
The Yellow Fluorescent Protein (YFP)-halide quenching assay is a robust, cell-based fluorescence assay widely used for high-throughput screening and characterization of CFTR modulators. This assay relies on the principle that the fluorescence of a halide-sensitive YFP (YFP-H148Q/I152L) expressed in cells is quenched upon the influx of iodide ions through functional CFTR channels. The rate of fluorescence quenching is directly proportional to the activity of the CFTR channels.
These application notes provide a detailed protocol for utilizing the YFP-halide quenching assay to characterize the activity of the CFTR potentiator this compound.
Data Presentation
The following tables summarize the quantitative data for this compound potentiation of CFTR function as determined by the YFP-halide quenching assay and other methods.
Table 1: Potentiation of F508del-CFTR by this compound in a YFP-Halide Quenching Assay.
| Compound | Cell Line | CFTR Mutant | EC50 (µM) | Maximal Response |
| This compound | FRT | F508del-CFTR | 0.4 | Approximately 50% of the maximal response of ivacaftor[1] |
| Ivacaftor | FRT | F508del-CFTR | Not explicitly stated in YFP assay | Set as 100% for comparison[1] |
Table 2: Comparative Potentiation of F508del and G551D-CFTR by this compound in FRT cells (YFP Assay).
| CFTR Mutant | Potentiator | Relative Potentiation (Normalized to Genistein) |
| F508del-CFTR | This compound | Potentiation observed in a concentration-dependent manner[2] |
| G551D-CFTR | This compound | Potentiation observed in a concentration-dependent manner[2] |
Note: The data in Table 2 is based on concentration-response curves where potentiation by this compound was expressed relative to the response achieved by genistein (50 µM)[2]. Specific EC50 values from this direct comparison were not provided in the source.
Experimental Protocols
Protocol 1: YFP-Halide Quenching Assay for Screening and Characterization of CFTR Potentiators
This protocol is designed for a 96-well or 384-well plate format, suitable for high-throughput screening and dose-response analysis of CFTR potentiators like this compound.
Materials:
-
Cell Line: Fischer Rat Thyroid (FRT) cells, Human Embryonic Kidney (HEK293) cells, or Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells stably expressing both the desired CFTR variant (e.g., F508del-CFTR, G551D-CFTR, or wild-type CFTR) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., Coon's modified Ham's F12 for FRT cells) supplemented with fetal bovine serum (FBS) and necessary antibiotics.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
This compound and other test compounds: Dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Control Compounds:
-
Positive Control Potentiator: Ivacaftor or genistein.
-
Vehicle Control: DMSO.
-
-
Assay Buffer (Chloride-containing): Phosphate-buffered saline (PBS) containing 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, and 5 mM glucose, pH 7.4.
-
Iodide-containing Buffer: Assay buffer with NaCl replaced by 100 mM NaI.
-
CFTR Activator: Forskolin solution in assay buffer.
-
Fluorescence Plate Reader: Capable of kinetic reads with excitation and emission wavelengths suitable for YFP (e.g., Ex: 500 nm, Em: 530 nm).
Procedure:
-
Cell Seeding:
-
Seed the cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
For temperature-sensitive mutants like F508del-CFTR, a 24-hour incubation at a lower temperature (e.g., 27°C) may be required to promote its trafficking to the cell surface.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Gently remove the cell culture medium from the wells.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control and positive control potentiator.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for compound interaction with the cells.
-
-
Assay Execution:
-
Place the assay plate in the fluorescence plate reader.
-
Set the plate reader to perform kinetic reads at appropriate intervals (e.g., every 1-2 seconds).
-
Baseline Reading: Establish a stable baseline fluorescence reading for each well in the chloride-containing assay buffer with the compounds.
-
CFTR Activation and Halide Exchange:
-
Simultaneously add the iodide-containing buffer with a CFTR activator (e.g., 10 µM forskolin) to all wells. This can be done using the plate reader's injection system for precision.
-
Immediately begin kinetic fluorescence readings for a duration sufficient to observe the quenching effect (e.g., 10-20 seconds).
-
-
-
Data Analysis:
-
The rate of fluorescence quenching is determined for each well. This is typically calculated from the initial slope of the fluorescence decay curve.
-
Normalize the quenching rates to the vehicle control (0% activity) and a maximal stimulation control (e.g., a high concentration of a known potentiator, 100% activity).
-
For dose-response experiments, plot the normalized quenching rates against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
CFTR Activation Signaling Pathway
Caption: CFTR channel activation pathway and the role of potentiators.
Experimental Workflow for YFP-Halide Quenching Assay
Caption: Step-by-step workflow for the YFP-halide quenching assay.
References
Application Notes and Protocols for Utilizing CP-628006 in HEK293 Cells Expressing CFTR Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial ion channel responsible for fluid and electrolyte balance across epithelial surfaces. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder. One therapeutic strategy for CF involves the use of small molecules called potentiators, which enhance the function of mutated CFTR proteins that are present at the cell surface.
CP-628006 is a novel CFTR potentiator with a distinct chemical structure and mechanism of action compared to the well-established potentiator, ivacaftor.[1] Studies have demonstrated that this compound effectively potentiates the activity of wild-type, F508del-CFTR, and G551D-CFTR.[1][2] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, suggesting a different interaction with the CFTR protein than ivacaftor.[2]
These application notes provide detailed protocols for utilizing this compound in Human Embryonic Kidney 293 (HEK293) cells expressing various CFTR mutants. HEK293 cells are a widely used and highly transfectable cell line, making them an ideal model system for studying the effects of compounds on specific CFTR mutations.[3] The following sections will cover cell culture and transfection, functional assessment of CFTR potentiation by this compound using iodide efflux and patch-clamp assays, and a summary of expected quantitative data.
Data Presentation: Efficacy of this compound on CFTR Mutants
The following table summarizes the quantitative data on the potentiation of F508del- and G551D-CFTR by this compound in HEK293 cells, as determined by single-channel patch-clamp recordings.
| CFTR Mutant | Assay | Parameter | This compound | Ivacaftor (for comparison) | Reference |
| F508del-CFTR | Single-Channel Patch Clamp | EC50 | ~1.4 µM | ~0.2 µM | [2] |
| Maximal Effect (% of Ivacaftor) | ~50% | 100% | [2] | ||
| G551D-CFTR | Single-Channel Patch Clamp | EC50 | ~0.3 µM | ~0.1 µM | [2] |
| Maximal Effect (% of Ivacaftor) | ~25% | 100% | [2] |
Experimental Protocols
HEK293 Cell Culture and Transfection of CFTR Mutants
This protocol describes the maintenance of HEK293 cells and the transient transfection of plasmids encoding CFTR mutants.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Plasmid DNA encoding CFTR mutant of interest (e.g., pcDNA3.1-F508del-CFTR, pcDNA3.1-G551D-CFTR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
Protocol:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: The day before transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
For each well, dilute 2.5 µg of CFTR mutant plasmid DNA into a serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.
-
-
Post-Transfection: Incubate the cells for 24-48 hours to allow for the expression of the CFTR mutant protein before proceeding with functional assays. For temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for the last 12-24 hours can increase its cell surface expression.
Iodide Efflux Assay for CFTR Potentiation
This assay measures the CFTR-mediated efflux of iodide ions, which serves as a surrogate for chloride ion transport.
Materials:
-
HEK293 cells expressing CFTR mutant
-
Iodide Loading Buffer: 136 mM NaI, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4
-
Efflux Buffer: 136 mM NaNO3, 3 mM KNO3, 2 mM Ca(NO3)2, 11 mM glucose, 20 mM HEPES, pH 7.4
-
Forskolin (to activate CFTR through PKA pathway)
-
This compound
-
CFTRinh-172 (a CFTR inhibitor, for control)
-
Iodide-selective electrode or a fluorescent plate reader with a halide-sensitive YFP
-
96-well plates
Protocol:
-
Cell Plating: Seed the transfected HEK293 cells into 96-well plates and grow to confluency.
-
Iodide Loading: Wash the cells once with Efflux Buffer. Then, incubate the cells with Iodide Loading Buffer for 1 hour at room temperature.
-
Baseline Measurement: Remove the loading buffer and wash the cells rapidly with Efflux Buffer. Add 100 µL of Efflux Buffer to each well and measure the baseline iodide concentration or fluorescence.
-
Stimulation and Measurement:
-
To the appropriate wells, add Efflux Buffer containing forskolin (e.g., 10 µM) and varying concentrations of this compound. Include control wells with forskolin alone and forskolin with CFTRinh-172.
-
At specific time intervals (e.g., every 2 minutes for 12 minutes), collect the supernatant and replace it with fresh Efflux Buffer containing the respective compounds.
-
-
Data Analysis:
-
Measure the iodide concentration in the collected supernatants using an iodide-selective electrode or monitor the change in fluorescence.
-
Calculate the rate of iodide efflux for each condition.
-
Plot the concentration-response curve for this compound to determine the EC50.
-
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of CFTR channel activity at the single-channel or whole-cell level.
Materials:
-
HEK293 cells expressing CFTR mutant
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution: 147 mM N-methyl-D-glucamine-Cl, 2 mM MgCl2, 5 mM HEPES, 1 mM Mg-ATP, pH 7.2
-
Extracellular (bath) solution: 147 mM N-methyl-D-glucamine-Cl, 2 mM CaCl2, 2 mM MgCl2, 5 mM HEPES, pH 7.4
-
PKA catalytic subunit
-
This compound
Protocol:
-
Cell Preparation: Plate transfected cells on glass coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Configuration:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
For whole-cell recordings, apply a brief pulse of suction to rupture the cell membrane.
-
For inside-out patch recordings, after obtaining a seal, excise the patch of the membrane.
-
-
CFTR Activation and Potentiation:
-
For inside-out patches, perfuse the intracellular face of the membrane with a solution containing ATP and PKA to activate the CFTR channels.
-
For whole-cell recordings, include ATP and PKA in the pipette solution.
-
Apply different concentrations of this compound to the bath (for whole-cell) or perfusion solution (for inside-out patch) to measure its effect on channel open probability (Po) and current amplitude.
-
-
Data Acquisition and Analysis:
-
Record channel activity at a holding potential of -50 mV.
-
Analyze the data to determine the single-channel open probability (NPo) or whole-cell current.
-
Construct a concentration-response curve for this compound to determine its EC50 and maximal effect.[2]
-
Signaling Pathway
The canonical activation of CFTR is initiated by the elevation of intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the Regulatory (R) domain of CFTR, a conformational change that is permissive for channel gating. Subsequent binding and hydrolysis of ATP at the Nucleotide-Binding Domains (NBDs) power the opening and closing of the channel pore. Potentiators like this compound are thought to directly interact with the CFTR protein to enhance the channel's open probability.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HEK‐293 cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR): a model for studying regulation of Cl− transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-628006 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-628006 is a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3][4] It has been investigated for its potential to restore the function of mutant CFTR channels, which is the underlying cause of cystic fibrosis (CF). This document provides a summary of the available preclinical data on this compound, focusing on its dosage and administration in in vitro models. All publicly available information to date is from in vitro studies, primarily using patient-derived human bronchial epithelial (hBE) cells and CFTR-expressing heterologous cell lines.[1][3] No in vivo studies in animal models have been identified in the public domain.
This compound demonstrates a distinct mechanism of action compared to the well-characterized CFTR potentiator, ivacaftor.[1][3] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, unlike ivacaftor.[1][3]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in comparison to ivacaftor from in vitro electrophysiological assays. The data is derived from studies on Fischer Rat Thyroid (FRT) cells heterologously expressing F508del- and G551D-CFTR mutants.
| Compound | CFTR Mutant | Assay System | EC50 (μM) | Maximal Effect (% of Ivacaftor) |
| This compound | F508del-CFTR | FRT Cells | 0.4 | ~50% |
| Ivacaftor | F508del-CFTR | FRT Cells | - | 100% |
| This compound | G551D-CFTR | FRT Cells | - | Lower than Ivacaftor |
| Ivacaftor | G551D-CFTR | FRT Cells | - | - |
Signaling Pathway and Mechanism of Action
This compound directly interacts with the CFTR protein to enhance channel gating, thereby increasing the probability of the channel being in an open state.[1][3] This leads to an increased flow of chloride ions across the cell membrane. For the G551D-CFTR mutant, the activity of this compound is dependent on the presence of ATP.[1][3]
Experimental Protocols
The following are detailed protocols for key in vitro experiments used to characterize this compound.
Ussing Chamber Electrophysiology with FRT Cells
This protocol is for measuring CFTR-mediated chloride currents in Fischer Rat Thyroid (FRT) epithelial cells stably expressing CFTR mutants.
Materials:
-
FRT cells expressing F508del- or G551D-CFTR
-
Cell culture medium (e.g., DMEM/F-12)
-
Transwell inserts
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ringer's solution
-
Forskolin
-
CFTRinh-172
-
This compound and Ivacaftor stock solutions (in DMSO)
-
Amphotericin B
Procedure:
-
Cell Culture: Culture FRT cells on Transwell inserts until a confluent monolayer with high transepithelial resistance is formed. For F508del-CFTR, incubate cells at a lower temperature (e.g., 27°C) for 24-48 hours prior to the experiment to promote protein trafficking to the cell surface.
-
Ussing Chamber Setup: Mount the Transwell inserts in the Ussing chamber. The basolateral and apical sides of the epithelium are bathed in separate Ringer's solution reservoirs. Maintain the temperature at 37°C.
-
Basolateral Permeabilization: Add Amphotericin B to the basolateral solution to permeabilize the basolateral membrane, allowing for direct measurement of apical membrane currents.
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects the net ion transport across the apical membrane.
-
CFTR Activation: Add a cAMP agonist, such as forskolin, to the apical solution to activate PKA and subsequently phosphorylate and activate CFTR channels.
-
Compound Addition:
-
Perform a cumulative concentration-response for this compound by adding increasing concentrations to the apical chamber.
-
For comparison, conduct separate experiments with ivacaftor.
-
Use DMSO as a vehicle control.
-
-
CFTR Inhibition: At the end of each experiment, add a specific CFTR inhibitor, such as CFTRinh-172, to confirm that the measured current is CFTR-dependent.
-
Data Analysis: Calculate the change in Isc in response to the compounds. Determine EC50 and maximal efficacy values by fitting the concentration-response data to a sigmoidal curve.
Single-Channel Patch-Clamp Recording with HEK293 Cells
This protocol is for measuring the activity of individual CFTR channels in excised inside-out membrane patches from HEK293 cells.
Materials:
-
HEK293 cells transiently or stably expressing wild-type or mutant CFTR
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Intracellular and extracellular recording solutions
-
ATP
-
Catalytic subunit of Protein Kinase A (PKA)
-
This compound and Ivacaftor stock solutions
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing the desired CFTR construct on glass coverslips.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.
-
Patch Formation: Approach a cell with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.
-
Excised Inside-Out Patch: Excise the membrane patch from the cell, resulting in an "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.
-
CFTR Activation: Add ATP and the catalytic subunit of PKA to the bath solution (intracellular side) to activate the CFTR channels in the patch.
-
Compound Application: Perfuse the bath with solutions containing different concentrations of this compound or ivacaftor.
-
Data Recording: Record the single-channel currents at a constant holding potential.
-
Data Analysis: Analyze the recordings to determine the channel open probability (Po), open time, and closed time. This allows for a detailed characterization of how the compound affects the gating behavior of the CFTR channel.
Conclusion
The available preclinical data for this compound is limited to in vitro studies, which demonstrate its activity as a CFTR potentiator with a distinct, ATP-dependent mechanism for certain mutants. The provided protocols for Ussing chamber and patch-clamp experiments are standard methods for characterizing the effects of such compounds on CFTR function at the cellular and molecular levels. Further in vivo studies would be required to determine the pharmacokinetic profile, safety, and efficacy of this compound in animal models of cystic fibrosis.
References
Application Notes and Protocols for Studying the Effects of CP-628006
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory techniques used to investigate the effects of CP-628006, a novel small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Introduction
This compound is a CFTR potentiator with a distinct chemical structure that enhances the channel gating of the CFTR protein at the plasma membrane.[1][2] It has been shown to be effective on wild-type, F508del-CFTR, and G551D-CFTR variants by increasing the frequency and duration of channel openings.[1][2] Notably, its mechanism of action differs from the well-characterized potentiator ivacaftor, as this compound's effect on G551D-CFTR is ATP-dependent, whereas ivacaftor's is not.[1][2] These notes detail the key experimental protocols to characterize the activity of this compound and present its quantitative effects in a clear, comparative format.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data regarding the potency and efficacy of this compound in potentiating CFTR channel function, with a comparison to ivacaftor.
| Parameter | F508del-CFTR | G551D-CFTR | Wild-Type CFTR | Reference |
| This compound EC50 | 0.4 µM | - | - | [2] |
| Ivacaftor EC50 | - | - | - | - |
| This compound Maximal Response (relative to Ivacaftor) | ~50% | Lower than Ivacaftor | - | [2] |
| Effect on Channel Open Probability (Po) | Increased | Increased | Increased | [1][2] |
| ATP Dependence (for G551D-CFTR) | - | ATP-dependent | - | [1][2] |
Experimental Protocols
Ussing Chamber Assay for CFTR Function in Epithelial Cells
This protocol is designed to measure CFTR-mediated ion transport across epithelial monolayers, such as Fischer rat thyroid (FRT) cells expressing CFTR variants or primary human bronchial epithelial (hBE) cells.[2]
Objective: To determine the potency and efficacy of this compound in restoring CFTR-dependent chloride secretion in a polarized epithelial cell model.
Materials:
-
FRT cells stably expressing F508del- or G551D-CFTR
-
Permeable supports (e.g., Snapwell™ inserts)
-
Ussing chamber system with voltage-clamp apparatus
-
Amphotericin B
-
Forskolin (or other cAMP agonists)
-
This compound and Ivacaftor stock solutions
-
Physiological saline solutions (apical and basolateral)
Procedure:
-
Culture FRT cells on permeable supports until a confluent and polarized monolayer is formed.
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Equilibrate the chambers with pre-warmed (37°C) and gassed (95% O2/5% CO2) physiological saline.
-
Permeabilize the basolateral membrane with amphotericin B (100 µM) to isolate the apical membrane current.[2]
-
Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.
-
Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral solution.
-
Once a stable baseline Isc is achieved, add increasing concentrations of this compound to the apical chamber.
-
Record the change in Isc at each concentration to generate a dose-response curve.
-
As a positive control, perform a parallel experiment with ivacaftor.
-
Analyze the data to determine the EC50 and maximal efficacy of this compound.
Excised Inside-Out Patch-Clamp Electrophysiology
This technique allows for the direct measurement of single CFTR channel activity in response to this compound.[1][2]
Objective: To characterize the effects of this compound on the gating properties (open probability, open time, closed time) of individual CFTR channels.
Materials:
-
HEK293 or CHO cells expressing wild-type, F508del-, or G551D-CFTR
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular and extracellular recording solutions
-
ATP and Protein Kinase A (PKA) catalytic subunit
-
This compound and Ivacaftor stock solutions
Procedure:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamping. For temperature-sensitive mutants like F508del-CFTR, incubate cells at a permissive temperature (e.g., 27°C) to promote cell surface expression.[2]
-
Pull micropipettes and fire-polish them to a resistance of 3-5 MΩ.
-
Form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (cell-attached mode).
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Perfuse the patch with an intracellular solution containing ATP (e.g., 1 mM) and the catalytic subunit of PKA (e.g., 75 nM) to activate CFTR channels.[2]
-
Hold the membrane potential at a constant voltage (e.g., -50 mV) and record single-channel currents.[2]
-
After obtaining a baseline recording of channel activity, perfuse the patch with a solution containing the desired concentration of this compound.
-
Record channel activity in the presence of the compound.
-
Analyze the recordings to determine changes in channel open probability (Po), mean open time, and mean closed time.
-
Perform experiments with varying ATP concentrations to investigate the ATP-dependency of this compound's effect, particularly for the G551D-CFTR mutant.[1][2]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the CFTR channel.
Experimental Workflow for Ussing Chamber Assay
Caption: Workflow for assessing this compound activity using the Ussing chamber assay.
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for single-channel analysis of this compound effects via patch-clamp.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CP-628006 Concentration for Cell-based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CP-628006 in cell-based assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the optimization of experimental conditions and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Unlike some other potentiators, its action is ATP-dependent, meaning it requires the presence of ATP to enhance the channel's activity.[2][3] this compound works by increasing the frequency and duration of the CFTR channel openings, thereby augmenting the transport of chloride ions across the cell membrane.[1] It has shown efficacy in potentiating the function of both wild-type and mutant CFTR, including the common F508del mutation.[1]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound can vary depending on the cell line, the specific CFTR mutation being studied, and the assay conditions. However, a good starting point for a dose-response experiment is to test a range of concentrations from 0.1 µM to 10 µM. Based on published data, the EC50 for F508del-CFTR potentiation by this compound in FRT cells has been reported to be in the sub-micromolar range.
Q3: How should I prepare and store this compound for my experiments?
For cell-based assays, this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution is then serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture wells is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: For which CFTR mutations is this compound effective?
This compound has been shown to potentiate the function of various CFTR mutations, including the most common mutation, F508del, and the gating mutation G551D.[1] Its efficacy can vary between different mutations. For G551D-CFTR, the potentiation by this compound is ATP-dependent.[1]
Data Presentation
The following tables summarize the reported potency of this compound in comparison to another common CFTR potentiator, ivacaftor, in different cellular models and for various CFTR mutations.
Table 1: EC50 Values of this compound and Ivacaftor for F508del-CFTR
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | FRT | YFP-Halide Quenching | ~0.4 | [4] |
| Ivacaftor | FRT | YFP-Halide Quenching | Not explicitly stated in the provided text | |
| This compound | Human Bronchial Epithelial (F508del/F508del) | Short-Circuit Current (Isc) | Not explicitly stated in the provided text | [4] |
| Ivacaftor | Human Bronchial Epithelial (F508del/F508del) | Short-Circuit Current (Isc) | Not explicitly stated in the provided text | [4] |
Table 2: Potentiation of G551D-CFTR by this compound and Ivacaftor
| Compound | Cell Line | Assay Type | Observation | Reference |
| This compound | FRT | Apical Cl⁻ Current | Potentiates G551D-CFTR | [4] |
| Ivacaftor | FRT | Apical Cl⁻ Current | Potentiates G551D-CFTR | [4] |
| This compound | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | Potentiates G551D-CFTR | [4] |
| Ivacaftor | Human Bronchial Epithelial (F508del/G551D) | Short-Circuit Current (Isc) | Potentiates G551D-CFTR | [4] |
Experimental Protocols
Detailed Protocol: YFP-Halide Quenching Assay for CFTR Potentiation
This protocol describes a common and reliable method for measuring CFTR channel activity in a high-throughput format. The assay is based on the principle that the fluorescence of the Yellow Fluorescent Protein (YFP-H148Q/I152L) is quenched by iodide ions. Increased CFTR activity leads to a faster influx of iodide and a more rapid quenching of YFP fluorescence.
Materials:
-
HEK293 or FRT cells stably co-expressing a CFTR mutant (e.g., F508del-CFTR) and the YFP halide sensor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Chloride-containing buffer (e.g., 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Iodide-containing buffer (e.g., 137 mM NaI, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Forskolin (to activate CFTR through cAMP pathway).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP (Excitation ~500 nm, Emission ~530 nm).
Procedure:
-
Cell Seeding: Seed the YFP-CFTR expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight at 37°C in a 5% CO₂ incubator. For temperature-sensitive mutants like F508del, a 24-48 hour incubation at a lower temperature (e.g., 27-30°C) may be required to promote its trafficking to the cell surface.
-
Compound Preparation: Prepare serial dilutions of this compound in chloride-containing buffer. Also, prepare a solution of forskolin (e.g., 10 µM) in the same buffer.
-
Assay Initiation:
-
Wash the cells twice with PBS.
-
Add 50 µL of chloride-containing buffer with the desired concentrations of this compound to the wells. Include appropriate controls (vehicle control with DMSO, positive control with a known potentiator like ivacaftor).
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and set the kinetic read parameters.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Using the plate reader's injector, add 50 µL of iodide-containing buffer containing forskolin to each well to stimulate CFTR activity and initiate iodide influx.
-
Continue to record the fluorescence intensity every 1-2 seconds for 10-15 minutes.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Calculate the initial rate of quenching for each well.
-
Plot the rate of quenching against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no potentiation effect | 1. Suboptimal this compound concentration. 2. Insufficient CFTR expression at the cell surface. 3. Low intracellular ATP levels. 4. Inactive compound. | 1. Perform a wide dose-response curve (e.g., 0.01 µM to 100 µM). 2. For trafficking-deficient mutants like F508del, ensure proper temperature correction (incubation at 27-30°C for 24-48h). Verify CFTR expression by Western blot or immunofluorescence. 3. Ensure cells are healthy and metabolically active. Use a cell viability assay to confirm. 4. Verify the integrity of the this compound stock solution. |
| High background signal/quenching in control wells | 1. Leaky cell membranes. 2. Non-specific iodide transport. 3. Autofluorescence of the compound. | 1. Ensure gentle handling of cells during washing steps. Check for cell toxicity of the compound or vehicle. 2. Use a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed signal is CFTR-dependent. 3. Measure the fluorescence of the compound in the absence of cells. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting of compounds or buffers. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding. 2. Calibrate pipettes regularly. Use automated liquid handlers for high-throughput experiments. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Cell toxicity observed | 1. High concentration of this compound. 2. High concentration of DMSO. 3. Contamination of cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound. 2. Ensure the final DMSO concentration is below 0.1%. 3. Regularly check for mycoplasma and other contaminants. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CFTR activation pathway and the YFP-halide quenching assay workflow.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low potentiation in this compound assays.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting inconsistent results with CP-628006
Important Clarification Regarding the Mechanism of Action of CP-628006
Initial characterization and all available scientific literature identify this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its primary application is in the field of cystic fibrosis research. There is currently no scientific evidence to suggest that this compound functions as a STAT3 inhibitor. Therefore, this technical support guide focuses exclusively on its role as a CFTR potentiator and addresses troubleshooting for experiments within this context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule CFTR potentiator. It directly interacts with the CFTR protein, a chloride and bicarbonate channel, to increase its channel gating activity. This means it enhances the flow of ions through the channel when it is present at the cell surface.[1]
Q2: How does this compound differ from other CFTR potentiators like ivacaftor?
A2: this compound has a distinct chemical structure and a different mechanism of action compared to ivacaftor.[1] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][2] While both increase the frequency and duration of channel openings, this compound generally has lower potency and efficacy than ivacaftor.[1] Interestingly, for the G551D-CFTR mutant, the combined action of this compound and ivacaftor is greater than ivacaftor alone.[1]
Q3: What are the main research applications for this compound?
A3: this compound is used in preclinical research to study the function of wild-type and mutant CFTR channels, particularly in the context of cystic fibrosis. It is a tool to investigate the molecular mechanisms of CFTR gating and to explore potential therapeutic strategies involving combination therapies with other CFTR modulators.
Q4: What is the solubility and stability of this compound?
A4: For specific details on solubility in various solvents and stability under different storage conditions, it is crucial to refer to the Certificate of Analysis provided by the supplier. General recommendations often include storage at room temperature in the continental US, though this may vary.[3]
Troubleshooting Inconsistent Results
This guide addresses common issues encountered during experiments with this compound and other CFTR potentiators.
I. Ussing Chamber Electrophysiology
Q: My short-circuit current (Isc) response to this compound is variable between experiments. What could be the cause?
A: Inconsistent Isc measurements are a common issue in Ussing chamber experiments and can stem from several factors:
-
Tissue Viability and Integrity: The health of the epithelial monolayer is critical. A decline in transepithelial electrical resistance (TEER) during the experiment indicates compromised barrier function, which will affect results.
-
Solution: Ensure gentle handling of the tissue or cell monolayer during mounting. Monitor TEER throughout the experiment; a significant drop suggests the tissue should be discarded. Use viability controls to confirm tissue health.
-
-
Contamination: Residual compounds from previous experiments can affect baseline readings and responses. For example, forskolin contamination can lead to an elevated baseline Isc and a reduced response to subsequent stimulation.[4]
-
Solution: Implement a rigorous cleaning protocol for the Ussing chambers and electrodes between experiments.
-
-
Inconsistent Mounting: Improperly mounted tissue can lead to edge damage or leaks, shunting the current and giving artificially low readings.
-
Solution: Ensure the tissue is flat and securely sealed in the chamber aperture. Practice consistent mounting techniques across all experiments.
-
-
Buffer Conditions: Variations in buffer temperature, pH, or oxygenation can alter ion channel activity.
-
Solution: Use freshly prepared, pre-warmed (typically 37°C), and continuously gassed (95% O2 / 5% CO2) physiological solutions.
-
II. Patch-Clamp Electrophysiology
Q: I am having difficulty obtaining a stable recording of this compound-potentiated CFTR currents in excised patches.
A: Stability issues in patch-clamp recordings of CFTR are often related to channel rundown or seal integrity.
-
Channel Rundown: CFTR channels in excised inside-out patches can deactivate over time.
-
Solution: Ensure that PKA (75 nM) and ATP (1-3 mM) are continuously present in the intracellular solution to maintain channel phosphorylation and gating.[5] Acquire data from kinetically stable recordings for accurate analysis.
-
-
Seal Instability (GΩ seal): A high-resistance seal between the pipette and the cell membrane is essential for low-noise recordings.
-
Solution: Use high-quality, fire-polished pipettes with appropriate resistance (typically 4-8 MΩ). Ensure the cell culture is healthy and not overgrown. Setting the holding voltage to -60 to -70 mV can sometimes help in achieving a stable seal.
-
-
Incorrect Solutions: The composition of the intracellular and extracellular solutions is critical for isolating CFTR currents.
-
Solution: Double-check the ionic compositions and concentrations of all solutions. A large chloride concentration gradient is typically used to increase the signal.[5]
-
III. YFP-Halide Quenching Assays
Q: The rate of YFP fluorescence quenching varies significantly across wells treated with the same concentration of this compound.
A: Variability in fluorescence-based assays can be due to differences in cell health, transfection efficiency, or assay conditions.
-
Uneven Transfection Efficiency: The number of CFTR channels at the cell surface directly impacts the rate of iodide influx and, consequently, the quenching rate.
-
Solution: Co-transfect with a reporter plasmid (e.g., expressing mCherry) to normalize the YFP signal to the expression level of the reporter, which can account for variations in transfection efficiency.[6]
-
-
Cell Health and Density: Unhealthy or overly confluent cells can show altered membrane potential and transport activity.
-
Solution: Plate cells at a consistent density and ensure they are healthy and in the logarithmic growth phase before the assay.
-
-
Inaccurate Liquid Handling: Small volumes used in high-throughput screening are prone to dispensing errors, leading to variations in the final compound concentration.
-
Solution: Use calibrated and well-maintained automated liquid handlers or pipettes. Include appropriate positive and negative controls on each plate to assess assay performance.
-
-
Photobleaching: Excessive exposure to excitation light can bleach the YFP, leading to a lower signal.
-
Solution: Minimize the exposure time and intensity of the excitation light.
-
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of this compound on different CFTR variants.
| CFTR Variant | Assay Type | Parameter | This compound Value | Ivacaftor (for comparison) | Reference |
| Wild-type | Single-channel | EC50 | 1.1 µM | 0.2 µM | [5] |
| Max Effect (Po) | ~0.6 | ~0.8 | [5] | ||
| F508del | Single-channel | EC50 | 0.9 µM | 0.3 µM | [5] |
| Max Effect (Po) | ~0.4 | ~0.6 | [5] | ||
| G551D | Single-channel | EC50 | 1.3 µM | 0.1 µM | [5] |
| Max Effect (Po(app)) | ~0.08 | ~0.12 | [5] |
EC50: Half-maximal effective concentration. Po: Open probability. Po(app): Apparent open probability.
Experimental Protocols
Protocol for Ussing Chamber Assay
This protocol is for measuring CFTR-mediated chloride currents across polarized epithelial cells (e.g., FRT or human bronchial epithelial cells) grown on permeable supports.
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with 95% O2/5% CO2.
-
Mounting: Carefully cut the permeable support membrane and mount it in the Ussing chamber slider, ensuring no wrinkles or damage.
-
Equilibration: Add the warmed, gassed Ringer's solution to both the apical and basolateral chambers. Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
-
ENaC Inhibition: Add an ENaC inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride currents.
-
CFTR Activation: Add a cAMP agonist (e.g., forskolin) to both chambers to activate CFTR channels. An Isc increase should be observed.
-
Potentiator Addition: Once the forskolin-stimulated current is stable, add this compound to the apical chamber. A further increase in Isc indicates potentiation of CFTR activity.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.
Protocol for Excised Inside-Out Patch-Clamp
This protocol is for recording single-channel currents from CFTR expressed in a cell line like HEK293.
-
Cell Preparation: Plate cells on coverslips at an appropriate density for patching.
-
Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 4-8 MΩ. Fill the pipette with the extracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Patch Excision: Excise the membrane patch into the "inside-out" configuration.
-
CFTR Activation: Perfuse the patch with an intracellular solution containing 1 mM ATP and 75 nM PKA to activate CFTR channels.
-
Compound Application: Once stable channel activity is observed, perfuse the patch with the intracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record channel activity at a fixed holding potential (e.g., -50 mV) for several minutes to allow for kinetic analysis.
Mandatory Visualizations
CFTR Signaling and Potentiation Pathway
Caption: Simplified signaling pathway for CFTR activation and potentiation by this compound.
Experimental Workflow for Evaluating CFTR Potentiators
Caption: General experimental workflow for the discovery and validation of CFTR potentiators.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CP-628006 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-628006 in their experiments.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potentiation of G551D-CFTR activity. | This compound's potentiation of G551D-CFTR is ATP-dependent.[1][2] | Ensure that the intracellular solution in your experimental setup (e.g., excised inside-out membrane patches) contains an adequate and consistent concentration of ATP (e.g., 1 mM).[3] |
| Variability in F508del-CFTR potentiation results. | The rescue of F508del-CFTR to the plasma membrane can be variable. This compound acts as a potentiator on channels already at the membrane. | Use a standardized protocol for temperature-rescue of F508del-CFTR expressing cells to ensure consistent surface expression prior to applying this compound.[2] |
| Unexpected changes in cellular bioenergetics or mitochondrial function. | While not specifically documented for this compound, some small molecule CFTR modulators have been shown to have off-target effects on mitochondrial function. | Consider including control experiments to assess mitochondrial respiration (e.g., Seahorse assay) or membrane potential when observing unexpected global cellular effects. |
| Observed effects on other ion channels. | Although direct off-target effects of this compound on other ion channels are not reported, some CFTR inhibitors are known to affect other channels like Orai1 and ENaC.[4][5] | To confirm the observed effect is CFTR-specific, use a CFTR-null cell line as a negative control. Additionally, consider using specific inhibitors for other suspected channels to dissect the observed phenotype. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator. It directly interacts with the CFTR protein at the plasma membrane to increase the channel's open probability, thereby enhancing the transport of chloride ions.[1] It achieves this by increasing the frequency and duration of channel openings.[1][2]
How does this compound differ from ivacaftor?
This compound has a distinct chemical structure and a different mechanism of CFTR potentiation compared to ivacaftor.[1][2][6] Key differences include:
-
ATP-Dependence: The potentiation of G551D-CFTR by this compound is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][2]
-
Potency and Efficacy: this compound generally exhibits lower potency and efficacy compared to ivacaftor.[1][2]
-
Effect on F508del-CFTR Deactivation: this compound delays the deactivation of F508del-CFTR, while ivacaftor accentuates it.[1]
What are the known off-target effects of this compound?
Currently, there is no publicly available kinase profile or specific data on off-target binding of this compound to other proteins. The concept of "off-target effects" for CFTR modulators can also refer to unintended physiological consequences. For the broader class of CFTR modulators, some neuropsychiatric adverse effects have been reported, potentially linked to the modulation of CFTR and chloride transport in the brain.[7][8]
Can this compound be used in combination with other CFTR modulators?
Yes, studies have shown that for G551D-CFTR, the combined action of this compound and ivacaftor is greater than ivacaftor alone.[1] This suggests that the emergence of CFTR potentiators with diverse mechanisms of action, like this compound, opens up possibilities for combination therapies.[1][2]
Quantitative Data Summary
Table 1: Potency (EC50) of this compound on F508del-CFTR
| Compound | EC50 (µM) | Maximal Response (relative to Ivacaftor) |
| This compound | 0.4 | ~50% |
Data from studies on low temperature-rescued F508del-CFTR.[2]
Experimental Protocols
Protocol: Assessing CFTR Potentiation using Ussing Chamber Electrophysiology
This protocol is designed to measure the effect of this compound on CFTR-mediated chloride secretion in primary human bronchial epithelial (hBE) cells cultured on permeable supports.
-
Cell Culture: Culture primary hBE cells on permeable supports until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.
-
Baseline Measurement: Measure the baseline short-circuit current (Isc) to assess the basal ion transport.
-
Amiloride Application: Add amiloride to the apical solution to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride secretion.
-
CFTR Activation: Add a CFTR agonist, such as forskolin, to the basolateral solution to activate CFTR through PKA-dependent phosphorylation.
-
This compound Application: Add this compound in a dose-response manner to the apical solution and record the change in Isc.
-
Maximal Potentiation: Add a saturating concentration of a potent potentiator like ivacaftor to determine the maximal CFTR activity.
-
Data Analysis: Calculate the increase in Isc following the addition of this compound as a measure of its potentiator activity.
Visualizations
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Neuropsychiatric adverse effects from CFTR modulators deserve a serious research effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropsychiatric adverse effects from CFTR modulators deserve a serious research effort - PMC [pmc.ncbi.nlm.nih.gov]
improving CP-628006 stability in experimental buffers
Welcome to the technical support center for CP-628006. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and handling of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: We recommend preparing a stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.37 mg of this compound (Molecular Weight: 536.63 g/mol ) in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
Q2: How should I store my this compound stock solution?
A2: Aliquot the DMSO stock solution into small, single-use volumes and store them in tightly sealed vials at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at 4°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final assay buffer may be too high. Try reducing the concentration.
-
Increase the DMSO concentration (with caution): While the final DMSO concentration should be kept low (ideally below 0.5%) to avoid solvent effects on your cells or assay, a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use a pre-dilution step: Instead of diluting the stock solution directly into the final buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and your aqueous buffer.
-
Sonication: Gentle sonication of the final diluted solution in a water bath for a few minutes can help to redissolve small precipitates.
Q4: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability. The stability of this compound in your experimental buffer can be affected by pH, temperature, and light exposure. It is crucial to prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. For extended experiments, it is advisable to assess the stability of this compound in your specific assay conditions.
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Aqueous Buffers
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experimental buffer.
Troubleshooting Workflow: Investigating this compound Instability
Caption: A logical workflow for troubleshooting this compound instability.
Data Presentation: Representative Stability of this compound in Common Experimental Buffers
The following table provides illustrative data on the stability of this compound in different buffers at 37°C. This data is intended as a guide; actual stability will depend on the specific experimental conditions.
| Buffer (pH 7.4) | Temperature | Incubation Time (hours) | Remaining this compound (%) |
| PBS | 37°C | 0 | 100 |
| 2 | 95 | ||
| 6 | 88 | ||
| 24 | 75 | ||
| HEPES | 37°C | 0 | 100 |
| 2 | 98 | ||
| 6 | 92 | ||
| 24 | 85 | ||
| TRIS | 37°C | 0 | 100 |
| 2 | 96 | ||
| 6 | 90 | ||
| 24 | 80 |
Experimental Protocols: Stability Assessment by HPLC
Objective: To quantify the stability of this compound in a specific experimental buffer over time.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., PBS, HEPES, TRIS)
-
HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the experimental buffer to be tested.
-
Immediately after dilution (T=0), take an aliquot of the solution for HPLC analysis.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C) in the dark.
-
At subsequent time points (e.g., 2, 6, 24 hours), take additional aliquots for HPLC analysis.
-
Analyze the samples by reverse-phase HPLC.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from any degradation products (e.g., 5% to 95% B over 10 minutes).
-
Detection: UV at a wavelength appropriate for this compound.
-
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Issue 2: Artifacts and Noise in Electrophysiological Assays
This section provides guidance on troubleshooting common issues in key assays used to evaluate CFTR modulators like this compound.
Troubleshooting Workflow: Reducing Noise in Patch-Clamp Recordings
Caption: A systematic approach to identifying and eliminating noise sources in patch-clamp experiments.[2][3]
Experimental Protocols
YFP-Halide Influx Assay
Objective: To measure the potentiation of CFTR channel activity by this compound in a cell-based, high-throughput format.
Materials:
-
Cells stably expressing both a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant of interest.
-
Assay buffer (e.g., PBS with Ca2+ and Mg2+).
-
Stimulation solution (Assay buffer containing forskolin and this compound).
-
Iodide-containing buffer (Assay buffer with a portion of NaCl replaced by NaI).
-
Fluorescence plate reader.
Procedure:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Add the stimulation solution containing different concentrations of this compound and a constant concentration of forskolin (to activate CFTR).
-
Incubate for the desired time at 37°C.
-
Measure the baseline YFP fluorescence.
-
Add the iodide-containing buffer to all wells.
-
Immediately begin kinetic reading of YFP fluorescence quenching over time.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
Ussing Chamber Assay
Objective: To measure the effect of this compound on ion transport across a polarized epithelial monolayer.
Materials:
-
Polarized epithelial cells grown on permeable supports (e.g., human bronchial epithelial cells).
-
Ussing chamber system.
-
Krebs-Ringer bicarbonate solution.
-
Forskolin, amiloride, and a CFTR inhibitor (e.g., CFTRinh-172).
-
This compound.
Procedure:
-
Mount the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed and gassed Krebs-Ringer bicarbonate solution.
-
Measure the baseline short-circuit current (Isc).
-
Add amiloride to the apical chamber to block ENaC channels.
-
Add this compound to the apical chamber and incubate.
-
Add forskolin to the apical chamber to activate CFTR.
-
Measure the increase in Isc, which represents CFTR-mediated chloride secretion.
-
Finally, add a CFTR inhibitor to confirm that the observed current is CFTR-specific.
Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on the gating properties of single CFTR channels.
Materials:
-
Cells expressing the CFTR channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular solutions.
-
ATP and PKA (catalytic subunit) to activate CFTR.
-
This compound.
Procedure:
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).
-
Excise the patch of membrane to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with a solution containing ATP and PKA to activate CFTR channels.
-
Record baseline single-channel currents.
-
Perfuse the patch with the intracellular solution containing this compound.
-
Record single-channel currents in the presence of the compound.
-
Analyze the data to determine the effect of this compound on channel open probability (Po) and open/closed times.
Signaling Pathway
CFTR Activation and Potentiation by this compound
Caption: Simplified signaling pathway of CFTR activation and its potentiation by this compound.
References
Technical Support Center: Measuring CP-628006 Potentiation of F508del-CFTR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CFTR potentiator CP-628006, specifically in the context of the F508del mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ivacaftor?
This compound is a novel small molecule CFTR potentiator with a chemical structure distinct from ivacaftor.[1] While both compounds enhance the channel gating of F508del-CFTR at the plasma membrane, there are key differences in their mechanisms of action.[2][3] Notably, this compound has been shown to restore ATP-dependent gating to some CFTR mutants, whereas ivacaftor's action can be ATP-independent.[2][3] In direct comparisons, this compound generally exhibits lower potency and efficacy than ivacaftor in potentiating F508del-CFTR.[1][2][3]
Q2: Why is temperature correction necessary for F508del-CFTR experiments?
The F508del mutation causes misfolding of the CFTR protein, leading to its retention in the endoplasmic reticulum and subsequent degradation. This results in significantly reduced channel density at the plasma membrane. Incubating cells expressing F508del-CFTR at a lower temperature (e.g., 27°C for 24-48 hours) can partially rescue this trafficking defect, allowing a greater number of channels to reach the cell surface for functional analysis.[1] This "temperature correction" is a common prerequisite for measuring the potentiation of F508del-CFTR activity.
Q3: What are the primary assay systems used to measure this compound potentiation?
The most common in vitro methods for evaluating the potentiation of F508del-CFTR by compounds like this compound include:
-
Ussing Chamber Assays: This is considered the gold standard for measuring ion transport across epithelial monolayers.[4] It allows for the quantification of short-circuit current (Isc), which is a direct measure of transepithelial ion movement.[4]
-
Membrane Potential Assays using Fluorescent Probes: These high-throughput screening-compatible assays utilize halide-sensitive fluorescent proteins (e.g., YFP) to detect changes in membrane potential upon CFTR channel opening.[5]
-
Patch-Clamp Electrophysiology: This technique provides detailed information about the activity of individual ion channels, including their open probability (Po), conductance, and gating kinetics.[2][3][6]
Q4: Does this compound affect the plasma membrane stability of F508del-CFTR?
Some CFTR potentiators, including ivacaftor, have been shown to decrease the stability of F508del-CFTR at the plasma membrane. In contrast, this compound has been observed to delay, but not entirely prevent, the deactivation of F508del-CFTR at the cell surface.[2][3][7] This suggests a different interaction with the channel that may have implications for its overall therapeutic effect.
Troubleshooting Guides
Ussing Chamber Experiments
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no forskolin-induced current in F508del-expressing cells. | 1. Insufficient temperature correction. 2. Poor epithelial cell polarization and tight junction formation. 3. Low F508del-CFTR expression levels. 4. Inactive forskolin or other reagents. | 1. Ensure cells were incubated at 27°C for at least 24-48 hours prior to the experiment. 2. Monitor transepithelial electrical resistance (TEER) to confirm monolayer integrity (>200 Ω·cm² is generally recommended).[1] 3. Verify the expression of F508del-CFTR in your cell line via Western blot or other methods. 4. Prepare fresh solutions of forskolin and other activators. |
| High variability in this compound potentiation between experiments. | 1. Inconsistent cell culture conditions (e.g., passage number, seeding density). 2. Issues with compound solubility or stability in the assay buffer. 3. Contamination of Ussing chambers from previous experiments with other potentiators.[4] | 1. Standardize all cell culture parameters. 2. Confirm the solubility of this compound in your buffer system. Consider using a fresh stock solution for each experiment. 3. Implement a rigorous chamber washing protocol between experiments, potentially including a soak in a sodium phosphate tribasic solution followed by a dilute acid wash.[4] |
| Unexpectedly low potentiation by this compound compared to published data. | 1. Suboptimal concentration of this compound used. 2. The presence of other transport pathways masking the CFTR-specific current. 3. Different experimental conditions (e.g., temperature, buffer composition). | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell system. The reported EC50 for F508del-CFTR is approximately 0.4 µM in FRT cells.[1] 2. Use appropriate inhibitors to block other channels. For example, use amiloride to inhibit the epithelial sodium channel (ENaC) before stimulating CFTR.[4] After measuring the potentiated current, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm the signal is CFTR-dependent.[4] 3. Ensure your experimental setup aligns with established protocols for temperature and buffer compositions. |
Membrane Potential (YFP) Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High background fluorescence or low signal-to-noise ratio. | 1. Suboptimal cell density. 2. Photobleaching of the YFP probe. 3. Inefficient iodide influx. | 1. Optimize cell seeding density to achieve a confluent monolayer. 2. Minimize exposure of the cells to excitation light before and during the assay. 3. Ensure the iodide-containing solution is added rapidly and efficiently to elicit a robust quenching response. |
| Inconsistent results across a multi-well plate. | 1. Uneven cell growth or monolayer confluence across the plate. 2. "Edge effects" in the plate. 3. Inaccurate compound dispensing. | 1. Ensure uniform cell seeding and visually inspect the plate for a consistent monolayer before the assay. 2. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. 3. Use calibrated liquid handling instrumentation for precise addition of compounds. |
Quantitative Data Summary
Table 1: Potency (EC50) of this compound and Ivacaftor on F508del-CFTR
| Cell System | Assay Type | Compound | EC50 (µM) |
| FRT cells expressing F508del-CFTR | YFP Halide Flux | This compound | 0.4 |
| FRT cells expressing F508del-CFTR | YFP Halide Flux | Ivacaftor | ~0.1 |
Data extracted from a study by Liu et al. (2022).[1]
Table 2: Efficacy of this compound and Ivacaftor on F508del-CFTR
| Cell System | Assay Type | Compound | Maximal Response (relative to control) |
| FRT cells expressing F508del-CFTR | YFP Halide Flux | This compound | ~50% of Ivacaftor's maximal response |
| FRT cells expressing F508del-CFTR | YFP Halide Flux | Ivacaftor | Defined as 100% for comparison |
Data extracted from a study by Liu et al. (2022).[1]
Experimental Protocols & Visualizations
General Ussing Chamber Protocol for Measuring F508del-CFTR Potentiation
This protocol outlines the key steps for assessing this compound potentiation in polarized epithelial cells expressing temperature-corrected F508del-CFTR.
Caption: Workflow for Ussing chamber analysis of this compound.
Detailed Methodological Steps:
-
Cell Culture and Temperature Correction:
-
Seed epithelial cells (e.g., FRT or primary human bronchial epithelial cells) expressing F508del-CFTR onto permeable filter supports.
-
Culture the cells until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Transfer the cells to a 27°C incubator for 24 to 48 hours to promote the trafficking of F508del-CFTR to the cell surface.[1]
-
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers into the Ussing chamber system.
-
Bathe the apical and basolateral surfaces with appropriate physiological saline solutions, and maintain the temperature at 27°C or 37°C, depending on the experimental goal.
-
Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).
-
-
Pharmacological Additions:
-
Baseline: Allow the baseline Isc to stabilize.
-
ENaC Inhibition: Add amiloride (typically 10-100 µM) to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).[4]
-
CFTR Activation: Add a cAMP agonist, such as forskolin (typically 10-20 µM), to both the apical and basolateral chambers to activate the PKA signaling pathway and open CFTR channels.[4]
-
Potentiation: Once the forskolin-stimulated current has stabilized, add this compound to the apical chamber in a cumulative, dose-dependent manner to measure potentiation.
-
CFTR Inhibition: At the end of the experiment, add a specific CFTR inhibitor, such as CFTRinh-172 (typically 10-20 µM), to the apical chamber to confirm that the measured current is mediated by CFTR.[4]
-
Signaling Pathway for CFTR Activation
The primary pathway for activating CFTR in most experimental settings involves increasing intracellular cyclic AMP (cAMP) levels.
References
- 1. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
overcoming limitations of in vitro models for CP-628006
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using in vitro models to study the CFTR potentiator, CP-628006.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other CFTR potentiators like ivacaftor?
A1: this compound is a small molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] Unlike the well-characterized potentiator ivacaftor, this compound has a distinct chemical structure and mechanism of action.[1][2][3] A key difference is that the potentiation of the G551D-CFTR mutant by this compound is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1][2] Additionally, for the G551D-CFTR mutation, the combined effect of this compound and ivacaftor is greater than that of ivacaftor alone.[1][2]
Q2: What are the primary in vitro models used to study this compound?
A2: The primary in vitro models for studying this compound are:
-
CFTR-expressing heterologous cell lines: Such as Fischer Rat Thyroid (FRT) and Human Embryonic Kidney (HEK293) cells engineered to express specific CFTR mutations.[1]
-
Patient-derived human bronchial epithelial (hBE) cells: These cells are cultured at an air-liquid interface (ALI) to form a polarized epithelium that more closely mimics the in vivo environment.[1][2]
Q3: What are the key electrophysiological assays for assessing this compound activity?
A3: The main electrophysiological techniques are:
-
Ussing Chamber: This technique measures ion transport across an epithelial monolayer, providing a quantitative assessment of CFTR function in response to compounds like this compound.[1]
-
Patch-Clamp Electrophysiology: This high-resolution technique allows for the study of single CFTR channel gating, including open probability, channel conductance, and the duration of channel openings in response to this compound.[1]
Q4: Is there a difference in the effect of this compound on different CFTR mutations?
A4: Yes, the effects of this compound can vary depending on the CFTR mutation. For instance, its effects on the predominant F508del-CFTR variant were reported to be larger than those on the G551D gating variant.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low potentiation of G551D-CFTR | Suboptimal intracellular ATP concentration: The action of this compound on G551D-CFTR is ATP-dependent.[1][2] Depleted ATP levels in your in vitro system will reduce the apparent efficacy of the compound. | Ensure your experimental buffers for excised inside-out patch-clamp contain a saturating concentration of MgATP (typically 1-5 mM). For whole-cell or Ussing chamber experiments, ensure cell culture conditions promote healthy cellular metabolism to maintain physiological ATP levels. Consider including glucose in your buffers. |
| Lower than expected efficacy and potency compared to literature values | Compound solubility and stability: Like many small molecules, this compound may have limited aqueous solubility. The compound could also be adsorbing to plasticware. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use the lowest necessary percentage of solvent in your final assay buffer. Use low-adsorption plasticware. Ensure complete solubilization of the compound in the final buffer by vortexing. |
| Variability in Ussing chamber recordings | Inconsistent epithelial monolayer integrity: Transepithelial resistance (TEER) is a key indicator of monolayer health. Low or variable TEER can lead to inconsistent results. | Monitor TEER before and during the experiment. Only use monolayers that meet a predefined TEER threshold. Ensure proper handling and maintenance of cell cultures to promote tight junction formation. |
| Difficulty in detecting this compound effect in heterologous expression systems | Low CFTR expression or trafficking: Heterologous systems may not fully recapitulate the cellular environment for optimal CFTR expression and localization to the plasma membrane. | For temperature-sensitive mutants like F508del-CFTR, incubate cells at a lower temperature (e.g., 27°C) to promote trafficking to the cell surface.[1] Use correctors (e.g., lumacaftor, tezacaftor) to enhance the cell surface expression of trafficking-deficient mutants. |
| Discrepancies between data from heterologous cells and hBE cells | Model-specific differences: Heterologous cells lack the native cellular machinery and complex signaling pathways present in primary hBE cells, which can influence CFTR function and drug response. | While heterologous systems are useful for initial screening and mechanistic studies, it is crucial to validate key findings in more physiologically relevant models like primary hBE cells.[1] |
Quantitative Data Summary
The following tables summarize the comparative in vitro data for this compound and ivacaftor.
Table 1: Potency (EC₅₀) of this compound and Ivacaftor on F508del- and G551D-CFTR in FRT Cells
| Compound | F508del-CFTR EC₅₀ (nM) | G551D-CFTR EC₅₀ (nM) |
| This compound | ~300 | ~1000 |
| Ivacaftor | ~100 | ~100 |
Data are approximate values derived from published concentration-response curves.
Table 2: Efficacy of this compound and Ivacaftor on F508del- and G551D-CFTR in FRT Cells
| Compound | F508del-CFTR Max Response (% of Ivacaftor) | G551D-CFTR Max Response (% of Ivacaftor) |
| This compound | ~60% | ~40% |
| Ivacaftor | 100% | 100% |
Efficacy is expressed relative to the maximal response induced by ivacaftor.
Experimental Protocols
1. Ussing Chamber Assay for CFTR Function in Polarized Epithelial Cells
-
Cell Culture: Culture FRT cells expressing the CFTR mutation of interest or primary hBE cells on permeable supports (e.g., Transwell®) until a polarized monolayer with high transepithelial resistance (TEER > 600 Ω·cm²) is formed.
-
Assay Setup: Mount the permeable supports in an Ussing chamber system. Bathe both the apical and basolateral sides with a symmetrical chloride solution (e.g., Krebs-bicarbonate Ringer's solution) maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc).
-
Protocol:
-
Add a sodium channel blocker (e.g., 100 µM amiloride) to the apical chamber to inhibit sodium absorption.
-
Add a CFTR activator (e.g., 10 µM forskolin) to the basolateral chamber to stimulate cAMP production and activate CFTR.
-
Once a stable Isc is reached, add this compound or a vehicle control to the apical chamber in a cumulative concentration-dependent manner.
-
At the end of the experiment, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: Calculate the change in Isc in response to this compound and plot the concentration-response curve to determine EC₅₀ and maximal efficacy.
2. Excised Inside-Out Patch-Clamp for Single-Channel Recordings
-
Cell Preparation: Plate HEK293 cells expressing the CFTR mutation of interest on glass coverslips.
-
Pipette and Bath Solutions:
-
Pipette (extracellular) solution: Contains a low chloride concentration (e.g., 10 mM) to create a chloride gradient.
-
Bath (intracellular) solution: Contains a high chloride concentration (e.g., 150 mM) and the necessary components for CFTR activation.
-
-
Recording:
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with a solution containing PKA (catalytic subunit, ~75 nM) and MgATP (1-5 mM) to activate CFTR channels.
-
Record single-channel currents at a fixed holding potential (e.g., -50 mV).
-
After obtaining a baseline recording, perfuse the patch with a solution containing this compound at the desired concentration.
-
-
Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), single-channel conductance, and open and closed times before and after the application of this compound.
Visualizations
Caption: Simplified CFTR channel gating cycle and the proposed mechanism of action for this compound.
References
- 1. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
Technical Support Center: CP-628006 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic potential of the novel CFTR potentiator, CP-628006, in various cell lines. As public data on the cytotoxicity of this compound is limited, this resource offers general best practices, troubleshooting for common cytotoxicity assays, and frequently asked questions to guide your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there any known cytotoxicity data for this compound?
Currently, there is a lack of publicly available studies specifically detailing the cytotoxicity of this compound. The primary focus of existing research has been on its efficacy as a CFTR potentiator.[1][2] Therefore, it is crucial to perform comprehensive in vitro cytotoxicity testing to establish a safety profile for this compound in your specific cell models.
Q2: What are the initial steps for assessing the cytotoxicity of a novel compound like this compound?
For a novel compound, a tiered approach is recommended. Start with a broad concentration range in a pilot experiment to determine an effective concentration range. It is advisable to use multiple cytotoxicity assays that measure different cellular endpoints to get a comprehensive understanding of the compound's effects.[3] Combining a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) is a robust starting point.[3]
Q3: Which cell lines should I use for cytotoxicity testing of this compound?
The choice of cell lines should be guided by your research question. It is recommended to use:
-
Target cell lines: Cells expressing the target of this compound, the CFTR protein (e.g., human bronchial epithelial cells).
-
Control cell lines: Cell lines that do not express CFTR to assess off-target effects.
-
Standard toxicology cell lines: Commonly used cell lines for toxicity screening, such as HepG2 (liver) and HEK293 (kidney), to evaluate potential organ-specific toxicity.[4]
Q4: How should I interpret unexpected results, such as an increase in signal in a viability assay?
Unexpected increases in viability signals can sometimes be an artifact of the assay itself. For example, some compounds can directly interact with the assay reagents. In the case of an MTT assay, a compound could chemically reduce the MTT reagent, leading to a false-positive signal for increased viability. Always include a "compound-only" control (compound in media without cells) to check for such interactions.
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT assay is a colorimetric assay that measures cellular metabolic activity.
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance | - Compound interference with MTT reagent- Contamination | - Run a "compound-only" control.- Ensure sterile technique. |
| Low absorbance values | - Insufficient cell number- Low metabolic activity- Incomplete formazan solubilization | - Optimize cell seeding density.- Ensure cells are healthy and in the exponential growth phase.- Ensure complete dissolution of formazan crystals. |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent.- Avoid using the outer wells of the microplate.[5] |
LDH Release Assay Troubleshooting
The LDH assay measures the release of lactate dehydrogenase from cells with damaged membranes.
| Issue | Potential Cause | Troubleshooting Steps |
| High background LDH in control | - High spontaneous cell death- Mechanical stress during handling | - Ensure optimal cell culture conditions.- Handle cells gently during media changes and reagent addition. |
| Low signal in positive control | - Incomplete cell lysis | - Ensure the lysis buffer is effective and incubation time is sufficient. |
| Compound interference | - Compound inhibits or enhances LDH activity | - Run a control with the compound and purified LDH to check for direct effects. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assessment of this compound
This protocol outlines a general workflow for assessing the cytotoxicity of this compound. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
- Remove the old medium from the cells and add the diluted compound solutions.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Cytotoxicity Assay:
- Perform your chosen cytotoxicity assay (e.g., MTT, LDH) according to the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of cytotoxicity or cell viability relative to the controls.
- Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).[3]
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
Caption: Potential impact of this compound on cellular pathways.
References
- 1. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Controlling ATP Levels in CP-628006 Experiments
This technical support hub is designed for researchers, scientists, and drug development professionals investigating the CFTR potentiator, CP-628006. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of managing ATP levels, a critical factor for obtaining reliable and reproducible data in experiments involving this ATP-dependent compound.
Frequently Asked Questions (FAQs)
Q1: Why is the control of ATP concentration essential for this compound experiments?
A: The control of ATP concentration is paramount because this compound functions as an ATP-dependent CFTR potentiator.[1][2] In contrast to some other CFTR modulators, its capacity to augment the gating of the CFTR channel is intrinsically linked to the availability of ATP. Consequently, fluctuations in ATP levels can introduce substantial variability in the measured efficacy and potency of this compound, thereby compromising the reproducibility and correct interpretation of experimental findings.
Q2: What is the established mechanism of ATP-dependent CFTR activation?
A: The activation of the CFTR channel is a sequential process. Initially, the regulatory (R) domain of the CFTR protein undergoes phosphorylation by the cAMP-dependent protein kinase (PKA).[3][4] Subsequent to this phosphorylation event, ATP binds to the nucleotide-binding domains (NBDs) of the CFTR protein. The binding and subsequent hydrolysis of ATP are the driving forces behind the conformational shifts that lead to the opening and closing of the channel's pore, which facilitates the transport of chloride ions.[5][6][7] Potentiators such as this compound are understood to enhance this ATP-mediated gating mechanism.
Q3: What are the typical intracellular concentrations of ATP, and is it necessary to replicate these in vitro?
A: Intracellular ATP concentrations are typically in the millimolar range (approximately 1-10 mM). While mimicking these physiological concentrations can be pertinent for certain cell-based assays, for biochemical and electrophysiological studies, it is often more advantageous to utilize ATP concentrations that are at or near the Michaelis constant (Km) of the channel for ATP. This approach allows for a more sensitive determination of the compound's potency. In excised patch experiments with this compound, ATP concentrations ranging from 0.3 mM to 1 mM have been effectively used.[1]
Q4: What are the recommended methods for measuring ATP concentrations in an experimental setup?
A: There are several reliable methods for the quantification of ATP:
-
Luciferase-based bioluminescence assays: These assays are highly sensitive and widely adopted. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, which results in the emission of light. This light can be quantified using a luminometer, with the intensity of the light being directly proportional to the concentration of ATP.
-
Fluorescence-based assays: These methods employ fluorescent probes that specifically bind to ATP, causing a detectable change in fluorescence. This change can be measured using a fluorometer or a fluorescence microscope.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a highly accurate method for the separation and quantification of ATP from other nucleotides within a sample.
Troubleshooting Guide
This guide provides solutions to common problems encountered when controlling for ATP levels in experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High Variability in Experimental Results | 1. ATP Degradation: ATP is an unstable molecule and is susceptible to hydrolysis, either non-enzymatically or through the action of contaminating ATPases.[8][9] 2. Inconsistent ATP Concentration in Stock Solutions: This can arise from errors during preparation or from degradation during storage. 3. Pipetting Inaccuracies: Errors in the dispensing of ATP solutions can lead to variability. | 1. Prepare Fresh ATP Solutions: It is best practice to prepare ATP solutions fresh on the day of the experiment. If storage is necessary, create small aliquots and store them at -80°C for a maximum of one month.[8] It is important to avoid repeated freeze-thaw cycles. 2. Use High-Quality Reagents: Utilize ATP of the highest available purity. 3. pH and Mg2+: Your ATP stock solution should be neutralized to a physiological pH (approximately 7.4) and should contain an equimolar concentration or a slight excess of MgCl2, as the active form of ATP is the Mg-ATP complex. 4. Calibrate Pipettes: Ensure your pipettes are regularly calibrated for accurate dispensing. |
| Low or No Potentiation by this compound | 1. Suboptimal ATP Concentration: The concentration of ATP may be insufficient for this compound to produce its effect. 2. Complete ATP Degradation: The ATP in your assay may have been entirely hydrolyzed. | 1. Optimize ATP Concentration: Conduct an ATP titration experiment to identify the optimal concentration for your specific assay conditions. 2. Include an ATP Regeneration System: For experiments of a longer duration, the inclusion of an ATP regeneration system (e.g., creatine kinase and phosphocreatine) in your assay buffer can help to maintain stable ATP levels. |
| Difficulty Obtaining Stable GΩ Seals in Patch-Clamp Experiments | 1. Poor Quality of Internal Solution: The presence of particulates or impurities in the ATP-containing internal solution can lead to clogging of the pipette tip.[10] 2. Cell Health: Cells that are not in a healthy state may have fragile membranes. | 1. Filter Internal Solution: Immediately before use, filter your internal solution containing ATP through a 0.2 µm syringe filter.[10] 2. Use Fresh ATP: On the day of recording, prepare the internal solution with freshly dissolved and filtered ATP. |
| "Run-down" of CFTR Channel Activity in Excised Patch Recordings | 1. Dephosphorylation of CFTR: The presence of phosphatases in the excised patch can dephosphorylate the R domain, which leads to the inactivation of the channel. 2. Washout of Essential Intracellular Factors: The process of dialysis of the cell's contents into the recording pipette can result in the loss of factors that are necessary for channel activity.[11] | 1. Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your internal solution. 2. Maintain PKA Activity: To ensure the continuous phosphorylation of CFTR, include the catalytic subunit of PKA and ATP in the internal solution.[5] 3. Use Perforated Patch-Clamp: This technique preserves the integrity of the intracellular environment, thereby preventing the washout of essential molecules.[12] |
Experimental Protocols
Protocol 1: Controlling ATP Levels in Excised Inside-Out Patch-Clamp Recordings
This protocol has been adapted from published studies on this compound and is suitable for detailed mechanistic investigations.[1]
1. Solutions and Reagents:
-
External (bath) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES (pH 7.4 with NMDG).
-
Internal (pipette) solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with NMDG).
-
ATP stock solution (100 mM): Dissolve Na2ATP in the internal solution, adjust the pH to 7.2 with NMDG, and add an equimolar amount of MgCl2. This solution should be prepared fresh or stored in aliquots at -80°C.
-
PKA: The catalytic subunit of PKA.
-
This compound: Prepare a stock solution in DMSO and dilute it to the final desired concentration in the internal solution that contains ATP.
2. Procedure:
-
Culture cells that express the CFTR variant of interest on glass coverslips.
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when they are filled with the internal solution.
-
In the cell-attached configuration, establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
To activate the CFTR channels, perfuse the cytoplasmic face of the patch with the internal solution containing the desired concentration of Mg-ATP (e.g., 0.3 mM for wild-type CFTR or 1 mM for F508del- and G551D-CFTR) and PKA (e.g., 75 nM).[1]
-
After observing stable channel activity, perfuse the patch with the same solution that also contains the desired concentration of this compound.
-
Record single-channel currents at a holding potential of -50 mV.
-
Analyze the channel open probability (Po) before and after the application of this compound.
Protocol 2: Measuring Intracellular ATP Levels in a Cell-Based Assay
This protocol utilizes a luciferase-based assay to measure intracellular ATP levels. This can be done before or after treatment with this compound to confirm that the compound itself does not affect cellular ATP.
1. Materials:
-
Cells expressing the CFTR variant of interest.
-
96-well white, opaque cell culture plates.
-
A commercially available ATP bioluminescence assay kit.
-
A luminometer.
2. Procedure:
-
Seed the cells in a 96-well white, opaque plate at a density that will yield a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
To release the intracellular ATP, lyse the cells according to the instructions provided by the manufacturer of the ATP assay kit.
-
Add the luciferase-luciferin reagent from the kit to each well.
-
Incubate for the time specified in the kit's protocol to allow for the stabilization of the luminescent signal.
-
Measure the luminescence with a luminometer.
-
To quantify the ATP concentration in the cell lysates, prepare an ATP standard curve using the ATP standard that is provided in the kit.
Visualizations
Caption: CFTR channel activation pathway and the role of this compound.
Caption: Experimental workflow for controlling ATP in this compound studies.
Caption: Logical troubleshooting workflow for ATP-related issues.
References
- 1. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channel Gating Regulation by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) First Cytosolic Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CFTR Ion Channel: Gating, Regulation, and Anion Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Patch Clamp Recordings for CP-628006 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their patch clamp recordings for studies involving the CFTR potentiator, CP-628006.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator.[1] Its primary target is the CFTR protein, which functions as a chloride and bicarbonate channel in epithelial cells. This compound enhances CFTR channel gating, increasing the likelihood that the channel will be open.[1]
Q2: How does the mechanism of action of this compound differ from other CFTR potentiators like ivacaftor?
A2: this compound has a distinct mechanism of action compared to ivacaftor. While both increase the frequency and duration of CFTR channel openings, the potentiation of the G551D-CFTR mutant by this compound is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1] This suggests a different mode of interaction with the CFTR protein.
Q3: What are the recommended solution compositions for studying this compound's effect on CFTR channels using patch clamp?
A3: The composition of your internal and external solutions is critical for successful CFTR recordings. Below are commonly used solution compositions.
Table 1: Recommended Solutions for CFTR Patch Clamp Recordings
| Solution Type | Component | Concentration (mM) | Purpose |
| Internal (Pipette) Solution | L-aspartic acid | 113 | Major anion |
| CsOH | 113 | To pH solution | |
| CsCl | 27 | Chloride source | |
| NaCl | 1 | Sodium source | |
| MgCl₂ | 1 | Magnesium source | |
| EGTA | 1 | Calcium chelator | |
| TES | 10 | pH buffer | |
| MgATP | 3 | Energy source for CFTR gating | |
| External (Bath) Solution | NaCl | 145 | Major cation and chloride source |
| CsCl | 4 | Cesium source | |
| CaCl₂ | 1 | Calcium source | |
| MgCl₂ | 1 | Magnesium source | |
| D-glucose | 10 | Energy source for cells | |
| TES | 10 | pH buffer |
Note: The internal solution osmolarity should be slightly lower (e.g., 285 ± 5 mOsmol) than the external solution (e.g., 315 ± 5 mOsmol) to facilitate gigaseal formation.[2] The pH of the internal solution should be adjusted to ~7.2 with CsOH, and the external solution to ~7.4 with NaOH.[2]
Q4: What is the recommended solvent for this compound and what is the maximum final concentration in the bath solution?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for compounds like this compound. It is crucial to keep the final concentration of DMSO in the external (bath) solution as low as possible, ideally at or below 0.1-0.3%, to avoid adverse effects on cell membrane integrity and channel properties.[3][4] Always prepare a vehicle control with the same final DMSO concentration to isolate the effects of the solvent from the effects of this compound.
Troubleshooting Guides
This section addresses common issues encountered during patch clamp experiments with this compound and provides systematic solutions.
Problem 1: Difficulty Achieving a High-Resistance Seal (Gigaseal)
A stable, high-resistance seal (≥ 1 GΩ) is fundamental for high-quality patch clamp recordings.
Table 2: Troubleshooting Gigaseal Formation
| Possible Cause | Solution |
| Contaminated pipette tip or cell membrane | Ensure solutions are filtered (0.2 µm filter). Maintain positive pressure in the pipette as you approach the cell to clear debris. Use fresh, healthy cells. |
| Improper pipette resistance | For whole-cell recordings of CFTR, aim for a pipette resistance of 3-6 MΩ.[5] Adjust your puller settings if necessary. |
| Incorrect osmolarity of solutions | Ensure the internal solution's osmolarity is 10-20 mOsmol lower than the external solution. |
| Mechanical instability | Check for vibrations in your setup. Ensure the micromanipulator and headstage are securely fastened. |
Problem 2: High Background Noise in the Recording
Excessive noise can obscure the small currents passing through CFTR channels.
Table 3: Troubleshooting High Background Noise
| Possible Cause | Solution |
| Improper grounding | Ensure all equipment is connected to a common ground. Check for and eliminate any ground loops. |
| Electrical interference | Turn off unnecessary nearby electrical equipment (e.g., centrifuges, monitors). Use a Faraday cage to shield the setup. |
| Poor seal resistance | A low seal resistance (< 1 GΩ) is a major source of noise. Refer to the gigaseal troubleshooting guide. |
| Fluid level in the recording chamber | Keep the bath solution level as low as possible to minimize pipette capacitance. |
Problem 3: Unstable Recording or Loss of Seal After this compound Application
This can be due to the compound, the solvent, or the perfusion system.
Table 4: Troubleshooting Unstable Recordings Post-Drug Application
| Possible Cause | Solution |
| High solvent (DMSO) concentration | Ensure the final DMSO concentration is ≤ 0.1-0.3%.[3][4] A higher concentration can destabilize the cell membrane. |
| Perfusion system disturbance | Ensure a slow and steady perfusion rate to avoid mechanical disruption of the seal. Check for bubbles in the perfusion line. |
| Compound precipitation | Visually inspect the drug-containing solution for any precipitates. Ensure this compound is fully dissolved in the stock solution before diluting it into the external solution. |
| Channel "rundown" | CFTR channels can exhibit rundown (a gradual decrease in activity) in excised patches.[6] Including MgATP (3 mM) and the catalytic subunit of protein kinase A (PKA, ~75 nM) in the internal solution can help maintain channel activity.[6][7] |
Experimental Protocols
Detailed Methodology for Whole-Cell Patch Clamp Recording of this compound's Effect on CFTR
-
Cell Preparation: Culture cells expressing the CFTR channel of interest (e.g., wild-type, F508del, or G551D) on glass coverslips. Use healthy, sub-confluent cells for recordings.
-
Solution Preparation: Prepare the internal and external solutions as described in Table 1. Filter both solutions using a 0.2 µm syringe filter.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[5] Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.3%. Prepare a vehicle control solution with the same final DMSO concentration.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage. Continuously perfuse the chamber with the external solution.
-
Achieving a Gigaseal: Fill a pipette with the internal solution and mount it on the headstage. Apply positive pressure and lower the pipette into the bath. Approach a target cell and gently press the pipette tip against the membrane. Release the positive pressure and apply gentle suction to form a gigaseal (≥ 1 GΩ).
-
Establishing Whole-Cell Configuration: After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell interior.
-
Baseline Recording: Clamp the cell at a holding potential of -40 mV. Record baseline CFTR currents. CFTR channels can be activated using a cocktail of forskolin (e.g., 10 µM) and genistein (e.g., 30 µM) or by including PKA in the pipette solution.[2]
-
This compound Application: Switch the perfusion to the external solution containing this compound. Record the current for several minutes to observe the potentiating effect.
-
Washout: Switch the perfusion back to the control external solution to wash out the compound and observe if the current returns to baseline.
-
Data Analysis: Analyze the change in current amplitude and channel open probability in the presence of this compound compared to the baseline.
Visualizations
Caption: CFTR channel gating is regulated by PKA and ATP, with this compound enhancing the open state.
Caption: Experimental workflow for a this compound patch clamp study.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility in CP-628006 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in functional assays involving the CFTR potentiator, CP-628006.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] It directly interacts with the CFTR chloride channel at the plasma membrane to enhance its gating, meaning it increases the frequency and duration of channel openings.[1] This leads to an overall increase in chloride ion transport. Notably, its mechanism differs from the well-characterized potentiator ivacaftor, particularly in its effects on certain CFTR mutants.[1]
Q2: For which CFTR mutations is this compound most effective?
Studies have shown that this compound potentiates wild-type, F508del-CFTR, and G551D-CFTR.[1] Its effects on the F508del-CFTR variant have been observed to be larger than those on the G551D-CFTR gating variant.[1]
Q3: How does the potency and efficacy of this compound compare to ivacaftor?
The potency and efficacy of this compound are reported to be lower than those of ivacaftor.[1] This is a critical consideration for experimental design, as higher concentrations of this compound may be required to achieve a maximal response.
Q4: What is the significance of the ATP-dependence of this compound's effect on G551D-CFTR?
A key differentiator for this compound is that its potentiation of the G551D-CFTR mutant is ATP-dependent, whereas ivacaftor's action is ATP-independent.[1] This suggests a distinct mechanism of action and has important implications for in vitro assays, particularly patch-clamp electrophysiology, where the intracellular ATP concentration must be carefully controlled. The G551D mutation typically abolishes ATP-dependent gating.[3][4][5]
Q5: How should I prepare and store this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the powder at -20°C for up to two years. In DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.
Troubleshooting Guides
Issue 1: Low or No Response to this compound in Electrophysiology Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Due to its lower potency compared to ivacaftor, ensure you are using a sufficient concentration of this compound. Perform a dose-response curve to determine the optimal concentration for your specific cell type and CFTR mutant. |
| Compound Solubility Issues | Visually inspect your working solutions for any precipitation. If solubility is a concern, consider preparing fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that affects cell health or channel function (typically <0.1%). |
| Inadequate Intracellular ATP (for G551D-CFTR) | When studying the G551D mutant, the ATP-dependence of this compound is crucial. Ensure your patch-clamp intracellular solution contains an adequate and consistent concentration of ATP (typically 1-5 mM).[6][7] Prepare fresh ATP-containing solutions for each experiment, as ATP can degrade over time. |
| Cell Health and Expression Levels | Poor cell health or low CFTR expression can lead to weak responses. Ensure cells are healthy, not overgrown, and that CFTR expression is adequate. For stable cell lines, periodically verify expression levels. |
| Incorrect Recording Solutions | Verify the composition and pH of your intracellular and extracellular recording solutions. For Ussing chamber experiments, ensure the appropriate chloride gradient is used. |
Issue 2: High Variability Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and culture durations. Variations in these parameters can lead to differences in CFTR expression and overall cell physiology. |
| Variability in Compound Addition | Ensure precise and consistent timing and method of compound addition to your experimental setup. Use calibrated pipettes and ensure thorough but gentle mixing. |
| Temperature Fluctuations | CFTR channel function can be sensitive to temperature. Maintain a consistent temperature throughout your experiments. For patch-clamp, monitor the temperature of the recording chamber. |
| Run-down of CFTR Activity | CFTR channel activity can "run-down" over the course of an experiment, especially in excised patch-clamp recordings. To minimize this, include PKA and ATP in your intracellular solutions.[6] Plan your experiments to have a consistent duration from patch excision to data recording. |
| Inconsistent Data Analysis Parameters | Use standardized criteria for data analysis. Define clear parameters for baseline selection, peak measurement, and statistical analysis to ensure consistency across different experiments. |
Experimental Protocols
Patch-Clamp Electrophysiology (Whole-Cell & Inside-Out Patch)
This protocol provides a general framework. Specific voltages and solution compositions may need to be optimized for your experimental system.
1. Cell Preparation:
-
Plate CFTR-expressing cells (e.g., HEK293, CHO) on glass coverslips 24-48 hours before the experiment.
-
For temperature-sensitive mutants like F508del, an incubation at a lower temperature (e.g., 27°C) for 24-48 hours prior to the experiment may be necessary to promote trafficking to the cell surface.
2. Solution Preparation:
| Solution Type | Composition |
| Extracellular (Bath) Solution | 145 mM NaCl, 4.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 5 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH) |
| Intracellular (Pipette) Solution | 147 mM NMDG-Cl, 2 mM MgCl₂, 5 mM HEPES, 1 mM Mg-ATP, 75 nM PKA catalytic subunit (pH 7.2 with NMDG) |
Note on Intracellular Solution: For experiments specifically investigating the ATP-dependence of this compound on G551D-CFTR, it is critical to perform experiments with varying and controlled ATP concentrations. Always prepare ATP-containing solutions fresh.
3. Recording Procedure:
-
Place the coverslip in the recording chamber and perfuse with extracellular solution.
-
Form a giga-ohm seal with a borosilicate glass pipette (2-4 MΩ resistance).
-
For whole-cell recordings, rupture the membrane to gain electrical access. For inside-out patch, excise the patch of membrane.
-
Clamp the membrane potential at a holding potential of -50 mV.
-
Establish a stable baseline recording.
-
Perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
Record the change in current.
-
After recording, perfuse with a washout solution to observe reversibility.
Ussing Chamber Assay
1. Cell Culture on Permeable Supports:
-
Seed CFTR-expressing epithelial cells (e.g., FRT, hBE) on permeable filter supports (e.g., Transwells®).
-
Culture the cells until a confluent and polarized monolayer is formed, as indicated by a stable transepithelial electrical resistance (TEER).
2. Ussing Chamber Setup:
-
Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.
-
Fill both chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Krebs-Bicarbonate Ringer (KBR) solution.
3. Short-Circuit Current (Isc) Measurement:
-
Clamp the transepithelial voltage to 0 mV and measure the Isc.
-
Allow the baseline Isc to stabilize.
-
Sequentially add the following drugs to the apical or basolateral chambers as indicated:
-
Amiloride (apical): To inhibit the epithelial sodium channel (ENaC).
-
Forskolin (apical and basolateral): To activate adenylyl cyclase, increase intracellular cAMP, and activate CFTR.
-
This compound (apical): To potentiate CFTR-mediated chloride current.
-
CFTRinh-172 (apical): To inhibit the CFTR-dependent current.
-
-
Record the change in Isc after each addition.
Visualizations
Caption: Signaling pathway of this compound action on the CFTR channel.
Caption: Experimental workflow for a Ussing chamber assay with this compound.
Caption: Troubleshooting logic for low or no signal in this compound assays.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G551D and G1349D, Two CF-associated Mutations in the Signature Sequences of CFTR, Exhibit Distinct Gating Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of G551D-CFTR (cystic fibrosis transmembrane conductance regulator) potentiation by a high affinity ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. re-place.be [re-place.be]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of CFTR Potentiators: CP-628006 vs. Ivacaftor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two cystic fibrosis transmembrane conductance regulator (CFTR) potentiators: CP-628006 and the clinically approved drug, ivacaftor. The information presented is supported by experimental data to aid researchers in understanding the distinct properties of these compounds and to inform future drug development efforts in the field of cystic fibrosis.
At a Glance: Key Differences in Mechanism
While both this compound and ivacaftor are classified as CFTR potentiators, their molecular mechanisms of action exhibit a crucial distinction. Ivacaftor enhances CFTR channel gating in an ATP-independent manner, whereas this compound's potentiation of the G551D-CFTR mutant is ATP-dependent[1]. This fundamental difference suggests that the two compounds interact with the CFTR protein at different sites or through different allosteric modulations.
Quantitative Comparison of Potentiator Activity
The following tables summarize the quantitative data on the potency and efficacy of this compound and ivacaftor on two key CFTR mutants: F508del, the most common CF-causing mutation, and G551D, a gating mutation. The data is derived from electrophysiological studies on human bronchial epithelial (hBE) cells and Fischer rat thyroid (FRT) cells expressing these CFTR variants.
| Compound | Cell Type | CFTR Mutant | EC50 | Maximal Effect (% of Ivacaftor) |
| This compound | hBE cells | F508del/F508del | Not Reported | Larger effect than on G551D |
| hBE cells | F508del/G551D | Not Reported | - | |
| FRT cells | F508del | Not Reported | - | |
| FRT cells | G551D | Not Reported | - | |
| Ivacaftor | hBE cells | F508del/F508del | Not Reported | - |
| hBE cells | F508del/G551D | Not Reported | - | |
| FRT cells | F508del | Not Reported | - | |
| FRT cells | G551D | Potent potentiator | - |
Table 1: Potency (EC50) of this compound and Ivacaftor on F508del- and G551D-CFTR.
| Compound | Cell Type | CFTR Mutant | Efficacy (Compared to Ivacaftor) |
| This compound | hBE cells | F508del/F508del | Lower |
| hBE cells | F508del/G551D | Lower | |
| Ivacaftor | hBE cells | F508del/F508del | Higher |
| hBE cells | F508del/G551D | Higher |
Table 2: Efficacy of this compound and Ivacaftor on F508del- and G551D-CFTR.
Notably, for the G551D-CFTR mutation, the combined action of this compound and ivacaftor was greater than the effect of ivacaftor alone, suggesting a synergistic or additive effect[1]. This was not observed for the F508del-CFTR mutation[1].
Experimental Protocols
The characterization of this compound and ivacaftor's mechanisms of action relies on key electrophysiological techniques. Below are detailed methodologies for the primary assays used in these investigations.
Excised Inside-Out Patch Clamp Electrophysiology
This technique is employed to study the activity of single CFTR channels in a cell-free environment, allowing for precise control of the intracellular solution.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the desired CFTR variant (e.g., wild-type, F508del, or G551D).
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3–6 MΩ when filled with pipette solution.
-
Seal Formation: A high-resistance "giga-seal" (>10 GΩ) is formed between the micropipette tip and the cell membrane.
-
Patch Excision: The pipette is retracted to excise a small patch of the cell membrane, with the intracellular side facing the bath solution (inside-out configuration).
-
Solution Composition:
-
Pipette Solution (extracellular): Contains (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 5 CaCl2, and 10 TES, adjusted to pH 7.4 with Tris.
-
Bath Solution (intracellular): Contains (in mM): 140 NMDG-Cl, 2 MgCl2, 1 EGTA, and 10 TES, adjusted to pH 7.4 with Tris. ATP (1 mM) and the catalytic subunit of protein kinase A (PKA, 75 nM) are added to the bath solution to activate CFTR channels.
-
-
Data Acquisition: Single-channel currents are recorded at a holding potential of -50 mV. The test compounds (this compound or ivacaftor) are added to the intracellular bath solution.
-
Data Analysis: The channel open probability (Po) is determined from the recordings to quantify the effect of the potentiators.
Ussing Chamber Assay
This assay measures ion transport across a monolayer of epithelial cells, providing a measure of overall CFTR function at the tissue level.
Methodology:
-
Cell Culture: Human bronchial epithelial (hBE) cells from cystic fibrosis patients (with relevant genotypes) or Fischer rat thyroid (FRT) cells stably expressing CFTR variants are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.
-
Solution Composition: Both apical and basolateral chambers are filled with a buffer solution, typically a Krebs-bicarbonate Ringer's solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current, which reflects net ion transport, is measured.
-
Experimental Procedure:
-
Amiloride (100 µM) is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin (10 µM) and IBMX (100 µM) are added to increase intracellular cAMP levels and activate CFTR.
-
The test potentiator (this compound or ivacaftor) is then added to the apical side in a cumulative, concentration-dependent manner.
-
Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc upon addition of the potentiator is measured to determine its efficacy and potency.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for ivacaftor and this compound, as well as a typical experimental workflow for evaluating CFTR potentiators.
Caption: Ivacaftor's ATP-independent mechanism of action.
Caption: this compound's ATP-dependent mechanism on G551D-CFTR.
Caption: Workflow for evaluating CFTR potentiator activity.
Conclusion
This compound represents a CFTR potentiator with a distinct mechanism of action compared to the established drug, ivacaftor. Its ATP-dependent activity on the G551D mutant and its differential effects on F508del-CFTR highlight the potential for novel therapeutic strategies, including combination therapies with other potentiators. Further research into the specific binding site and the structural basis for the ATP-dependency of this compound will be crucial for the development of the next generation of CFTR modulators.
References
A Comparative Analysis of CP-628006 and Other CFTR Potentiators for Cystic Fibrosis Research
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of leading CFTR potentiators, including CP-628006, Ivacaftor (VX-770), and GLPG1837.
This guide provides a comprehensive comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator this compound with other notable potentiators, Ivacaftor (VX-770) and GLPG1837. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the efficacy, mechanisms of action, and experimental methodologies used to evaluate these compounds.
Mechanism of Action and Signaling Pathway
CFTR potentiators are small molecules designed to treat cystic fibrosis (CF) by directly interacting with the CFTR protein, a chloride and bicarbonate channel on the surface of epithelial cells.[1] In many CF-causing mutations, the CFTR protein is present at the cell surface but has a defective "gate," impairing the flow of ions. Potentiators act by increasing the channel's open probability, thereby enhancing ion transport.[1][2][3] This mechanism helps to restore hydration to the cell surface and alleviate the thick, sticky mucus characteristic of CF.[4]
The signaling pathway for CFTR activation and potentiation is multifaceted. The channel is activated by phosphorylation, primarily through the cAMP-dependent protein kinase A (PKA), and its gating is fueled by the binding and hydrolysis of ATP at its nucleotide-binding domains (NBDs). Potentiators are thought to allosterically modulate the protein, stabilizing the open-channel conformation.
Below is a diagram illustrating the general mechanism of action for CFTR potentiators.
Caption: General mechanism of CFTR potentiation.
Comparative Efficacy Data
The following table summarizes key quantitative data on the efficacy of this compound, Ivacaftor (VX-770), and GLPG1837 from various in vitro and clinical studies.
| Parameter | This compound | Ivacaftor (VX-770) | GLPG1837 | CFTR Mutation(s) | Assay/Model | Reference |
| EC50 | 0.4 µM | ~0.1 µM | 0.23 ± 0.12 µM (WT-CFTR) | F508del-CFTR (low temp) | YFP Halide Influx | [5] |
| 2.19 ± 0.33 µM (G551D) | G551D-CFTR | Macroscopic currents | [6] | |||
| Maximal Efficacy | ~50% of Ivacaftor | 10-fold increase in current | 35.62 ± 5.42-fold increase in current | G551D-CFTR | Patch Clamp | [5][7] |
| Larger effect on F508del than G551D | - | Higher efficacy than Ivacaftor on G551D | G551D-CFTR | - | [7][8] | |
| FEV1 Improvement | Not available | 12.5 percentage points (vs. placebo) | Return to pre-washout levels | G551D-CFTR | Clinical Trial | [9][10] |
| Sweat Chloride Reduction | Not available | -52.8 mmol/L (150mg BID) | From 98.5 mmol/L to 68.8 mmol/L | G551D-CFTR | Clinical Trial | [10][11] |
| Channel Open Probability (Po) | Increases frequency and duration of openings | Increases Po | Increases Po to 0.78 ± 0.04 (WT-CFTR) | WT, F508del, G551D | Patch Clamp | [8][12][13] |
Note: Efficacy can vary significantly depending on the specific CFTR mutation and the experimental system used.
A key distinction of this compound is its ATP-dependent gating effect on G551D-CFTR, in contrast to Ivacaftor's ATP-independent action.[5][8] Furthermore, for the G551D mutation, the combination of this compound and Ivacaftor demonstrated a greater effect than Ivacaftor alone, suggesting different mechanisms of action and the potential for combination therapies.[8] In contrast, GLPG1837 and Ivacaftor are suggested to compete for the same binding site.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of common experimental protocols used to assess CFTR potentiators.
YFP-Halide Influx Assay
This high-throughput screening assay measures CFTR-mediated halide transport in cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR protein.
-
Cell Culture: Fischer Rat Thyroid (FRT) or HEK293 cells are transfected to express the desired CFTR mutant and a halide-sensitive YFP variant.[5][12]
-
Assay Preparation: Cells are seeded in microplates. For F508del-CFTR, cells may be incubated at a lower temperature to promote protein trafficking to the cell surface.[5]
-
Compound Incubation: Cells are incubated with the test potentiator compound.
-
CFTR Activation: CFTR is activated using a cAMP agonist such as forskolin.[12]
-
Halide Influx and Fluorescence Quenching: A solution containing iodide is added, which enters the cell through open CFTR channels and quenches the YFP fluorescence.
-
Data Acquisition: The rate of fluorescence quenching is measured using a plate reader, which is proportional to the CFTR channel activity.
References
- 1. mdpi.com [mdpi.com]
- 2. cff.org [cff.org]
- 3. researchgate.net [researchgate.net]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the molecular target sites for CFTR potentiators GLPG1837 and VX-770 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Ivacaftor in Patients Aged 6 to 11 Years with Cystic Fibrosis with a G551D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLPG1837, a CFTR potentiator, in p.Gly551Asp (G551D)-CF patients: An open-label, single-arm, phase 2a study (SAPHIRA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of CFTR Potentiators: A Comparative Analysis of CP-628006 and Ivacaftor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of CP-628006 and the established cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, ivacaftor. We delve into their differential effects on ATP-dependent gating, present supporting experimental data, and provide comprehensive protocols for key validation assays.
The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a chloride ion channel whose dysfunction, due to genetic mutations, leads to cystic fibrosis (CF). Potentiators are a class of drugs that aim to restore the function of mutated CFTR proteins located at the cell surface. This guide focuses on a comparative analysis of a newer investigational potentiator, this compound, against the well-established drug, ivacaftor. A key differentiator lies in their modulation of the ATP-dependent gating of the CFTR channel, particularly in the context of specific CF-causing mutations such as G551D and F508del.
Performance Comparison: this compound vs. Ivacaftor
The functional effects of this compound and ivacaftor have been characterized using electrophysiological assays on various CFTR genotypes. The data reveals distinct profiles for these two potentiators.
In studies using excised inside-out membrane patches, both this compound and ivacaftor were shown to potentiate wild-type, F508del-CFTR, and G551D-CFTR by increasing the frequency and duration of channel openings.[1] For the F508del-CFTR mutant, both compounds increased the affinity and efficacy of gating by ATP.[1] However, notable differences in their potency and efficacy were observed.
One of the most significant distinctions in their mechanism of action is observed with the G551D-CFTR mutant. This compound was found to restore ATP-dependent channel gating to this mutant.[1][2] In contrast, the action of ivacaftor on G551D-CFTR is ATP-independent.[1][3] This suggests that this compound may have a different binding site or mechanism of action compared to ivacaftor.[1] Furthermore, for the G551D-CFTR mutant, the combined effect of this compound and ivacaftor was greater than that of ivacaftor alone, indicating a potential for synergistic therapeutic strategies.[1]
With the predominant F508del-CFTR mutation, this compound's effects were reported to be larger than on the G551D-CFTR gating variant.[1] Another point of differentiation is their impact on the deactivation of F508del-CFTR at the plasma membrane. While this compound delayed this deactivation, ivacaftor was shown to accentuate it.[1]
| Parameter | This compound | Ivacaftor | Reference |
| Effect on G551D-CFTR | Restores ATP-dependent gating | ATP-independent action | [1] |
| Potency and Efficacy | Lower than ivacaftor | Higher than this compound | [1] |
| Combination with Ivacaftor (G551D) | Additive/synergistic effect | - | [1] |
| Effect on F508del-CFTR Deactivation | Delays deactivation | Accentuates deactivation | [1] |
Experimental Protocols
The validation of this compound's effect on ATP-dependent gating and its comparison with ivacaftor relies heavily on electrophysiological techniques, particularly the patch-clamp method in an excised inside-out configuration. This technique allows for the direct measurement of ion channel activity and the controlled application of compounds and ATP to the intracellular face of the membrane.
Excised Inside-Out Patch-Clamp Protocol for CFTR Channel Gating
This protocol outlines the key steps for assessing the effects of potentiators on CFTR channel activity.
-
Cell Preparation: Utilize heterologous expression systems (e.g., HEK293 or CHO cells) stably transfected with the desired CFTR mutant (e.g., G551D-CFTR or F508del-CFTR). Culture cells to an appropriate confluency for patch-clamp experiments.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the pipette solution. The pipette solution should contain a high concentration of a chloride salt (e.g., 140 mM NMDG-Cl) to establish a chloride gradient.
-
Seal Formation: Gently bring the patch pipette into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Excision: Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
Channel Activation: Perfuse the excised patch with a bath solution containing Protein Kinase A (PKA) and MgATP to phosphorylate and activate the CFTR channels.
-
Compound Application: Once stable channel activity is observed, perfuse the patch with a solution containing the test compound (this compound or ivacaftor) at various concentrations.
-
Data Acquisition: Record single-channel currents using a patch-clamp amplifier and appropriate data acquisition software. The membrane potential is typically held at a constant voltage (e.g., -50 mV).
-
Data Analysis: Analyze the recorded currents to determine the channel open probability (Po), open and closed times, and single-channel conductance. Compare these parameters before and after the application of the test compounds.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the CFTR ATP-dependent gating pathway and the experimental workflow for its investigation.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CP-628006 and Lumacaftor in Cystic Fibrosis Therapy: A Comparative Guide
A detailed analysis of the complementary mechanisms of action and a projection of the potential synergistic effects of the CFTR potentiator CP-628006 and the CFTR corrector lumacaftor for the treatment of cystic fibrosis, particularly for individuals with the F508del mutation.
For researchers, scientists, and drug development professionals.
Currently, direct experimental data from head-to-head studies evaluating the synergistic effects of combining this compound with lumacaftor is not available in the public domain. However, based on their distinct and potentially complementary mechanisms of action, a strong scientific rationale exists for their combined use. This guide provides a comprehensive comparison of the two compounds, drawing on available data for each and the well-established precedent of corrector-potentiator combination therapies, such as lumacaftor/ivacaftor.
Mechanisms of Action: A Potential for Synergy
Cystic Fibrosis (CF) resulting from the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene leads to a dual defect: the CFTR protein is misfolded and targeted for degradation, resulting in insufficient protein at the cell surface, and the few proteins that do reach the surface have impaired channel gating.[1][2] A combination of a corrector, to address the protein trafficking defect, and a potentiator, to enhance the channel opening of the surface-localized protein, is a clinically validated therapeutic strategy.[3][4]
Lumacaftor , a CFTR corrector, improves the conformational stability of the F508del-CFTR protein.[1][5] This action enhances the processing and trafficking of the protein through the cellular machinery, leading to an increased quantity of CFTR protein at the cell surface.[1][6]
This compound is a novel CFTR potentiator that enhances the channel gating of CFTR proteins present at the cell surface.[7][8] It has a distinct chemical structure and mechanism of action compared to the well-established potentiator, ivacaftor.[7][8] Notably, this compound has been shown to restore ATP-dependent channel gating to some CFTR mutants.[9]
Theoretically, the combination of lumacaftor and this compound would provide a two-pronged attack on the defects of the F508del-CFTR protein. Lumacaftor would increase the number of channels at the cell surface, and this compound would then activate these channels to a higher open probability, leading to a greater overall chloride ion transport than either agent could achieve alone.
Data Presentation: A Comparative Overview
The following tables summarize the known effects of lumacaftor (in combination with ivacaftor, as a benchmark for corrector-potentiator therapy) and this compound. This allows for an indirect comparison and highlights the potential for synergy.
Table 1: Efficacy of Lumacaftor in Combination with a Potentiator (Ivacaftor) in F508del Homozygous Patients
| Parameter | Efficacy Data | Citation |
| Improvement in FEV1% predicted | Modest but significant improvements of 2.6-4.0 percentage points compared to placebo. | [3] |
| Reduction in Sweat Chloride | Significant reductions, with a mean decrease of approximately 10 mmol/L. | [10] |
| Reduction in Pulmonary Exacerbations | Reduced rates of pulmonary exacerbations by 30-39% compared to placebo. | [2] |
| CFTR Protein Maturation | Increases the amount of mature, complex-glycosylated (Band C) F508del-CFTR protein. | [11] |
Table 2: Preclinical Efficacy of this compound
| Parameter | Efficacy Data | Citation |
| Potentiation of F508del-CFTR | Efficaciously potentiates F508del-CFTR function in human bronchial epithelial cells. | [7] |
| Mechanism of Action | Increases the frequency and duration of channel openings. | [7] |
| Comparison to Ivacaftor | Has a distinct mechanism of action from ivacaftor; restores ATP-dependent gating to G551D-CFTR. | [7][9] |
| Synergy with Ivacaftor | For G551D-CFTR, the combination of this compound and ivacaftor was greater than ivacaftor alone. This was not observed for F508del-CFTR. | [7] |
Experimental Protocols for Evaluating Synergy
To definitively assess the synergistic effects of this compound and lumacaftor, a series of in vitro experiments using cell models expressing F508del-CFTR would be required.
Western Blotting for CFTR Maturation
This assay is used to determine the effect of correctors on the processing of F508del-CFTR.
-
Objective: To quantify the increase in the mature (Band C) form of F508del-CFTR relative to the immature (Band B) form following treatment with lumacaftor alone and in combination with this compound.
-
Methodology:
-
Human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells) are cultured.
-
Cells are treated with lumacaftor, this compound, the combination of both, or a vehicle control for 24-48 hours.
-
Total cell lysates are collected and separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for CFTR.
-
The relative abundance of the mature (Band C, ~170 kDa) and immature (Band B, ~150 kDa) forms of CFTR is quantified by densitometry.[11][12]
-
-
Expected Synergistic Outcome: While this compound as a potentiator is not expected to directly affect CFTR maturation, its presence should not inhibit the corrector activity of lumacaftor. The primary outcome would be to confirm lumacaftor's effect in the combined setting.
Ussing Chamber Assay for Transepithelial Ion Transport
This electrophysiological technique measures ion flow across an epithelial cell monolayer.
-
Objective: To measure the net effect of the drug combination on chloride secretion, which is a direct measure of CFTR function.
-
Methodology:
-
F508del-CFTR expressing human bronchial epithelial cells are grown on permeable supports to form a polarized monolayer.
-
The cell monolayers are mounted in an Ussing chamber.
-
Cells are pre-incubated with lumacaftor, this compound, the combination, or vehicle control.
-
CFTR-mediated chloride currents are stimulated with a cAMP agonist (e.g., forskolin) in the presence of a phosphodiesterase inhibitor.
-
The change in short-circuit current (Isc) is measured. The addition of a CFTR-specific inhibitor (e.g., CFTRinh-172) is used to confirm that the measured current is CFTR-dependent.[12][13]
-
-
Expected Synergistic Outcome: The combination of lumacaftor and this compound is expected to produce a significantly larger increase in forskolin-stimulated Isc compared to either compound alone, demonstrating functional synergy.
Single-Channel Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the activity of individual CFTR channels.
-
Objective: To determine the effect of this compound on the channel open probability (Po) of lumacaftor-rescued F508del-CFTR.
-
Methodology:
-
Cells expressing F508del-CFTR are treated with lumacaftor to promote trafficking of the protein to the cell membrane.
-
A small patch of the cell membrane containing CFTR channels is isolated using a micropipette.
-
The activity of single CFTR channels is recorded in the excised inside-out patch configuration.
-
This compound is added to the intracellular solution, and the change in channel gating behavior (open and closed times) is measured to calculate the channel open probability.[12]
-
-
Expected Synergistic Outcome: this compound is expected to significantly increase the Po of lumacaftor-rescued F508del-CFTR channels, providing a mechanistic explanation for the enhanced ion transport observed in Ussing chamber experiments.
Visualizing the Mechanisms of Action and Potential Synergy
The following diagrams illustrate the distinct roles of a CFTR corrector and potentiator and their proposed synergistic interaction.
References
- 1. Lumacaftor/ivacaftor combination for cystic fibrosis patients homozygous for Phe508del-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lumacaftor/ivacaftor combination for CF patients homozygous for Phe508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Combination therapy in Phe508del CFTR: how many will be enough? [lungdiseasesjournal.com]
- 5. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of lumacaftor-ivacaftor for the treatment of cystic fibrosis patients homozygous for the F508del-CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effects of lumacaftor—ivacaftor therapy on cystic fibrosis transmembrane conductance regulator function in F508del homozygous patients with cystic fibrosis aged 2–11 years [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of lumacaftor-ivacaftor on mucociliary clearance and clinical outcomes in cystic fibrosis: Results from the PROSPECT MCC sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhalation treatment of cystic fibrosis with lumacaftor and ivacaftor co-delivered by nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of CP-628006 as a CFTR Potentiator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator CP-628006 with the established therapy, Ivacaftor (VX-770). We will delve into the specificity of this compound, supported by experimental data, and outline the methodologies used to assess its performance. This objective analysis aims to equip researchers with the necessary information to evaluate the potential of this compound in the context of current CFTR modulator therapies.
Executive Summary
This compound is a novel CFTR potentiator with a distinct chemical structure and mechanism of action compared to the well-characterized potentiator, Ivacaftor.[1][2] While both compounds aim to enhance the function of the CFTR protein, a chloride and bicarbonate channel, key differences in their activity on various CFTR mutations and their dependence on ATP for channel gating have been observed.[1][3] Electrophysiological and biochemical assays have been instrumental in characterizing these differences, providing a foundation for understanding the unique therapeutic potential of this compound.
Comparative Data: this compound vs. Ivacaftor
The following table summarizes the quantitative data on the potency and efficacy of this compound in comparison to Ivacaftor for different CFTR mutations. The data is compiled from studies utilizing various in vitro models, including Fischer Rat Thyroid (FRT) cells expressing mutant CFTR and primary human bronchial epithelial (hBE) cells.
| Compound | CFTR Mutant | Assay System | Potency (EC50) | Efficacy (% of Ivacaftor max) | Reference |
| This compound | F508del | FRT cells (YFP-halide assay) | Not explicitly stated, but lower than Ivacaftor | Lower than Ivacaftor | [1] |
| F508del/F508del | hBE cells (Short-circuit current) | ~20 nM | ~50% | [4] | |
| G551D | FRT cells (Apical Cl⁻ current) | ~100 nM | ~60% | [4] | |
| F508del/G551D | hBE cells (Short-circuit current) | ~20 nM | ~80% | [4] | |
| Ivacaftor (VX-770) | F508del | FRT cells (YFP-halide assay) | Not explicitly stated | Higher than this compound | [1] |
| F508del/F508del | hBE cells (Short-circuit current) | Not explicitly stated | 100% (Reference) | [4] | |
| G551D | FRT cells (Apical Cl⁻ current) | Not explicitly stated | 100% (Reference) | [4] | |
| F508del/G551D | hBE cells (Short-circuit current) | Not explicitly stated | 100% (Reference) | [4] |
Key Mechanistic Differences
A critical distinction between this compound and Ivacaftor lies in their interaction with the CFTR channel, particularly in the context of the G551D mutation.
-
ATP Dependence: The potentiation of G551D-CFTR by this compound is ATP-dependent, suggesting a mechanism that relies on the presence of ATP to facilitate channel gating.[1][3] In contrast, Ivacaftor's action on G551D-CFTR is ATP-independent.[1] This suggests that this compound may directly interact with the ATP-binding site of the nucleotide-binding domains (NBDs).[3]
-
Combined Effect: For the G551D-CFTR mutation, the combination of this compound and Ivacaftor resulted in a greater effect than Ivacaftor alone, indicating that they may have different binding sites or mechanisms of action that can be additive.[1] However, this additive effect was not observed for the F508del-CFTR mutation.[1]
-
Deactivation of F508del-CFTR: this compound was found to delay the deactivation of F508del-CFTR at the plasma membrane, while Ivacaftor accentuated it.[1]
Experimental Protocols
The assessment of CFTR potentiator specificity relies on a variety of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments cited in the comparison of this compound and Ivacaftor.
Electrophysiological Assays
These assays directly measure the ion flow through the CFTR channel, providing a direct assessment of its function.
This technique measures ion transport across an epithelial cell monolayer.
-
Cell Culture: Primary human bronchial epithelial cells from CF patients are cultured on permeable supports until they form a polarized and differentiated monolayer.
-
Experimental Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium. The chamber is filled with a physiological Ringer's solution.
-
Measurement: A voltage clamp is used to maintain a transepithelial potential of 0 mV, and the resulting short-circuit current (Isc) is measured. The Isc is a direct measure of net ion transport across the epithelium.
-
Protocol:
-
Inhibit the epithelial sodium channel (ENaC) with amiloride.
-
Stimulate CFTR activity with a cAMP agonist like forskolin.
-
Add the CFTR potentiator (e.g., this compound or Ivacaftor) in a dose-response manner to the apical side.
-
Measure the change in Isc to determine the potentiation of CFTR-mediated chloride secretion.
-
At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-specific.
-
This technique allows for the measurement of ion currents through single CFTR channels.
-
Cell Preparation: Cells expressing the CFTR mutation of interest (e.g., HEK293 cells) are used.
-
Experimental Setup: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small "patch" of the membrane that ideally contains a single CFTR channel.
-
Measurement: The current flowing through the channel is measured while the voltage across the membrane patch is controlled. This allows for the determination of channel open probability (Po), open time, and closed time.
-
Protocol:
-
Excise the membrane patch into an "inside-out" configuration, exposing the intracellular side of the channel to the bath solution.
-
Add ATP and the catalytic subunit of protein kinase A (PKA) to the bath solution to activate the CFTR channel.
-
Record baseline channel activity.
-
Perfuse the bath with a solution containing the CFTR potentiator.
-
Record the changes in single-channel currents to determine the effect of the potentiator on channel gating.
-
Fluorescence-Based Assays
These high-throughput screening assays indirectly measure CFTR activity by monitoring changes in intracellular ion concentrations or membrane potential.
This assay measures the quenching of a halide-sensitive Yellow Fluorescent Protein (YFP) to determine CFTR-mediated halide influx.
-
Cell Line: A cell line (e.g., FRT cells) stably co-expressing the CFTR mutation of interest and a halide-sensitive YFP variant is used.
-
Experimental Setup: Cells are plated in a multi-well plate.
-
Measurement: The fluorescence of the YFP is measured over time using a plate reader.
-
Protocol:
-
Incubate the cells with a cAMP agonist (e.g., forskolin) and the test compound (CFTR potentiator).
-
Initiate the assay by adding a halide-containing solution (e.g., iodide).
-
The influx of halide through active CFTR channels quenches the YFP fluorescence.
-
The rate of fluorescence quenching is proportional to the CFTR channel activity.
-
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the CFTR channel gating mechanism and a typical experimental workflow for assessing potentiator specificity.
Caption: Simplified signaling pathway of CFTR channel gating.
Caption: General experimental workflow for assessing CFTR potentiator specificity.
Conclusion
The available data indicates that this compound is a distinct CFTR potentiator with a different mechanism of action compared to Ivacaftor. Its ATP-dependent activity on G551D-CFTR and its ability to act additively with Ivacaftor for this mutation suggest a unique therapeutic potential.[1] While its potency and efficacy appear to be lower than Ivacaftor in the tested models, its different pharmacological profile may offer advantages in certain contexts, such as in combination therapies.[1] Further research is warranted to fully elucidate the binding site and the precise mechanism of action of this compound, which will be crucial for its potential development as a novel treatment for cystic fibrosis. The emergence of potentiators with diverse modes of action, like this compound, opens up the possibility of developing combination therapies with other potentiators to achieve greater clinical benefit for individuals with cystic fibrosis.[1]
References
CP-628006 Combination Therapy vs. Monotherapy: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of CP-628006 as a monotherapy versus its use in combination with other therapeutic agents. The data presented is collated from published in vitro studies to assist researchers and drug development professionals in evaluating the potential of this compound in various experimental contexts.
Executive Summary
This compound is a novel small molecule identified as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] In vitro studies have primarily focused on its efficacy in restoring the function of mutant CFTR channels, a key factor in the pathophysiology of cystic fibrosis. A significant finding from these studies is the enhanced efficacy observed when this compound is used in combination with ivacaftor, another CFTR potentiator, particularly for the G551D-CFTR mutation.[1][3] The combination therapy demonstrates a greater effect than ivacaftor alone, suggesting a distinct and complementary mechanism of action for this compound.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies comparing this compound monotherapy with its combination therapy.
Table 1: Potentiation of G551D-CFTR Channel Activity
| Treatment | Relative Efficacy (vs. Ivacaftor alone) | ATP-Dependence | Reference |
| This compound | Lower than Ivacaftor | Yes | [1][3] |
| Ivacaftor | 100% | No | [1][3] |
| This compound + Ivacaftor | Greater than Ivacaftor alone | Not specified | [1][3] |
Table 2: Effects on F508del-CFTR Channel Activity
| Treatment | Effect on Channel Gating | Comparison with Ivacaftor | Reference |
| This compound | Increases frequency and duration of channel openings | Similar to Ivacaftor in increasing affinity and efficacy of ATP gating | [1][3] |
| Ivacaftor | Accentuates deactivation | Contrasting effect to this compound | [1][3] |
| This compound + Ivacaftor | Not specified as greater than Ivacaftor alone | Not specified | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on the methodologies described in the cited literature.
Cell Lines and Culture
-
Human Bronchial Epithelial (hBE) Cells: Primary hBE cells derived from cystic fibrosis patients with specific CFTR mutations (e.g., F508del, G551D) were used to provide a physiologically relevant model.[1][3]
-
Heterologous Expression Systems: Mammalian cell lines (e.g., Fischer Rat Thyroid - FRT cells) were engineered to express wild-type or mutant human CFTR to study the specific effects of the compounds on the channel.
Electrophysiological Assays
-
Ussing Chamber: This technique was employed to measure ion transport across polarized epithelial cell monolayers (hBE cells). Short-circuit current (Isc) was measured to quantify CFTR-mediated chloride secretion in response to treatment with this compound, ivacaftor, or their combination.
-
Patch-Clamp Electrophysiology: Excised inside-out membrane patches from CFTR-expressing cells were used to study the activity of single CFTR channels. This method allowed for the detailed characterization of channel gating properties, including open probability (Po), open time, and closed time, in the presence of the test compounds and ATP.[3]
Visualizations
Signaling Pathway: CFTR Channel Potentiation
The following diagram illustrates the proposed mechanism of action for this compound and its interplay with ivacaftor in potentiating the activity of the G551D-CFTR channel.
Caption: Proposed mechanism of this compound and Ivacaftor on G551D-CFTR.
Experimental Workflow: In Vitro Compound Evaluation
This diagram outlines the typical workflow for evaluating the in vitro efficacy of CFTR modulators like this compound.
Caption: Workflow for in vitro testing of CFTR modulators.
Conclusion
The available in vitro evidence strongly suggests that this compound acts as a CFTR potentiator with a mechanism of action distinct from that of ivacaftor.[1][3] While this compound monotherapy demonstrates efficacy in enhancing mutant CFTR function, its combination with ivacaftor results in a synergistic or additive effect, particularly for the G551D-CFTR mutation.[1][3] These findings highlight the potential of combination therapies with compounds that have complementary mechanisms of action for the treatment of cystic fibrosis. Further research is warranted to explore the full therapeutic potential of this compound in combination with other CFTR modulators and to elucidate its precise molecular interactions with the CFTR protein.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity of CP-628006: A Cross-Validation in Diverse Cell Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, CP-628006, across various cell models. We delve into its mechanism of action, present supporting experimental data, and offer detailed protocols to facilitate further research.
This compound is a novel small-molecule CFTR potentiator designed to address cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1][2] Unlike other potentiators, this compound exhibits a distinct mechanism of action, directly interacting with CFTR chloride channels at the plasma membrane to enhance their gating function.[1][2][3] This guide summarizes the activity of this compound in different cell systems, providing a comparative analysis of its efficacy.
Comparative Activity of this compound in Various Cell Models
The potency of this compound has been evaluated in several cell models, including heterologous expression systems and patient-derived cells. The following table summarizes the key quantitative data on its activity.
| Cell Model | CFTR Mutant | Assay Type | Parameter | Value (μM) | Reference |
| FRT cells | F508del-V470-CFTR | YFP fluorescence quenching | EC50 | ~0.4 | [2] |
| HEK293 cells | F508del-CFTR | Single-channel recording | - | - | [4] |
| HEK293 cells | G551D-CFTR | Single-channel recording | - | - | [4] |
| Human Bronchial Epithelial (hBE) cells | F508del/F508del | Short-circuit current (Isc) | - | - | [1][2] |
| Human Bronchial Epithelial (hBE) cells | F508del/G551D | Short-circuit current (Isc) | - | - | [5] |
Mechanism of Action: A Distinct Approach to CFTR Potentiation
This compound enhances CFTR channel function by increasing the frequency and duration of channel openings.[1] Notably, its potentiation of the G551D-CFTR mutant is ATP-dependent, a characteristic that distinguishes it from the well-characterized potentiator, ivacaftor, whose action is ATP-independent.[1][2] This suggests that this compound may have a different binding site or mechanism of interaction with the CFTR protein.
Below is a diagram illustrating the proposed signaling pathway for this compound's activity.
Caption: Signaling pathway of this compound as a CFTR potentiator.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of this compound.
Cell Culture and Maintenance
-
FRT and HEK293 Cells: Fischer Rat Thyroid (FRT) and Human Embryonic Kidney (HEK293) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments involving temperature-sensitive mutants like F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) for 24-48 hours prior to the assay to promote protein trafficking to the cell surface.
-
Human Bronchial Epithelial (hBE) Cells: Primary hBE cells are obtained from CF patients and cultured on permeable supports to form polarized epithelial monolayers. This culture method allows for the differentiation of the cells and the formation of a tissue-like structure that more closely resembles the in vivo environment.
Electrophysiological Assays
-
Short-Circuit Current (Isc) Measurements: This technique is used to measure ion transport across the epithelial monolayers. hBE cells cultured on permeable supports are mounted in Ussing chambers. The basolateral membrane is permeabilized to isolate the apical CFTR-mediated chloride current. A chloride concentration gradient is established, and the short-circuit current is measured in response to the addition of a cAMP agonist (e.g., forskolin) to activate CFTR, followed by the test compound (this compound) and a CFTR inhibitor (e.g., CFTRinh-172) to confirm the specificity of the current.
-
Single-Channel Patch Clamp Recordings: This technique allows for the direct measurement of the activity of individual CFTR channels. Excised inside-out membrane patches from HEK293 cells expressing the CFTR mutant of interest are used. The patch is perfused with a solution containing ATP and protein kinase A (PKA) to activate the channels. The effect of this compound on the channel's open probability (Po), open time, and closed time is then recorded and analyzed.
Fluorescence-Based Assays
-
YFP-Based Iodide Influx Assay: This is a cell-based high-throughput screening assay used to measure CFTR activity. FRT cells co-expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the CFTR mutant are used. The assay measures the rate of iodide influx into the cells, which quenches the YFP fluorescence. An increased rate of quenching in the presence of this compound indicates potentiation of CFTR channel activity.
The following diagram illustrates a typical experimental workflow for evaluating a CFTR potentiator.
Caption: General workflow for assessing CFTR potentiator activity.
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CP-628006 on Various CFTR Mutations: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, CP-628006, and its effects on various CFTR mutations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cystic fibrosis (CF) and the development of CFTR modulator therapies. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies employed in the cited studies.
Introduction to this compound
This compound is a small molecule CFTR potentiator identified as having a distinct chemical structure and mechanism of action compared to existing therapies like ivacaftor.[1][2] Potentiators are a class of CFTR modulators that function by directly interacting with the CFTR protein at the cell surface to increase the probability of the channel being open, thereby enhancing chloride ion transport.[1][3][4] This guide focuses on the differential effects of this compound on key CFTR mutations, primarily the most common mutation, F508del, and the gating mutation, G551D.
Comparative Efficacy on CFTR Mutations
Electrophysiological studies have demonstrated that this compound effectively potentiates the function of wild-type, F508del-CFTR, and G551D-CFTR.[1][5] Its primary mechanism involves increasing the frequency and duration of the CFTR channel openings.[1][5] A notable finding is that the potentiation effect of this compound is more pronounced on the F508del-CFTR variant compared to the G551D-CFTR gating mutant.[1]
Quantitative Comparison with Ivacaftor
A key aspect of the research on this compound is its comparison with the well-established CFTR potentiator, ivacaftor. While both molecules enhance CFTR channel gating, they exhibit significant differences in their activity.
Table 1: Comparative Potency and Efficacy of this compound and Ivacaftor on F508del-CFTR and G551D-CFTR
| Parameter | F508del-CFTR | G551D-CFTR |
| This compound | ||
| Potency (EC50) | Lower than ivacaftor | Lower than ivacaftor |
| Maximal Efficacy | Lower than ivacaftor | Lower than ivacaftor |
| Ivacaftor | ||
| Potency (EC50) | Higher than this compound | Higher than this compound |
| Maximal Efficacy | Higher than this compound | Higher than this compound |
Note: The table summarizes qualitative comparisons based on available research. Specific quantitative values for EC50 and maximal efficacy can be found in the cited literature.[1][5]
Distinct Mechanisms of Action
The most significant distinction between this compound and ivacaftor lies in their interaction with ATP, the cellular energy currency that fuels CFTR channel gating.
-
ATP-Dependent Gating: For the G551D-CFTR mutation, the potentiating effect of this compound is contingent on the presence of ATP.[1][5][6] In contrast, ivacaftor's action on G551D-CFTR is ATP-independent.[1][5] This suggests that this compound may restore a more physiological, ATP-dependent gating mechanism to the mutant channel.
-
Synergistic Effect with Ivacaftor: Interestingly, for the G551D-CFTR mutation, the combined application of this compound and ivacaftor results in a greater potentiation of channel function than ivacaftor alone.[1][5] This synergistic effect is not observed for the F508del-CFTR mutation.[1][5]
-
Effect on Channel Deactivation: Another key difference is their impact on the stability of the F508del-CFTR protein at the plasma membrane. This compound has been shown to delay the deactivation of F508del-CFTR, whereas ivacaftor tends to accelerate it.[1][5]
Experimental Protocols
The findings described in this guide are primarily based on electrophysiological assays conducted on heterologous cells expressing specific CFTR mutations and on primary human bronchial epithelial (hBE) cells derived from CF patients.
Key Experimental Methodologies:
-
Cell Lines:
-
Electrophysiology:
-
Excised Inside-Out Membrane Patch Clamp: This technique was used to study the single-channel activity of CFTR.[1][3] Membrane patches containing CFTR channels were excised from cells, allowing for the direct application of ATP, PKA (to activate the channel), and the test compounds (this compound and ivacaftor) to the intracellular face of the membrane.[3] This method enables the measurement of channel open probability (Po), which reflects the frequency and duration of channel openings.
-
Ussing Chamber: This technique was employed to measure transepithelial chloride currents in polarized epithelial cell monolayers (FRT and hBE cells).[1] This provides a measure of the overall CFTR-mediated ion transport across the epithelium.
-
Visualizing the Experimental Workflow and Mechanistic Differences
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating CFTR potentiators.
Caption: Contrasting mechanisms of this compound and ivacaftor on G551D-CFTR.
Conclusion
This compound represents a novel CFTR potentiator with a distinct pharmacological profile compared to ivacaftor. Its ATP-dependent mechanism of action on the G551D mutation and its synergistic effect when combined with ivacaftor for this mutation suggest a different binding site or mode of interaction with the CFTR protein.[1][5] The larger effect on F508del-CFTR compared to G551D-CFTR and its ability to delay channel deactivation highlight its potential as a valuable tool for research and a candidate for further therapeutic development.[1] The emergence of potentiators with diverse mechanisms of action, such as this compound, opens up the possibility of combination therapies with other potentiators or correctors to achieve greater clinical benefit for individuals with cystic fibrosis.[1]
References
- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. cff.org [cff.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Disposal of CP-628006
For immediate implementation by laboratory personnel.
The proper disposal of novel research compounds like CP-628006 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the substance as hazardous waste.[1] This procedural guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.
I. Guiding Principles for Disposal
Given the uncharacterized nature of this compound's disposal profile, the primary directive is to manage it as a hazardous chemical waste.[1] Laboratory personnel must adhere to their institution's chemical hygiene plan and consult with the Environmental Health and Safety (EHS) department for specific guidance. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
II. Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Identification and Labeling:
-
Container Selection and Management:
-
Segregation and Storage:
-
Waste Pickup and Disposal:
III. Comparative Disposal Information
While no specific data exists for this compound, the SDS for a similar compound, Ivacaftor (VX-770), a CFTR potentiator, provides some insight. The general guidance for Ivacaftor is to dispose of the contents and container at an approved waste disposal plant, in accordance with local, state, and federal regulations.[10] The lack of detailed hazard information for Ivacaftor reinforces the cautious approach of treating novel compounds as hazardous.[9][11]
| Parameter | This compound (Assumed) | Ivacaftor (VX-770) (from SDS) |
| Disposal Method | Treat as hazardous chemical waste. | Dispose of at an approved waste disposal plant.[10] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations. | Observe all federal, state, and local regulations.[10] |
| Containerization | Chemically compatible, sealed, and labeled container. | Suitable, labeled disposal container.[10] |
| Sewer Disposal | Prohibited. | Not recommended; prevent entry into drains.[10] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. aksci.com [aksci.com]
- 11. cellagentech.com [cellagentech.com]
Essential Safety and Handling Guidance for CP-628006
Disclaimer: A specific Safety Data Sheet (SDS) for CP-628006 is not publicly available. The following information is based on general best practices for handling potent, uncharacterized research compounds and is not a substitute for the official SDS. It is imperative to obtain the SDS from your supplier before any handling, storage, or use of this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming it is a potent compound, pending review of the official SDS.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double nitrile gloves | Lab coat over long-sleeved clothing | N95/P100 respirator or use in a ventilated enclosure (e.g., fume hood) |
| Solution Preparation | Safety goggles or face shield | Double nitrile gloves | Lab coat or chemical-resistant apron | Use in a certified chemical fume hood |
| Experimental Use | Safety goggles | Nitrile gloves | Lab coat | Use in a certified chemical fume hood |
| Waste Disposal | Safety goggles or face shield | Double nitrile gloves | Lab coat or chemical-resistant apron | Not generally required if handling sealed containers |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Verify that the container is clearly labeled with the chemical name (this compound), CAS number (305822-08-6), and any hazard pictograms.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Ensure the storage location is secure and accessible only to authorized personnel.
3. Weighing and Solution Preparation (High-Risk Steps):
-
ALWAYS perform these operations within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Before weighing, decontaminate the work surface.
-
Wear double nitrile gloves, a lab coat, and safety goggles. An N95 or higher-level respirator is strongly recommended.
-
Use dedicated spatulas and weighing papers.
-
Handle the compound gently to avoid creating airborne dust.
-
To prepare a solution, add the solvent to the weighed compound slowly. Cap the vial or flask and mix using a vortex or sonicator until fully dissolved.
4. Experimental Use:
-
All procedures involving this compound in solution should be conducted within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Ensure all labware is properly labeled.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, pipette tips, and empty containers should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions or experimental liquid waste containing this compound should be collected in a sealed, properly labeled, and chemical-resistant waste container.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain. Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste contractor.
Safe Handling Workflow for this compound
Caption: Workflow for safely handling uncharacterized research compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
